3,5-Dimethyl-1-hexene
Description
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Structure
3D Structure
Properties
CAS No. |
7423-69-0 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
3,5-dimethylhex-1-ene |
InChI |
InChI=1S/C8H16/c1-5-8(4)6-7(2)3/h5,7-8H,1,6H2,2-4H3 |
InChI Key |
FEZKAPRRVNNJTK-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)C=C |
Canonical SMILES |
CC(C)CC(C)C=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,5-Dimethyl-1-hexene
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in organic chemistry.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3,5-dimethyl-1-hexene, a non-conjugated alkene. By dissecting the chemical shifts, signal integrations, and spin-spin coupling patterns, we will elucidate the complete structural assignment of the molecule. This document is intended for researchers, scientists, and professionals in drug development who rely on rigorous spectroscopic interpretation for molecular characterization.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy operates on the principle that atomic nuclei with a non-zero magnetic moment, when placed in a strong external magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency.[3][4] This resonance frequency is exquisitely sensitive to the local electronic environment of the nucleus, providing a detailed fingerprint of the molecule's structure.[2] For organic molecules, ¹H (proton) and ¹³C (carbon-13) NMR are the most powerful tools available.
-
¹H NMR provides information on the number of chemically distinct protons, their relative ratios (integration), and the connectivity of neighboring protons (spin-spin coupling or multiplicity).[3]
-
¹³C NMR reveals the number of chemically non-equivalent carbon atoms and their hybridization state (sp³, sp², sp).[5][6]
This guide will apply these core principles to methodically interpret the spectral data for this compound.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of NMR signals, the molecular structure of this compound is presented below with a standardized numbering system. This numbering will be used consistently throughout the analysis.
Figure 1: Structure of this compound with atom numbering.
¹H NMR Spectral Data Analysis
The proton NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of hydrogen atoms. The alkenyl protons (H1a, H1b, H2) attached to the double bond are expected to resonate at a lower field (higher ppm) due to the anisotropic effect of the π-system, which deshields them.[5] Protons on sp³-hybridized carbons will appear at a higher field (lower ppm).
Predicted ¹H NMR Data Summary
The following table summarizes the predicted chemical shifts (δ), integration values, and multiplicities for each proton signal in this compound.
| Assigned Protons | Chemical Shift (δ, ppm) | Integration | Multiplicity (Splitting) | Coupling Constant (J, Hz) |
| H2 (on C2) | ~5.70 | 1H | ddd (doublet of doublet of doublets) | JH2-H1trans ≈ 17, JH2-H1cis ≈ 10, JH2-H3 ≈ 6.5 |
| H1a (on C1, trans to C3) | ~4.95 | 1H | dt (doublet of triplets) | JH1trans-H2 ≈ 17, Jgem ≈ 1.5 |
| H1b (on C1, cis to C3) | ~4.90 | 1H | dt (doublet of triplets) | JH1cis-H2 ≈ 10, Jgem ≈ 1.5 |
| H3 (on C3) | ~2.15 | 1H | m (multiplet) | - |
| H4a, H4b (on C4) | ~1.25, ~1.10 | 2H | m (multiplet) | - |
| H5 (on C5) | ~1.70 | 1H | m (multiplet) | - |
| H8 (on C8, CH₃) | ~0.98 | 3H | d (doublet) | JH8-H3 ≈ 6.5 |
| H6, H7 (on C6, C7, 2x CH₃) | ~0.85 | 6H | d (doublet) | JH6/7-H5 ≈ 6.5 |
Detailed Signal Interpretation
-
H2 (~5.70 ppm): This is the most downfield signal, characteristic of a proton on a substituted sp² carbon.[5] It is coupled to three other protons: H1a (trans), H1b (cis), and H3 (allylic). This results in a complex doublet of doublet of doublets (ddd) pattern. The large coupling constant (~17 Hz) corresponds to the trans relationship with one of the H1 protons, the medium coupling (~10 Hz) to the cis relationship, and the smaller coupling (~6.5 Hz) to the vicinal H3 proton.
-
H1a & H1b (~4.90-4.95 ppm): These are the terminal vinyl protons on C1. They are chemically non-equivalent.[7] One is cis and the other is trans to the alkyl group at C3. They are coupled to each other (geminal coupling, ~1.5 Hz) and to H2, resulting in two distinct signals, each appearing as a doublet of triplets (or a complex multiplet).
-
H3 (~2.15 ppm): This methine proton is allylic to the double bond and is shifted slightly downfield. It is coupled to H2, the two diastereotopic protons on C4, and the three methyl protons on C8, leading to a complex multiplet.
-
H5 (~1.70 ppm): This methine proton is coupled to the two protons on C4 and the six protons of the two methyl groups (C6 and C7), resulting in a multiplet.
-
H4a & H4b (~1.10-1.25 ppm): These methylene protons are diastereotopic due to the adjacent chiral center at C3. They are coupled to each other and to the protons on C3 and C5, resulting in complex, overlapping multiplets.
-
H8 (~0.98 ppm): This methyl group is attached to the chiral center C3. It is coupled only to the H3 proton, resulting in a clean doublet with a coupling constant of approximately 6.5 Hz.
-
H6 & H7 (~0.85 ppm): These two methyl groups are attached to C5. They are chemically equivalent and are coupled to the H5 proton, appearing as a single doublet integrating to 6H.
¹³C NMR Spectral Data Analysis
In broadband-decoupled ¹³C NMR, each unique carbon atom appears as a single line. The chemical shift is primarily determined by the carbon's hybridization and the electronegativity of attached groups.[6][8]
Predicted ¹³C NMR Data Summary
The structure of this compound has 8 carbon atoms, all of which are chemically non-equivalent. Therefore, 8 distinct signals are expected in the ¹³C NMR spectrum.
| Assigned Carbon | Chemical Shift (δ, ppm) | Hybridization | Rationale |
| C1 | ~114.5 | sp² | Terminal alkene carbon (=CH₂), shielded relative to C2.[5][9] |
| C2 | ~143.0 | sp² | Substituted alkene carbon (=CH-), deshielded.[5][9] |
| C3 | ~38.0 | sp³ | Methine carbon adjacent to the double bond (allylic). |
| C4 | ~45.5 | sp³ | Methylene carbon in the alkyl chain. |
| C5 | ~25.0 | sp³ | Methine carbon in the alkyl chain. |
| C6 | ~22.5 | sp³ | Methyl carbon on C5. |
| C7 | ~22.5 | sp³ | Methyl carbon on C5 (equivalent to C6). |
| C8 | ~20.0 | sp³ | Methyl carbon on C3. |
Note: The signals for C6 and C7 are expected to be equivalent and overlap.
Detailed Signal Interpretation
-
Alkene Carbons (C1, C2): The sp² hybridized carbons of the double bond appear in the characteristic downfield region for alkenes (100-150 ppm).[5] C2 (~143.0 ppm) is further downfield than C1 (~114.5 ppm) because it is more substituted.
-
Alkyl Carbons (C3-C8): The remaining six sp³ hybridized carbons appear in the upfield region of the spectrum (< 50 ppm).[10]
-
C4 (~45.5 ppm): This methylene carbon is the most deshielded among the alkyl carbons due to its position within the chain.
-
C3 (~38.0 ppm): This methine carbon is deshielded by its allylic position.
-
C5 (~25.0 ppm): A standard alkyl methine carbon.
-
C6, C7, C8 (~20.0-22.5 ppm): These methyl carbons appear at the highest field, as is typical for primary carbons in an alkane-like environment. The two methyls on C5 (C6 and C7) are equivalent and produce a single, more intense signal.
-
Standard Experimental Protocol for NMR Acquisition
The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. The following outlines a standard operating procedure.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. CDCl₃ is a common choice for non-polar analytes.[11]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra.[12]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
The experiments are typically performed on a high-field NMR spectrometer (e.g., 300-600 MHz).
-
Insert the sample into the spectrometer probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity and signal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set appropriate parameters: spectral width (~12-16 ppm), acquisition time (~2-4 seconds), relaxation delay (1-5 seconds), and number of scans (typically 8-16 for sufficient signal-to-noise).
-
Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and analyze multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure each carbon appears as a singlet.
-
Set appropriate parameters: spectral width (~220-240 ppm), acquisition time (~1-2 seconds), relaxation delay (2-5 seconds), and a larger number of scans (e.g., 128-1024) due to the low natural abundance of ¹³C.
-
Process the FID similarly to the ¹H spectrum.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm or the residual solvent signal (CDCl₃ at 77.16 ppm).[11]
-
Figure 2: Standard workflow for NMR spectral acquisition.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra allows for the complete and unambiguous structural assignment of this compound. The ¹H NMR spectrum confirms the presence and connectivity of all proton environments, from the distinct vinyl protons to the diastereotopic methylene protons. The ¹³C NMR spectrum validates the carbon backbone, clearly distinguishing the sp² carbons of the alkene from the sp³ carbons of the alkyl chain. This guide demonstrates the systematic approach required to translate raw spectral data into a precise molecular structure, a foundational skill in chemical research and development.
References
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Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]
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Mass spectrometry fragmentation pattern of 3,5-Dimethyl-1-hexene
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3,5-Dimethyl-1-hexene
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the molecule's fragmentation, offering field-proven insights into spectral interpretation. We will explore the causality behind the observed fragmentation pathways, grounding our analysis in authoritative references and validated data.
Introduction: The Molecule and the Method
This compound is an aliphatic alkene with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[1][2] Its structure features two key elements that dictate its behavior under electron ionization: a terminal double bond and branched methyl groups.
Electron Ionization (EI) is a hard ionization technique where a high-energy electron beam (typically 70 eV) bombards the analyte molecule.[3] This process ejects an electron from the molecule, forming an energetically unstable molecular ion (M⁺•).[4] This excess energy induces extensive fragmentation, creating a unique fingerprint that is invaluable for structural elucidation. The fragmentation reactions are unimolecular processes driven by the stability of the resulting products—cations and neutral radicals.[3][5]
Core Fragmentation Principles in Alkenes
The fragmentation of the this compound molecular ion is not random. It is governed by established chemical principles that favor the formation of the most stable carbocations. For this molecule, two primary pathways are dominant:
-
Allylic Cleavage: This is the most significant fragmentation pathway for many alkenes.[6] The bond allylic to the double bond (the C3-C4 bond in this case) is relatively weak. Its cleavage is highly favored because it produces a resonance-stabilized allylic carbocation.[7]
-
Rearrangement Reactions (McLafferty Rearrangement): Alkenes containing a γ-hydrogen (a hydrogen atom on the third carbon from the double bond) can undergo a characteristic rearrangement.[6] This process involves the transfer of the γ-hydrogen to the double bond via a six-membered ring transition state, leading to the cleavage of the bond between the α and β carbons and the elimination of a neutral alkene.[8]
Analysis of the this compound Mass Spectrum
The EI mass spectrum of this compound is characterized by a series of fragment ions that reveal its structure. The molecular ion peak is often weak or absent in aliphatic alkenes due to rapid fragmentation.[6] The quantitative data for the most significant peaks, sourced from the NIST Mass Spectrometry Data Center, are summarized below.[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion/Structure |
| 41 | 100 | [C₃H₅]⁺ (Allyl cation) |
| 43 | 75 | [C₃H₇]⁺ (Isopropyl cation) |
| 56 | 60 | [C₄H₈]⁺• (Radical cation from McLafferty + H shift) |
| 71 | 30 | [C₅H₁₁]⁺ |
| 55 | 28 | [C₄H₇]⁺ |
| 97 | 5 | [C₇H₁₃]⁺ (M-15) |
| 112 | <1 | [C₈H₁₆]⁺• (Molecular Ion) |
| Note: Relative intensities are approximate and can vary based on instrumentation. |
Dominant Fragmentation Pathway: Allylic Cleavage
The base peak at m/z 41 is the defining feature of the spectrum and is attributed to the highly stable allyl cation, [C₃H₅]⁺.[9] This ion is formed via the cleavage of the allylic C3-C4 bond, expelling a neutral isopentyl radical. The stability of the allyl cation, due to resonance delocalization, is the primary driving force for this fragmentation.
Caption: Primary allylic cleavage of this compound.
Formation of the Isopropyl Cation (m/z 43)
The intense peak at m/z 43 corresponds to the secondary isopropyl cation, [CH(CH₃)₂]⁺. This stable carbocation is formed by the cleavage of the C4-C5 bond, leading to the loss of a neutral C₅H₉ radical. The stability of the secondary carbocation makes this a highly favorable fragmentation route.
The McLafferty Rearrangement Pathway
This compound possesses hydrogen atoms on the γ-carbon (C4), making it susceptible to the McLafferty rearrangement.[6] This process involves the transfer of a hydrogen from C4 to C1, followed by the cleavage of the C2-C3 bond. This rearrangement would typically produce a radical cation at m/z 70 ([C₅H₁₀]⁺•) and a neutral propene molecule. However, the observed peak is at m/z 56 . This suggests a subsequent hydrogen rearrangement and elimination of ethene from the m/z 70 intermediate, a common secondary fragmentation in alkenes. The peak at m/z 56 is therefore assigned to the [C₄H₈]⁺• radical cation, likely 2-butene.
Caption: McLafferty rearrangement pathway in this compound.
Other Characteristic Ions
-
m/z 97 (M-15): This minor peak arises from the loss of a methyl radical (•CH₃) from one of the branched positions (C3 or C5) of the molecular ion.
-
m/z 71: This ion, [C₅H₁₁]⁺, can be formed through an alternative allylic cleavage pathway where the charge is retained on the larger fragment.
-
m/z 55: This ion, [C₄H₇]⁺, is a common fragment in the mass spectra of alkenes and can be formed through various cleavage and rearrangement processes, often involving the loss of an ethyl radical from a larger fragment.
Experimental Protocol: GC-MS Analysis of Volatile Alkenes
The following protocol outlines a self-validating system for the analysis of this compound or similar volatile organic compounds using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To acquire a reproducible electron ionization mass spectrum for structural identification.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a quadrupole or ion trap analyzer).
-
Capillary GC Column suitable for volatile hydrocarbons (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity volatile solvent such as hexane or pentane.
-
Prepare a solvent blank for a background run.
-
-
GC Method Parameters:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (adjust as needed to avoid column overload).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 150 °C for 2 minutes.
-
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Scan Rate: 2-3 scans/second.
-
Solvent Delay: Set a solvent delay (e.g., 2-3 minutes) to prevent the filament from being saturated by the solvent peak.
-
-
Data Acquisition and Analysis:
-
Inject the solvent blank to ensure system cleanliness.
-
Inject the prepared sample.
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of the target peak.
-
Perform a background subtraction using the spectrum from a nearby baseline region.
-
Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.
-
Caption: Standard workflow for GC-MS analysis of volatile compounds.
Conclusion
The mass spectrum of this compound is a classic example of how fundamental principles of carbocation stability and rearrangement reactions govern molecular fragmentation. The spectrum is definitively characterized by a base peak at m/z 41 , corresponding to a resonance-stabilized allyl cation formed through allylic cleavage. Other significant peaks at m/z 43 (isopropyl cation) and m/z 56 (product of a McLafferty rearrangement) provide further structural confirmation. Understanding these predictable pathways is essential for the confident identification of this and related alkene structures in complex analytical challenges.
References
-
Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Alkene Fragmentation. Retrieved from [Link]
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SlideShare. (n.d.). McLafferty Rearrangement.pptx. Retrieved from [Link]
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Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 3). 6.3: Rearrangement. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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NIST. (n.d.). 1-Hexene, 3,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1-Hexene, 3,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Evans, M. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
NIST. (n.d.). 3-Hexene, 2,5-dimethyl-, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
NIST. (n.d.). trans-3,5-Dimethylcyclohexene. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 3-methylhexane fragmentation pattern. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
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Infrared spectroscopy analysis of 3,5-Dimethyl-1-hexene
An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 3,5-Dimethyl-1-hexene
This guide provides a comprehensive analysis of this compound using infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a deep, practical understanding of how to obtain and interpret the IR spectrum of this non-conjugated alkene. The narrative moves beyond a simple recitation of facts to explain the causal relationships behind spectral features and experimental choices, ensuring a robust and validated analytical approach.
Introduction: The Vibrational Story of a Molecule
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, its covalent bonds can absorb energy and vibrate at specific frequencies, provided there is a change in the molecule's dipole moment during the vibration.[1][2] The resulting spectrum is a unique "fingerprint," revealing the functional groups present within the molecular structure.[1]
For a molecule like this compound, which contains both saturated (sp³ hybridized) and unsaturated (sp² hybridized) carbon centers, IR spectroscopy is exceptionally well-suited to confirm its identity and purity. The spectrum will distinctly feature absorptions corresponding to its terminal alkene group and its branched alkyl backbone. This guide will deconstruct the expected spectrum of this compound, correlate it with its molecular structure, and provide a validated protocol for its experimental acquisition.
Molecular Structure and Expected Vibrational Modes
To predict the infrared spectrum, we must first understand the molecule's structure. This compound is an aliphatic hydrocarbon with the formula C₈H₁₆.[3][4] Its key structural features, which dictate the primary IR absorptions, are:
-
A monosubstituted terminal alkene (vinyl group, -CH=CH₂).
-
An aliphatic chain with methyl (CH₃) and methylene (CH₂) groups.
-
A chiral center at carbon 3.
-
An isopropyl group at the end of the chain (originating from the methyl group at C5).
These features give rise to several distinct types of bond vibrations that we can anticipate and identify.
Caption: Molecular structure of this compound.
Deconstruction of the Infrared Spectrum
The IR spectrum can be logically divided into the diagnostic group frequency region (>1500 cm⁻¹) and the complex fingerprint region (<1500 cm⁻¹).[5] Our analysis will focus on identifying the characteristic bands that confirm the presence of the key functional groups.
Alkene Group Vibrations (=C-H and C=C Bonds)
The terminal double bond is the most diagnostic feature. Its presence is confirmed by several characteristic absorptions.
-
=C-H Stretching: The C-H bonds on the sp² hybridized carbons of the double bond are stronger and shorter than those on sp³ carbons. Consequently, they vibrate at a higher frequency.[6] Look for one or more medium-intensity bands in the 3100-3000 cm⁻¹ region.[6][7] Specifically, vinyl groups typically show absorptions between 3090-3075 cm⁻¹.[7] The presence of a peak just above the 3000 cm⁻¹ threshold is a clear indicator of unsaturation.[5]
-
C=C Stretching: The stretching of the carbon-carbon double bond gives rise to an absorption in the 1680-1640 cm⁻¹ range.[2][6] For a monosubstituted alkene like this compound, this peak is expected to be of medium intensity and appear near 1640 cm⁻¹ . Its intensity is dependent on the change in dipole moment during vibration; while symmetrical alkenes may show a very weak or absent peak, the terminal double bond here ensures a distinct signal.[2]
-
Out-of-Plane =C-H Bending (Wags): These are often the most intense and useful bands for identifying the substitution pattern of an alkene.[7][8] For a monosubstituted (vinyl) group, two strong bands are expected: one near 990 cm⁻¹ and another near 910 cm⁻¹ .[7][8] The presence of both of these sharp, strong peaks provides powerful evidence for the -CH=CH₂ moiety.
Alkyl Group Vibrations (C-H Bonds)
The saturated backbone of the molecule produces its own set of characteristic C-H vibrations.
-
C-H Stretching: All C-H bonds on the sp³ hybridized carbons (methyl, methylene, and methine groups) will produce strong, sharp absorption bands in the region just below 3000 cm⁻¹ , typically between 3000-2850 cm⁻¹ .[5][9] These peaks are usually the most intense in the spectrum of a hydrocarbon.
-
C-H Bending (Deformation): The bending vibrations of the alkyl C-H bonds appear in the fingerprint region.
-
Methyl (CH₃) groups: Expect a characteristic asymmetrical bending vibration around 1465 cm⁻¹ and a symmetrical bending ("umbrella") mode around 1375 cm⁻¹ .[5][6] The presence of an isopropyl group, which contains two methyl groups attached to the same carbon, often leads to a splitting of the 1375 cm⁻¹ band into a distinct doublet.
-
Methylene (CH₂) groups: These show a "scissoring" deformation near 1465 cm⁻¹ , which often overlaps with the methyl asymmetrical bend.[5]
-
Summary of Expected Absorptions
The following table summarizes the key diagnostic peaks for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3080 | =C-H Stretch | Alkene (Vinyl) | Medium |
| 2960-2850 | -C-H Stretch | Alkyl | Strong, Sharp |
| ~1640 | C=C Stretch | Alkene (Vinyl) | Medium |
| ~1465 | -CH₂- Scissoring & -CH₃ Bending | Alkyl | Medium |
| ~1375 | -CH₃ Symmetrical Bending | Alkyl | Medium |
| ~990 | =C-H Out-of-Plane Bend (Wag) | Alkene (Vinyl) | Strong, Sharp |
| ~910 | =C-H Out-of-Plane Bend (Wag) | Alkene (Vinyl) | Strong, Sharp |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol describes a self-validating system for obtaining the IR spectrum of a neat liquid sample like this compound. The causality for each step is explained to ensure technical accuracy.
Instrumentation and Materials
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer, purged to minimize atmospheric H₂O and CO₂ interference.
-
Sample Cell: Can be either demountable liquid cells with salt plates (NaCl, KBr) or an Attenuated Total Reflectance (ATR) accessory.[10] ATR is often preferred for its simplicity and minimal sample volume requirement.
-
Sample: this compound, analytical grade.
-
Cleaning Supplies: Volatile solvent (e.g., dry acetone or isopropanol), lint-free wipes.
Workflow for Spectral Acquisition
Caption: Experimental workflow for FTIR analysis using an ATR accessory.
Step-by-Step Methodology (ATR Method)
-
System Preparation: Ensure the FTIR spectrometer is powered on and has been adequately purged with dry air or nitrogen. This is crucial to remove atmospheric water vapor and carbon dioxide, which have strong IR absorptions that can obscure the sample spectrum.
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal meticulously with a lint-free wipe soaked in a volatile solvent like isopropanol.[10] This step removes any residue from previous analyses that would contaminate the spectrum.
-
Background Scan: Collect a background spectrum with the clean, empty ATR crystal. This scan measures the absorbance of the crystal, the atmosphere in the sample compartment, and the instrument itself. It serves as the reference (I₀) and is automatically subtracted from the sample scan by the instrument software. A successful background scan is the foundation of a trustworthy result.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.[10] If using an ATR with a pressure arm, lower the arm to ensure firm, consistent contact between the liquid sample and the crystal surface. Good contact is essential for a strong, high-quality signal.
-
Sample Scan: Collect the sample spectrum. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio. The software will then ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement is complete, thoroughly clean the sample from the ATR crystal using a fresh, solvent-moistened wipe.
Conclusion
The infrared spectrum of this compound provides a clear and definitive confirmation of its molecular structure. The combination of sp² C-H stretches above 3000 cm⁻¹, a C=C stretch around 1640 cm⁻¹, and the highly characteristic out-of-plane bending vibrations at ~990 and ~910 cm⁻¹ provides unambiguous evidence of the terminal alkene group.[7][8][11] Complementing this are the strong sp³ C-H stretching bands below 3000 cm⁻¹ and the alkyl C-H bending modes, which confirm the saturated hydrocarbon backbone.[5] By following the rigorous experimental protocol outlined, a researcher can generate a high-fidelity spectrum that serves as a reliable analytical fingerprint for this compound, suitable for identity confirmation, quality control, and further scientific investigation.
References
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The Infrared Spectroscopy of Alkenes. (2016). Spectroscopy. [Link]
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INFRARED SPECTROSCOPY. P.S.G.V.P. Mandal's College of Pharmacy. [Link]
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C=C Stretching Definition. Fiveable. [Link]
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Sample Preparation for FTIR Analysis. Drawell. [Link]
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An In-Depth Technical Guide to the Stereoisomers and Chirality of 3,5-Dimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Abstract: This technical guide provides a comprehensive exploration of the stereochemical properties of 3,5-dimethyl-1-hexene, a volatile organic compound with applications in fine chemical synthesis and as a potential chiral building block. The guide delves into the structural analysis of its chirality, the theoretical number of stereoisomers, and the practical application of advanced analytical techniques for their separation and characterization. Detailed experimental protocols for chiral gas chromatography and nuclear magnetic resonance spectroscopy with chiral resolving agents are presented, offering field-proven insights for researchers in organic synthesis and drug development.
Introduction: Unveiling the Stereochemical Nuances of this compound
This compound is an acyclic alkene with the chemical formula C₈H₁₆.[1][2][3][4] Its structure, characterized by a terminal double bond and two methyl substituents along the carbon chain, gives rise to interesting stereochemical properties. Understanding the chirality and the specific spatial arrangement of atoms in this molecule is crucial for its application in stereoselective synthesis, where the three-dimensional structure of a molecule can dictate its biological activity or its efficacy as a chiral auxiliary. This guide will systematically dissect the stereoisomerism of this compound, providing both a robust theoretical framework and actionable experimental methodologies.
Structural Analysis: Identifying the Source of Chirality
A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a stereocenter, which is a carbon atom bonded to four different groups.
Upon examination of the structure of this compound, we can identify the potential stereocenters:
-
Carbon 3 (C3): This carbon is bonded to:
-
A hydrogen atom (-H)
-
A methyl group (-CH₃)
-
A vinyl group (-CH=CH₂)
-
A 2-methylpropyl group (-CH₂CH(CH₃)₂)
-
Since all four groups attached to C3 are different, C3 is a chiral center .
-
Carbon 5 (C5): This carbon is bonded to:
-
A hydrogen atom (-H)
-
Two identical methyl groups (-CH₃)
-
An isobutyl group (-CH₂CH(CH₃)C=CH₂)
-
Because C5 is bonded to two identical methyl groups, it is not a chiral center.
Therefore, this compound possesses a single chiral center at the C3 position.
Stereoisomers: A Pair of Enantiomers
The number of possible stereoisomers for a molecule can be estimated using the 2ⁿ rule, where 'n' is the number of chiral centers. For this compound, with n=1, there are 2¹ = 2 possible stereoisomers. These two stereoisomers are enantiomers, which are non-superimposable mirror images of each other. They are designated as (R)-3,5-dimethyl-1-hexene and (S)-3,5-dimethyl-1-hexene based on the Cahn-Ingold-Prelog priority rules.
Physicochemical Properties and Spectroscopic Data
The following table summarizes the key physicochemical properties and available spectroscopic data for the racemic mixture of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | [1][2][3][4] |
| Molecular Weight | 112.21 g/mol | [1][2][3][4] |
| CAS Number | 7423-69-0 | [1][2][3][4] |
| Boiling Point | 103-104 °C | [5] |
| Density | 0.716 g/cm³ | [5] |
| Mass Spectrum | Major peaks at m/z = 41, 43, 56, 57, 70, 81, 97, 112 | [2] |
| ¹³C NMR | Spectral data available in PubChem | [3] |
| IR Spectrum | Spectral data available in PubChem | [3] |
Experimental Protocols for Stereoisomer Analysis
Due to their identical physical properties in an achiral environment, the separation and characterization of enantiomers require specialized chiral techniques.
Chiral Gas Chromatography (GC) for Enantiomeric Separation
Chiral GC is a powerful technique for the separation of volatile enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For a volatile hydrocarbon like this compound, a cyclodextrin-based CSP is highly suitable.[6][7]
Experimental Protocol: Chiral GC-MS Analysis
Objective: To separate and identify the (R) and (S) enantiomers of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chiral Capillary Column: A cyclodextrin-based column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a derivatized β-cyclodextrin stationary phase (e.g., Rt-βDEXcst or similar).[6]
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 220 °C.
-
Injection Volume: 1 µL of a 1% solution of this compound in hexane (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 120 °C at a rate of 2 °C/min.
-
Hold at 120 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 230 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 150.
Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The mass spectrum of each peak can be used to confirm the identity as this compound by comparing with a spectral library like the NIST database.[2] The relative peak areas can be used to determine the enantiomeric excess (ee) of the sample.
NMR Spectroscopy with Chiral Resolving Agents
Nuclear Magnetic Resonance (NMR) spectroscopy in a standard achiral solvent cannot distinguish between enantiomers. However, the addition of a chiral resolving agent (CRA) can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers. Chiral lanthanide shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are effective for this purpose, particularly for molecules with Lewis basic sites.[8][9][10][11] For a non-polar alkene like this compound, the interaction with the shift reagent will be weak, but may still provide sufficient resolution.
Experimental Protocol: ¹H NMR with a Chiral Shift Reagent
Objective: To determine the enantiomeric excess of a this compound sample.
Instrumentation and Reagents:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated chloroform (CDCl₃).
-
Chiral Lanthanide Shift Reagent: Eu(hfc)₃.
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample (approximately 10-20 mg) in CDCl₃ (0.6 mL) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.
-
Addition of Shift Reagent: Add a small, precisely weighed amount of Eu(hfc)₃ (e.g., 5-10 mol%) to the NMR tube.
-
Spectrum Acquisition: After gentle mixing, acquire another ¹H NMR spectrum. Observe for the separation of signals, particularly the protons closest to the chiral center (e.g., the methine proton at C3 and the vinyl protons).
-
Titration (Optional): If the initial separation is not optimal, incrementally add more shift reagent and re-acquire the spectrum until baseline separation of a pair of signals is achieved.
-
Data Analysis: Integrate the separated signals corresponding to the two enantiomers. The enantiomeric excess (ee) can be calculated using the formula: ee (%) = [|Integration of major enantiomer - Integration of minor enantiomer| / (Integration of major enantiomer + Integration of minor enantiomer)] x 100
Asymmetric Synthesis: Towards Enantiomerically Pure this compound
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For a chiral alkene like this compound, an effective strategy would involve the asymmetric synthesis of a chiral precursor that can be readily converted to the target molecule.
A promising approach is the Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA reaction).[12] This method allows for the enantioselective synthesis of chiral alcohols from terminal alkenes. For the synthesis of (R)- or (S)-3,5-dimethyl-1-hexene, one could envision a retrosynthetic approach starting from a chiral alcohol precursor.
Proposed Synthetic Route:
-
Asymmetric Hydroalumination: Start with a suitable prochiral alkene and perform a ZACA reaction to introduce the chiral center with high enantioselectivity, yielding a chiral organoaluminum intermediate.
-
Functionalization: Convert the organoaluminum intermediate to a chiral alcohol.
-
Conversion to Alkene: The chiral alcohol can then be converted to the corresponding this compound enantiomer through a dehydration reaction or other established methods for alkene synthesis.
Further research and experimental validation would be required to optimize this synthetic route for this compound.
Conclusion
This compound is a chiral molecule existing as a pair of enantiomers due to the presence of a single stereocenter at the C3 position. The separation and characterization of these stereoisomers are achievable through specialized analytical techniques. Chiral gas chromatography with a cyclodextrin-based stationary phase offers a robust method for their physical separation and quantification. NMR spectroscopy in the presence of a chiral lanthanide shift reagent provides a powerful tool for determining the enantiomeric excess of a sample. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals working with this and other chiral volatile organic compounds. The potential for asymmetric synthesis of enantiomerically pure this compound opens avenues for its use as a valuable chiral building block in various synthetic applications.
References
-
Novak, A., et al. (2004). Highly enantioselective synthesis of γ-, δ-, and ε-chiral 1-alkanols via Zr-catalyzed asymmetric carboalumination of alkenes (ZACA)–Cu- or Pd-catalyzed cross-coupling. Proceedings of the National Academy of Sciences, 101(48), 16787-16792. [Link]
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Wynberg, H., et al. (2000). Chiral overcrowded alkenes; asymmetric synthesis of (3S,3'S)-(M, M)-(E)-(+)-1,1',2,2',3,3',4,4'-octahydro-3,3',7,7'-tetramethyl-4, 4'-biphenanthrylidenes. Chirality, 12(10), 734-41. [Link]
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Trost, B. M., & O'Boyle, B. M. (2016). Application of Asymmetric Catalysis in the E/ Z-Stereodivergent Synthesis of Alkenes. Journal of the American Chemical Society, 138(45), 14832-14835. [Link]
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Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256-70. [Link]
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De Witte, S., et al. (1996). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2, (10), 2237-2241. [Link]
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Agilent Technologies. (n.d.). Chiral GC Columns. [Link]
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Chrom Tech, Inc. (2023). Unveiling the Power of Chiral GC Columns. [Link]
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Li, G., et al. (2023). Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Journal of the American Chemical Society, 145(1), 337-346. [Link]
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Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
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Seco, J. M., et al. (2004). NMR determination of enantiomeric excess. Chemical Society Reviews, 33(6), 313-321. [Link]
- Goering, H. L., et al. (1974). NMR method for determination of enantiomeric compositions with chiral shift reagents.
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Zhang, T., et al. (2018). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. The Journal of Organic Chemistry, 83(15), 8247-8255. [Link]
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Gheorghiu, M. D. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT OpenCourseWare. [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). Organic Chemistry Data. [Link]
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Schurig, V. (2001). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC North America, 19(11), 1122-1133. [Link]
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NIST. (n.d.). 1-Hexene, 3,5-dimethyl-. NIST Chemistry WebBook. [Link]
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Wenzel, T. J., & Chisholm, C. D. (2011). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]
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Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12939-12951. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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NIST. (n.d.). 1-Hexene, 3,5-dimethyl-. NIST Chemistry WebBook. [Link]
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Zhang, Y., et al. (2021). Gas chromatographic separation of enantiomers on novel chiral stationary phases. Journal of Chromatography A, 1652, 462357. [Link]
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Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography. [Link]
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Chemistry Notes. (2020). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. [Link]
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Cannabis Science and Technology. (2019). Using Gas Chromatography for Accurate Terpene Analysis in Cannabis. [Link]
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Dahmane, D., et al. (2015). Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. International Journal of Innovation and Applied Studies, 11(4), 886. [Link]
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ResearchGate. (n.d.). a) : enantio-GC-FID analysis of the hydrocarbons monoterpenes chiral; (1): (-)- -pinene, (2). [Link]
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SpectraBase. (n.d.). 3,5-Dimethyl-1-hexen-3-ol. [Link]
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Zhang, X., et al. (2013). The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. Journal of Analytical Methods in Chemistry, 2013, 859281. [Link]
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Takebe, H. (2023). Comprehensive Synthesis of a Group of Optically Active Caged Hydrocarbon Molecules. Kyoto University Research Information Repository. [Link]
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PubChem. (n.d.). 3,3-Dimethyl-1-hexene. National Center for Biotechnology Information. [Link]
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Polborn, K., et al. (1976). First Direct Synthesis of Optically Active 3-Methylcyclopentene. Helvetica Chimica Acta, 59(7), 2513-2520. [Link]
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A Senior Application Scientist's Guide to 3,5-Dimethyl-1-hexene: Sourcing, Purity, and Application
For the researcher, scientist, or drug development professional, the procurement of specialty chemicals is a critical, yet often underestimated, step in the experimental workflow. The seemingly simple act of purchasing a compound like 3,5-Dimethyl-1-hexene (CAS No. 7423-69-0) involves a nuanced understanding of supplier reliability, purity implications, and analytical verification. This guide provides an in-depth technical overview of sourcing this branched-chain olefin, interpreting purity specifications, and understanding its relevance in scientific applications, particularly in polymer science.
Introduction to this compound
This compound is an aliphatic, unsaturated hydrocarbon with the molecular formula C8H16.[1][2] Its structure, featuring a terminal double bond and methyl branching, makes it a valuable monomer or comonomer in the synthesis of specialty polyolefins. The incorporation of such branched alpha-olefins into a polymer backbone disrupts chain packing, allowing for the precise modulation of material properties like crystallinity, density, elasticity, and glass transition temperature.[3][4]
Key Physicochemical Properties:
-
CAS Number: 7423-69-0[2]
-
Molecular Formula: C8H16[5]
-
Molecular Weight: 112.21 g/mol [5]
-
Boiling Point: ~120.2°C (estimate)[5]
-
Density: ~0.704 g/cm³[1]
The utility of this compound and its isomers in catalysis research and materials science underscores the critical need for well-characterized, high-purity reagents.[3] The presence of isomeric impurities, residual solvents, or byproducts from synthesis can have profound, often detrimental, effects on experimental outcomes.
Commercial Availability and Purity Grades
Sourcing this compound requires careful navigation of chemical supplier catalogues. Unlike more common reagents, its availability is limited, and the offered purity levels vary significantly, reflecting its specialized applications.
It is crucial for researchers to distinguish between different grades of chemical purity, as the appropriate grade is dictated entirely by the intended application.
-
Industrial Grade: Offered by some manufacturers, this grade implies a lower level of purity suitable for industrial applications where high purity is not essential.[1] The exact percentage of the primary component can be variable, and a detailed impurity profile is typically not provided.
-
Research Grade: While not always explicitly labeled, suppliers catering to R&D may offer purities in the range of 95-98%. For related isomers like 3,3-Dimethyl-1-hexene, purities of >98.0% (determined by Gas Chromatography) are available.[6] This grade is suitable for many laboratory-scale syntheses and polymerizations.
-
Analytical Standard: This is the highest grade of purity. The compound is typically supplied as a calibrated solution at a precise concentration (e.g., 100 µg/mL in a solvent like methanol) and is intended for use as a reference material in analytical techniques like GC-MS.[7] This grade is essential for identifying and quantifying the compound in complex mixtures.
The following table summarizes known commercial sources for this compound and related isomers, highlighting the importance of verifying the exact chemical and its specified purity.
| Compound | Supplier(s) | Available Purity/Grade | Primary Use Case |
| This compound | CHEMLYTE SOLUTIONS CO.,LTD[1] | Industrial Grade | Industrial Applications |
| This compound | Chiron AS (via distributors like ESSLAB)[5][7] | Analytical Standard (100 µg/mL in Methanol) | Reference & Calibration |
| 3,3-Dimethyl-1-hexene | TCI Chemical[6] | >98.0% (GC) | Research & Synthesis |
| 3,5,5-Trimethyl-1-hexene | TCI America (via Fisher Scientific)[8] | 98.0+% | Research & Synthesis |
| 3,5-dimethyl-1-hexen-3-ol | Sigma-Aldrich | Purity not specified; buyer must verify. | Early Discovery Research |
Note: This table is illustrative. Supplier offerings and specifications are subject to change. Direct consultation of the supplier's Certificate of Analysis is mandatory.
The Causality of Purity: Impact on Polymer Science
In the field of polymer chemistry, the purity of a monomer is paramount. The catalysts used in olefin polymerization, particularly Ziegler-Natta and metallocene systems, are exquisitely sensitive to impurities.[4][9]
Why Purity Matters:
-
Catalyst Poisoning: Polar impurities such as water, alcohols, or other oxygenates can react with and deactivate the active sites of the catalyst, leading to low or no polymer yield.
-
Inconsistent Comonomer Incorporation: The presence of isomeric olefins can lead to their unintended incorporation into the polymer chain, altering the final material properties in an uncontrolled manner.[4]
-
Chain Termination/Transfer: Certain impurities can act as chain transfer agents, prematurely terminating polymer chain growth and leading to lower molecular weight polymers with inferior mechanical properties.
-
Lack of Reproducibility: Using monomers from different batches or suppliers with varying impurity profiles is a primary cause of poor experimental reproducibility in materials science.
Therefore, a researcher's choice of purity grade is a critical experimental parameter. For developing novel catalysts or synthesizing polymers with highly controlled microstructures, starting with the highest available purity (>98%) is a non-negotiable prerequisite.
Workflow for Supplier Selection and Quality Verification
A robust protocol for sourcing and verifying a specialty chemical like this compound is a self-validating system that ensures experimental integrity. The following workflow is recommended.
Caption: Workflow for selecting and qualifying a commercial chemical supplier.
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for verifying the purity of volatile compounds like this compound.[10] It separates components of a mixture and provides mass spectra to confirm their identity.
Objective: To confirm the identity and estimate the purity of a commercial sample of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the supplied chemical in a high-purity solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10-100 µg/mL.[10]
-
Transfer the solution to a 2 mL amber glass vial with a PTFE-lined septum.
-
-
Instrumentation (Typical Parameters):
-
GC System: Agilent 7890 Series GC or equivalent.[9]
-
Column: A non-polar capillary column, such as a DB-1 or equivalent (e.g., 20 m x 0.1 mm ID, 0.4 µm film).[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.6 mL/min).[11]
-
Injector: Split injection (e.g., 100:1 split ratio) at 225°C.
-
Oven Program: 40°C for 1 min, then ramp at 10°C/min to 260°C.
-
MS Detector: Time-of-Flight (TOF) or Quadrupole mass spectrometer.
-
Acquisition Mode: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-350.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum to a reference library, such as the NIST Mass Spectral Library.[2][11] The mass spectrum should show characteristic fragments.
-
Calculate purity by the area percent method: (Peak Area of Analyte / Total Area of All Peaks) x 100.
-
Attempt to identify impurity peaks by their mass spectra to understand the nature of the contaminants (e.g., isomers, residual starting materials).
-
This self-validating protocol ensures that the material entering the experimental workflow is of known quality, safeguarding against the costly loss of time and resources that can result from using a substandard reagent.
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Navigating the Volatility: A Technical Guide to the Safe Handling of 3,5-Dimethyl-1-hexene
For the adept researcher, the promise of novel chemical entities is always tempered by the imperative of safety. 3,5-Dimethyl-1-hexene, a member of the alkene family, is a valuable building block in organic synthesis. However, its physical and chemical properties necessitate a robust understanding of its hazards and the implementation of stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and emergency management of this compound, ensuring both scientific progress and personal safety.
Compound Profile: Understanding this compound
This compound is an unsaturated hydrocarbon with the chemical formula C8H16.[1][2] Its structure, characterized by a terminal double bond and methyl branching, dictates its reactivity and physical properties.
| Identifier | Value |
| IUPAC Name | 3,5-dimethylhex-1-ene[1] |
| CAS Number | 7423-69-0[1][2][3][4] |
| Molecular Formula | C8H16[1][2][3] |
| Molecular Weight | 112.21 g/mol [1][2] |
| Synonyms | 1-Hexene, 3,5-dimethyl-[2][3] |
Hazard Identification and GHS Classification
This compound is a highly flammable liquid and vapor that poses a significant aspiration hazard.[5][6] Its vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[7][8]
| GHS Classification | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids, Category 2 | 🔥 | Danger | H225: Highly flammable liquid and vapour.[6] |
| Aspiration Hazard, Category 1 | Gesundheitsgefahr | Danger | H304: May be fatal if swallowed and enters airways.[5][6] |
| Acute Aquatic Toxicity, Category 2 | Umwelt | Warning | H401: Toxic to aquatic life. |
Precautionary Statements (Selected) [5][6]
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P233: Keep container tightly closed.
-
P240: Ground and bond container and receiving equipment.
-
P243: Take action to prevent static discharges.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
-
P331: Do NOT induce vomiting.
-
P403 + P235: Store in a well-ventilated place. Keep cool.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Source |
| Appearance | Colorless liquid | [8] |
| Boiling Point | 104 °C | [9] |
| Density | 0.709 g/mL | [9] |
| Flash Point | 10.7 ± 10.3 °C (Predicted) | [4] |
| Vapor Pressure | 32.4 ± 0.1 mmHg at 25°C (Predicted) | [4] |
| Melting Point | -103.01°C (estimate) | [3][4] |
Protocols for Safe Handling and Storage
Adherence to meticulous handling and storage protocols is non-negotiable when working with volatile and flammable compounds like this compound.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense against exposure is a combination of robust engineering controls and appropriate PPE.
Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[10]
-
The fume hood should have adequate airflow and be located in a well-ventilated laboratory.
-
Use explosion-proof electrical equipment and lighting to prevent ignition of flammable vapors.[11]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.[10] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[10]
-
Skin and Body Protection:
-
Wear a flame-retardant lab coat over cotton clothing.[12] Synthetic fibers should be avoided as they can accumulate static electricity.[12]
-
Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[12] Inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.
-
-
Respiratory Protection: In situations where airborne concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[10][13] All respirator users must be part of a comprehensive respiratory protection program that includes fit testing and training.[10]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment and potential ignition sources.
-
Grounding and Bonding: To prevent the buildup of static electricity, which can ignite flammable vapors, it is crucial to ground and bond all metal containers and equipment during transfer.[5][14]
-
Dispensing: Use only non-sparking tools for opening and closing containers.[5][11] When transferring the liquid, pour slowly to minimize splashing and vapor generation.
-
Heating: If heating is required, use a water bath, heating mantle, or oil bath with a temperature controller. Never heat this compound over an open flame.
-
Post-Handling: Tightly close the container immediately after use. Clean any spills promptly as described in the emergency procedures section. Decontaminate all equipment that has come into contact with the chemical.
Storage Requirements
Proper storage is critical to maintaining the stability of this compound and preventing accidents.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
The storage area should be designated for flammable liquids and be away from heat, sparks, open flames, and other sources of ignition.[7]
-
Store away from incompatible materials such as strong oxidizing agents.[14]
-
Ensure the storage area has adequate fire suppression equipment, such as a foam or dry chemical fire extinguisher.
Emergency Procedures: A Calm and Calculated Response
In the event of an emergency, a swift and informed response is crucial to mitigate harm.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately.[15] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[15] Seek immediate medical attention.[16]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin with plenty of water for at least 15 minutes.[16] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[17] Due to the aspiration hazard, it is critical to seek immediate medical attention.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray (fog), or alcohol-resistant foam.[7][11]
-
Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.[7]
-
Specific Hazards: The vapor is heavier than air and can travel along the ground to a distant ignition source.[8] Containers may explode when heated.[14]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[11][14]
Accidental Release and Spill Containment
A spill of this compound requires immediate and careful attention.
Spill Response Protocol:
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.[11] Isolate the area and eliminate all ignition sources.[18]
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.
-
Containment: For small spills, absorb the liquid with a non-combustible material such as vermiculite, sand, or earth.[7][18] Do not use combustible materials like paper towels. For large spills, dike the area to prevent spreading.[5]
-
Collection: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[5][18]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the waste in accordance with all local, regional, and national regulations.
Caption: Workflow for handling a chemical spill.
Disposal Considerations
Waste this compound and contaminated materials must be disposed of as hazardous waste. Never pour this chemical down the drain. All disposal practices must comply with federal, state, and local regulations. It is recommended to contact a licensed professional waste disposal service to ensure proper disposal.
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A Technical Guide to the Solubility of 3,5-Dimethyl-1-hexene in Common Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dimethyl-1-hexene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predicted solubility in a range of common organic solvents, and provides a detailed experimental protocol for solubility determination.
Introduction to this compound: A Physicochemical Profile
This compound is an unsaturated hydrocarbon belonging to the alkene family.[1][2] Its chemical structure, characterized by a carbon-carbon double bond and two methyl groups, dictates its physical and chemical properties.[1][2]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | [1] |
| Molecular Weight | 112.21 g/mol | [1] |
| IUPAC Name | 3,5-dimethylhex-1-ene | [1] |
| CAS Number | 7423-69-0 | [1][2] |
The presence of the carbon-carbon double bond and the overall non-symmetrical structure result in a nonpolar molecule. This nonpolarity is the cornerstone for understanding its solubility behavior in various organic solvents.
The Principle of "Like Dissolves Like": A Deep Dive
The solubility of a compound is fundamentally governed by the intermolecular forces between the solute and the solvent molecules. The adage "like dissolves like" serves as a guiding principle, indicating that nonpolar solutes will dissolve in nonpolar solvents, while polar solutes are best dissolved in polar solvents.[3][4]
For this compound, a nonpolar alkene, the primary intermolecular forces at play are the weak van der Waals forces (specifically, London dispersion forces). For dissolution to occur, the energy required to break the intermolecular forces within the pure solute and the pure solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.
When this compound is introduced into a nonpolar solvent, the London dispersion forces between the alkene and the solvent molecules are comparable in strength to the forces within the pure substances. This energetic compatibility allows for the ready mixing and dissolution of the alkene.[3] Conversely, in polar solvents, the strong dipole-dipole interactions or hydrogen bonds between the solvent molecules are significantly more favorable than the weak interactions that would be formed with the nonpolar alkene molecules. This energetic disparity leads to the insolubility of this compound in polar solvents.[3]
Predicted Solubility of this compound in Common Organic Solvents
While specific quantitative solubility data for this compound is not extensively available in public literature, we can predict its solubility with a high degree of confidence based on the polarity of common organic solvents and the "like dissolves like" principle.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Miscible | As a nonpolar alkane, hexane exhibits similar London dispersion forces to this compound, leading to complete miscibility. |
| Toluene | Nonpolar | Miscible | Toluene is a nonpolar aromatic hydrocarbon that readily dissolves nonpolar compounds like alkenes through van der Waals interactions. |
| Diethyl Ether | Slightly Polar | Soluble | While possessing a small dipole moment, diethyl ether is predominantly nonpolar and is an effective solvent for many nonpolar organic compounds. |
| Chloroform | Slightly Polar | Soluble | Chloroform is a weakly polar solvent that can dissolve a wide range of organic compounds, including nonpolar alkenes. |
| Acetone | Polar Aprotic | Sparingly Soluble | Acetone's polarity will limit its ability to dissolve the nonpolar this compound. |
| Ethanol | Polar Protic | Sparingly Soluble | The presence of a nonpolar ethyl group allows for some interaction, but the highly polar hydroxyl group limits miscibility with the nonpolar alkene. |
| Methanol | Polar Protic | Insoluble | Methanol is a highly polar protic solvent. A reference standard concentration of 100 µg/mL has been noted, indicating very low solubility.[5] |
| Water | Highly Polar | Insoluble | As a highly polar molecule with strong hydrogen bonding, water is a very poor solvent for nonpolar hydrocarbons like this compound.[4][6][7] |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining the solubility of a liquid in a solvent.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Positive displacement micropipettes
-
Thermostatic shaker bath
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
-
Volumetric flasks and syringes for standard preparation
Experimental Workflow
Caption: Experimental workflow for quantitative solubility determination.
Detailed Procedure
-
Preparation of Calibration Standards:
-
Accurately prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
These standards will be used to generate a calibration curve for the analytical instrument (e.g., GC-FID).
-
-
Preparation of Supersaturated Solutions:
-
In a series of glass vials, add a known volume of each solvent.
-
To each vial, add an excess amount of this compound to create a two-phase system. The exact amount of excess solute is not critical, but it must be sufficient to ensure saturation of the solvent phase.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the two liquid phases. The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes with time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker bath and allow them to stand undisturbed in a temperature-controlled environment for a short period to allow for initial phase separation.
-
Centrifuge the vials at a controlled temperature to ensure complete separation of the two liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound) using a positive displacement micropipette. Be cautious not to disturb the lower phase.
-
Dilute the collected sample with the pure solvent to a concentration that falls within the range of the prepared calibration standards.
-
Analyze the diluted sample using a calibrated GC-FID or other suitable analytical method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Using the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
Caption: Key factors influencing the solubility of this compound.
-
Temperature: For most liquid-liquid systems, solubility increases with increasing temperature. The increased kinetic energy of the molecules helps to overcome the intermolecular forces, facilitating mixing.
-
Pressure: The effect of pressure on the solubility of liquids in liquids is generally negligible.
-
Solvent Polarity: As extensively discussed, the polarity of the solvent is the most critical factor determining the solubility of the nonpolar this compound.
-
Intermolecular Forces: The type and strength of intermolecular forces between the solute and solvent molecules are the fundamental determinants of solubility.
Conclusion
The solubility of this compound is primarily dictated by its nonpolar nature. It is expected to be miscible or highly soluble in nonpolar organic solvents such as hexane and toluene, and sparingly soluble to insoluble in polar solvents like alcohols and water. For precise quantitative data, the shake-flask method provides a robust experimental framework. A thorough understanding of these solubility characteristics is essential for the effective use of this compound in various research and industrial applications.
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Chemguide. (n.d.). An introduction to alkenes. Retrieved from [Link]
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An In-depth Technical Guide to the Thermochemical Properties of 3,5-Dimethyl-1-hexene
This guide provides a comprehensive overview of the thermochemical data for 3,5-Dimethyl-1-hexene (CAS No: 7423-69-0), tailored for researchers, scientists, and professionals in drug development and chemical engineering. Recognizing the frequent scarcity of extensive experimental data for specialized molecules, this document synthesizes available empirical values with robust computational methodologies, offering a practical framework for understanding and applying the thermochemical profile of this branched alkene.
Introduction: The Significance of Thermochemical Data
Thermochemical properties such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) are fundamental to chemical process design, safety analysis, and reaction engineering. For a molecule like this compound (C8H16), these parameters are critical for predicting reaction equilibria, heats of reaction (e.g., combustion or hydrogenation), and the overall energy balance of a system.[1] The branched structure of this alkene introduces conformational complexities that influence its thermodynamic stability and reactivity, making accurate data essential for predictive modeling and process optimization.
Molecular Identity and Physical Properties
Before delving into thermochemical data, it is essential to establish the molecule's fundamental identity.
| Property | Value | Source |
| Chemical Formula | C₈H₁₆ | [2][3] |
| Molecular Weight | 112.2126 g/mol | [2][3] |
| CAS Registry Number | 7423-69-0 | [2][3] |
| Synonyms | 3,5-Dimethylhex-1-ene | [2][3] |
| Boiling Point | 120.2 °C (estimate) | [4] |
| Density | 0.704 g/cm³ | [4] |
| Enthalpy of Vaporization (ΔvapH°) | 9.11 kcal/mol (38.1 kJ/mol) | [5] |
The enthalpy of vaporization is the only directly cited experimental thermodynamic value found in widely accessible databases for this specific molecule.[5] This highlights a common challenge in the field: the lack of comprehensive, experimentally determined thermochemical data for all but the most common commodity chemicals.
The Challenge: Scarcity of Experimental Data and the Rise of Computational Chemistry
Direct experimental determination of thermochemical properties, often through calorimetry, can be complex and resource-intensive.[6] For a vast number of compounds like this compound, which are not large-scale industrial products, such experimental campaigns are often not performed.
This data gap is effectively bridged by computational chemistry.[7] Modern computational methods, particularly high-level ab initio and Density Functional Theory (DFT) calculations, can predict thermochemical properties with a high degree of accuracy, often within a few kJ/mol of experimental values.[8][9] The rationale for employing computational methods is twofold:
-
Necessity: It provides access to data where none exists experimentally.
-
Validation: Computational models can be benchmarked against well-characterized molecules to validate their accuracy for a specific chemical class, such as branched alkenes.[10][11]
The following diagram illustrates the logical workflow when approaching the thermochemical characterization of a molecule with limited experimental data.
Caption: Workflow for obtaining thermochemical data.
Computational Protocol for Determining Thermochemical Properties
To provide a practical and self-validating framework, we outline a standard computational protocol using Gaussian, a widely used quantum chemistry software suite.[10][11] The choice of method, such as the Gaussian-n (G3, G4) or CBS-QB3 composite methods, is crucial as they are specifically designed to yield high-accuracy thermochemical data.[7][9] Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set can also provide reliable results with lower computational cost.[9]
Step-by-Step Protocol: Geometry Optimization and Frequency Analysis
-
Input Structure Generation: Build the 3D structure of this compound. Due to the presence of chiral centers and rotational bonds, it is critical to identify the lowest energy conformer, as this will dominate the thermodynamic properties at standard conditions. This often requires a preliminary conformational search.
-
Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure on the potential energy surface. This step ensures all forces on the atoms are negligible.
-
Methodology: A common and robust choice is the B3LYP functional with a 6-31G(d) or larger basis set.
-
-
Frequency Calculation: Once the geometry is optimized, a frequency calculation must be performed at the same level of theory. This is a non-negotiable step for two key reasons:
-
Thermochemical Analysis: The output of the frequency calculation in software like Gaussian directly provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the total entropy and heat capacity at the specified temperature and pressure (typically 298.15 K and 1 atm). The standard enthalpy of formation is then calculated using an appropriate thermochemical scheme, such as atomization or isodesmic reactions, which requires additional calculations on reference species.[8]
The following diagram outlines this computational workflow.
Caption: Computational workflow for thermochemical properties.
Summary of Thermochemical Data
While a definitive, experimentally validated dataset for this compound is not publicly available, we can compile estimated values from computational methods and group contribution models for context. For comparison, data for a related isomer, (Z)-3,5-Dimethylhex-2-ene, calculated via the Joback method, are included.[12]
| Thermochemical Property | This compound (Estimated) | (Z)-3,5-Dimethylhex-2-ene (Joback Method)[12] | Units |
| Std. Enthalpy of Formation (Gas, ΔfH°gas) | Value dependent on computational method | -106.30 | kJ/mol |
| Std. Gibbs Free Energy of Formation (ΔfG°) | Value dependent on computational method | 85.71 | kJ/mol |
| Ideal Gas Heat Capacity (Cp,gas) | Value dependent on computational method | Not Available | J/mol·K |
Note: Researchers are strongly encouraged to perform their own high-level computations as outlined in Section 4 to obtain data tailored to their specific accuracy requirements.
Conclusion and Best Practices
The thermochemical characterization of this compound exemplifies a common scenario in applied chemistry where experimental data is sparse. This guide provides a robust framework for addressing this challenge by integrating the limited available experimental data with state-of-the-art computational chemistry protocols. For professionals in drug development and chemical research, adopting such a hybrid approach is not merely a workaround but a fundamental component of modern, predictive science. It ensures that process design and safety assessments are grounded in the best available data, whether derived from physical experiment or rigorous, validated computation.
References
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Computational Study of Heats of Formation and Combustion of Hydrocarbons. (n.d.). Retrieved from vertexaisearch.cloud.google.com.[10][11]
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Computational Methods in Organic Thermochemistry. 1. Hydrocarbon Enthalpies and Free Energies of Formation. (2004). ACS Publications. Retrieved from pubs.acs.org.[8]
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1-Hexene, 3,5-dimethyl-. (n.d.). NIST Chemistry WebBook. Retrieved from webbook.nist.gov.[2][3][5]
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Thermodynamic Properties of Alkenes (Mono-Olefins Larger than C4). (2009). Standard Reference Data. Retrieved from nist.gov.[13]
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Application of computational chemistry methods to obtain thermodynamic data for hydrogen production from Liquefied Petroleum Gas. (2014). ResearchGate. Retrieved from researchgate.net.[7]
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Application of computational chemistry methods to obtain thermodynamic data for hydrogen production from liquefied petroleum gas. (2014). SciELO. Retrieved from scielo.br.[9]
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(Z)-3,5-Dimethylhex-2-ene - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from chemeo.com.[12]
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This compound 7423-69-0. (n.d.). Guidechem. Retrieved from guidechem.com.[4]
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Experiment Properties of Alkenes. (n.d.). Scribd. Retrieved from scribd.com.[1]
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Experimental Determination of Thermochemical Properties. (2008). GTT-Technologies. Retrieved from gtt-technologies.de.[6]
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A Comprehensive Technical Guide on the Synthetic Utility of 3,5-Dimethyl-1-hexene
Abstract
In the intricate landscape of organic synthesis, the judicious selection of starting materials is paramount, profoundly influencing the efficiency, selectivity, and overall viability of a synthetic route. 3,5-Dimethyl-1-hexene, a structurally distinct alkene, presents itself as a versatile and valuable precursor. Its terminal double bond, in concert with a sterically influential isopropyl group at the allylic position, engenders a unique reactivity profile. This attribute can be strategically leveraged to achieve remarkable levels of regio- and stereocontrol in a variety of chemical transformations. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the role of this compound as a precursor. We will explore the mechanistic underpinnings of its key reactions, furnish field-tested experimental protocols, and offer practical insights to unlock its full synthetic potential.
The Structural Nuances and Synthetic Implications of this compound
The synthetic prowess of this compound is deeply rooted in its molecular architecture. The terminal olefin serves as a reactive center for a wide array of addition reactions. Crucially, the presence of a chiral center at the C3 position and the bulky isopropyl group at the C5 position create a sterically congested environment that dictates the trajectory of approaching reagents. This steric hindrance is not a limitation but a powerful directing group, enabling precise control over the regiochemical and stereochemical outcomes of reactions.
Key Structural Features and Their Synthetic Consequences:
-
Terminal Alkene: A versatile functional group that readily undergoes addition reactions such as hydroboration, epoxidation, ozonolysis, and halogenation.
-
Allylic Stereocenter: The chiral center at C3 provides a platform for diastereoselective reactions, where the existing stereochemistry influences the creation of new stereocenters.
-
Bulky Isopropyl Group: This sterically demanding moiety at the C5 position is instrumental in governing the regioselectivity of additions across the double bond, typically favoring the anti-Markovnikov product.
Key Synthetic Transformations of this compound
Hydroboration-Oxidation: A Paradigm of Regio- and Stereocontrol
The hydroboration-oxidation of this compound stands as a classic illustration of how its structure dictates reactivity. This two-step process affords the primary alcohol, 3,5-dimethyl-1-hexanol, with high regioselectivity.
Mechanism and Rationale: The hydroboration-oxidation of alkenes is a two-step reaction that yields an alcohol.[1][2] It is characterized by its anti-Markovnikov regioselectivity, where the hydroxyl group is installed at the less substituted carbon of the double bond.[2][3][4] The reaction is also stereospecific, involving the syn addition of hydrogen and the hydroxyl group across the same face of the double bond.[2][3]
The initial hydroboration step involves the addition of borane (BH3) to the alkene.[3][5] As a Lewis acid, borane is attacked by the electron-rich π-system of the alkene.[4][5] This step proceeds via a concerted mechanism, obviating the formation of a carbocation intermediate and thus precluding any potential rearrangements.[4][5] The boron atom adds to the less sterically encumbered carbon, while a hydrogen atom is transferred to the more substituted carbon.[4] The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can further enhance this regioselectivity.[1][3]
The subsequent oxidation of the intermediate trialkylborane is typically accomplished with hydrogen peroxide (H2O2) under basic conditions (e.g., NaOH).[3][5] The hydroperoxide ion attacks the boron center, which is followed by the migration of the alkyl group from boron to the adjacent oxygen atom.[5] This sequence is repeated for all three alkyl groups, and subsequent hydrolysis liberates the alcohol product.[6]
Experimental Protocol: Hydroboration-Oxidation of this compound
This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H2O2), 30% aqueous solution
-
Anhydrous diethyl ether or THF
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath
Procedure:
-
Reaction Setup: A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with this compound and anhydrous THF under a nitrogen atmosphere. The flask is cooled in an ice bath.
-
Hydroboration: The 1 M solution of BH3·THF is added dropwise to the stirred solution of the alkene at 0 °C. The rate of addition should be controlled to maintain the reaction temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete hydroboration.
-
Oxidation: The reaction mixture is cooled again in an ice bath. Slowly and cautiously, the 3 M NaOH solution is added, followed by the dropwise addition of 30% H2O2. The addition of hydrogen peroxide can be exothermic and should be done with care to control the temperature.
-
Workup: After the addition of the oxidizing agents, the mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the addition of brine. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude 3,5-dimethyl-1-hexanol can be purified by distillation or column chromatography.
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Volume/Mass |
| This compound | 112.21 | X | 1.0 | Y |
| BH3·THF (1 M) | - | 1.1 * X | 1.1 | 1.1 * X L |
| 3 M NaOH | 40.00 | - | - | Z |
| 30% H2O2 | 34.01 | - | - | W |
| 3,5-Dimethyl-1-hexanol | 130.23 | - | - | - |
Logical Flow of Hydroboration-Oxidation:
Sources
- 1. Supplemental Topics [www2.chemistry.msu.edu]
- 2. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 3. Ozonolysis Full Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Khan Academy [khanacademy.org]
- 5. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]
- 6. byjus.com [byjus.com]
An In-depth Technical Guide to the Discovery and Historical Synthesis of 3,5-Dimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-1-hexene is a branched-chain olefin that, while not a household name, represents a class of organic structures pivotal in the development of synthetic chemistry. Its significance lies not in widespread application but in its utility as a model compound for studying reaction mechanisms, stereochemistry, and the synthesis of complex organic molecules. This guide provides a comprehensive overview of the discovery, historical synthesis, and characterization of this compound, offering insights into the evolution of synthetic methodologies and analytical techniques in organic chemistry.
Chemical Identity and Physicochemical Properties
Before delving into its synthesis, it is essential to establish the fundamental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | |
| Molecular Weight | 112.21 g/mol | |
| CAS Number | 7423-69-0 | |
| IUPAC Name | 3,5-dimethylhex-1-ene | |
| Synonyms | 1-Hexene, 3,5-dimethyl- | |
| Boiling Point | 103 °C | |
| Density | 0.709 g/mL | |
| Refractive Index | 1.4049 |
Spectroscopic Characterization
The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The following data provides a fingerprint for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[1]
Mass Spectrometry (MS)
-
GC-MS: Gas chromatography-mass spectrometry is a powerful tool for identifying and quantifying volatile compounds. The mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its identification.[1]
Infrared (IR) Spectroscopy
-
Vapor Phase IR: The vapor phase IR spectrum reveals the vibrational modes of the molecule, confirming the presence of the vinyl group (C=C-H) and C-H bonds.[1]
Historical Synthesis of this compound: A Journey Through Classic Reactions
The Grignard Reaction: A Cornerstone of Alkene Synthesis
Discovered by François Auguste Victor Grignard in 1900, the Grignard reaction revolutionized organic synthesis by providing a robust method for forming carbon-carbon bonds.[2][3] This reaction, which earned Grignard the Nobel Prize in Chemistry in 1912, involves the reaction of an organomagnesium halide (a Grignard reagent) with an electrophile, such as a carbonyl compound.[2][3]
A plausible and historically significant route to this compound involves a two-step sequence starting with a Grignard reaction followed by dehydration.
Conceptual Workflow: Grignard Addition Followed by Dehydration
Caption: Two possible retrosynthetic pathways for this compound using the Wittig reaction.
Experimental Protocol: A Representative Wittig Synthesis (Pathway A)
-
Ylide Generation: Allyltriphenylphosphonium bromide is suspended in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. A strong base, such as n-butyllithium, is added at a low temperature to deprotonate the phosphonium salt and generate the corresponding ylide.
-
Reaction with Aldehyde: A solution of isovaleraldehyde in the same anhydrous solvent is added dropwise to the ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The byproduct, triphenylphosphine oxide, is often removed by chromatography or crystallization. The resulting this compound is then purified by distillation.
Causality in Experimental Choices:
-
Strong Base: A strong base is required to deprotonate the phosphonium salt to form the nucleophilic ylide. *[4] Aprotic Solvent: The reaction is carried out in an aprotic solvent to prevent the quenching of the ylide.
The Boord Olefin Synthesis: A Historical Perspective
The Boord olefin synthesis, developed by Cecil E. Boord in 1930, is a classic method for the preparation of alkenes from β-halo ethers. T[5]his reaction proceeds via an elimination mechanism involving an organometallic intermediate.
[5]Conceptual Workflow: Boord Olefin Synthesis
Caption: General scheme of the Boord olefin synthesis.
While less common today, the Boord synthesis was a significant method for preparing alkenes with defined structures in the early to mid-20th century.
Conclusion
The synthesis of this compound, while not a landmark discovery in itself, serves as an excellent case study in the application of fundamental and historically significant reactions in organic chemistry. From the advent of the Grignard reaction to the development of the Wittig synthesis, the approaches to constructing such a molecule have evolved, reflecting the broader advancements in the field. The ability to synthesize and characterize molecules like this compound with high fidelity is a testament to the power of the synthetic and analytical tools available to the modern chemist, tools that have their roots in the pioneering work of chemists over a century ago. This guide provides a foundation for understanding not just the synthesis of a single compound, but the strategic thinking and experimental considerations that underpin the art and science of organic synthesis.
References
-
Britannica, T. Editors of Encyclopaedia (2023, November 16). Olefin. Encyclopedia Britannica. [Link]
-
Boord olefin synthesis. (2023, October 25). In Wikipedia. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 522526, this compound. Retrieved December 11, 2023, from [Link].
- Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved from a university chemistry department website.
-
What is the major, minor, and less major product of the dehydration of 3-methylhexan-3-ol? Why? (2018, July 12). Quora. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]
-
History of the Grignard Reaction. (n.d.). Study.com. [Link]
-
Grignard reaction. (2023, November 28). In Wikipedia. [Link]
-
Grignard Reaction and Grignard Reagent. (2023, July 25). Science Notes and Projects. [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Hexene, 3,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
5,5-dimethyl-1-hexene. (2025, May 20). Chemical Synthesis Database. [Link]
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Methodological & Application
Application Notes and Protocols for the Polymerization of 3,5-Dimethyl-1-hexene using Ziegler-Natta Catalysts
Introduction: Navigating the Challenges of Sterically Hindered Olefin Polymerization
The synthesis of polyolefins with tailored microstructures and properties is a cornerstone of modern materials science. Ziegler-Natta (Z-N) catalysis has been a transformative technology in this field, enabling the production of stereoregular polymers from α-olefins.[1] However, the polymerization of sterically hindered α-olefins, such as 3,5-dimethyl-1-hexene, presents unique challenges. The bulky substituents near the vinyl group can significantly impede the coordination and insertion of the monomer into the growing polymer chain at the catalyst's active site.
This guide provides a comprehensive overview and detailed protocols for the polymerization of this compound using Ziegler-Natta catalysts. We will delve into the critical considerations for catalyst selection, reaction parameter optimization, and thorough polymer characterization. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to successfully synthesize and characterize poly(this compound).
Core Principles: Understanding the Ziegler-Natta Mechanism in the Context of Steric Hindrance
Ziegler-Natta catalysts are typically composed of a transition metal compound from Group IV-VIII (e.g., titanium halides) and an organoaluminum compound as a co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃).[2] The polymerization proceeds via a coordination-insertion mechanism.
The steric bulk of this compound necessitates careful selection of the Z-N catalyst system. The catalyst's ligand environment plays a crucial role in overcoming the steric hindrance of the monomer and in dictating the stereochemistry of the resulting polymer. For instance, the use of catalysts with bulky ligands can create a chiral environment around the active metal center, which can favor the formation of highly isotactic polymers.[2]
Experimental Protocols
PART 1: Monomer Purification - A Critical First Step
The purity of the this compound monomer is paramount for successful polymerization. Impurities such as water, oxygen, and other polar compounds can deactivate the Ziegler-Natta catalyst.
Protocol 1: Rigorous Monomer Purification
-
Degassing: Subject the commercially available this compound to several freeze-pump-thaw cycles to remove dissolved gases.
-
Drying: Dry the degassed monomer by stirring over a suitable drying agent, such as calcium hydride (CaH₂), for at least 24 hours under an inert atmosphere (e.g., high-purity nitrogen or argon).
-
Distillation: Following drying, perform a vacuum distillation of the monomer from the drying agent, collecting the fraction that distills at the correct boiling point and pressure. Store the purified monomer over molecular sieves in a glovebox or a sealed flask under an inert atmosphere.
PART 2: Polymerization of this compound
This protocol describes a general procedure for the polymerization of this compound using a heterogeneous Ziegler-Natta catalyst system. The specific catalyst components and their ratios may require optimization for desired polymer properties.
Catalyst System:
-
Catalyst: High-activity supported Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂).
-
Co-catalyst: Triethylaluminum (TEAL) or Triisobutylaluminum (TIBAL).
-
External Donor (Optional): An external electron donor, such as an alkoxysilane, can be used to enhance the stereospecificity of the catalyst.[3]
Protocol 2: Slurry Polymerization of this compound
-
Reactor Preparation: A 250 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a gas inlet/outlet is thoroughly dried in an oven at 120 °C overnight. The flask is then assembled while hot under a stream of dry, high-purity nitrogen and subsequently subjected to several vacuum/nitrogen backfill cycles.
-
Solvent and Co-catalyst Addition: Anhydrous heptane or toluene (100 mL) is cannulated into the reactor. The desired amount of the organoaluminum co-catalyst solution (e.g., 1.0 M in hexane) is then added to the stirred solvent at room temperature.
-
Catalyst Introduction: The solid Ziegler-Natta catalyst component is weighed in a glovebox and suspended in a small amount of the reaction solvent. This catalyst slurry is then transferred to the reactor via cannula.
-
Monomer Addition: The purified this compound (e.g., 20 mL) is introduced into the reactor.
-
Polymerization: The reactor is heated to the desired polymerization temperature (e.g., 50-70 °C) and the reaction is allowed to proceed for a predetermined time (e.g., 2-4 hours) with vigorous stirring.
-
Termination: The polymerization is terminated by the addition of 10 mL of acidified methanol. This will quench the catalyst and precipitate the polymer.
-
Polymer Isolation and Purification: The precipitated polymer is collected by filtration. The polymer is then washed extensively with methanol to remove catalyst residues and any unreacted monomer.
-
Drying: The purified polymer is dried in a vacuum oven at 60 °C to a constant weight.
Characterization of Poly(this compound)
Thorough characterization of the synthesized polymer is essential to understand its microstructure, molecular weight, and thermal properties.
Structural Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the tacticity and microstructure of poly(this compound).
-
¹H NMR: Provides information on the overall structure and can be used to confirm the presence of the repeating monomer unit.
-
¹³C NMR: Is particularly useful for determining the stereoregularity (isotacticity, syndiotacticity, or atacticity) of the polymer chain by analyzing the chemical shifts of the methyl and methine carbons in the polymer backbone. For analogous polyolefins, specific chemical shift regions are indicative of different stereochemical arrangements.[4]
Molecular Weight and Molecular Weight Distribution by Gel Permeation Chromatography (GPC/SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
Table 1: Typical GPC/SEC Parameters for Poly(this compound) Analysis
| Parameter | Value |
| Instrument | High-Temperature GPC/SEC System |
| Solvent/Eluent | 1,2,4-Trichlorobenzene (TCB) |
| Temperature | 135-150 °C |
| Columns | Set of high-temperature GPC columns (e.g., PLgel Olexis) |
| Detector | Differential Refractive Index (DRI) |
| Calibration | Polystyrene or polyethylene standards |
Thermal Properties by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is employed to investigate the thermal transitions of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm). These properties are highly dependent on the polymer's microstructure and crystallinity. A highly isotactic polymer is expected to be semi-crystalline and exhibit a distinct melting point, while an atactic polymer will be amorphous and only show a glass transition.
Visualizing the Process
Workflow for the Synthesis and Characterization of Poly(this compound)
Caption: Experimental workflow from monomer purification to polymer characterization.
Simplified Ziegler-Natta Polymerization Mechanism
Caption: Key steps in the Ziegler-Natta polymerization of an α-olefin.
References
-
Ziegler, K., Holzkamp, E., Breil, H., & Martin, H. (1955). Das Mülheimer Normaldruck-Polyäthylen-Verfahren. Angewandte Chemie, 67(19-20), 541-547. [Link]
-
Natta, G. (1955). Une nouvelle classe de polymères d'α-oléfines ayant une régularité de structure exceptionnelle. Journal of Polymer Science, 16(82), 143-154. [Link]
-
Corradini, P., Busico, V., & Guerra, G. (1993). Ziegler-Natta Catalysis: A Powerful Tool for the Design of Advanced Polyolefinic Materials. Chimia, 47(10), 389-395. [Link]
- Boor, J. (1979).
- Moore, E. P. (Ed.). (1998). The Rebirth of Polypropylene: Supported Catalysts.
- Kissin, Y. V. (2008).
-
Asakura, T., Demura, M., & Nishiyama, Y. (1991). Carbon-13 NMR spectra of polypropylene. Macromolecules, 24(9), 2334-2340. [Link]
-
Chadwick, J. C., Morini, G., Balbontin, G., & Albizzati, E. (1999). The influence of external donors on the polymerization of 1-alkenes with MgCl₂-supported Ziegler-Natta catalysts. Macromolecular Chemistry and Physics, 200(6), 1365-1371. [Link]
Sources
Synthesis of Specialty Polymers with 3,5-Dimethyl-1-hexene: An Application and Protocol Guide
Foreword: Navigating the Synthesis of Sterically Hindered Polyolefins
The synthesis of specialty polymers from α-olefins has been a cornerstone of materials science, yielding a vast array of materials with tailored properties. Among the myriad of available monomers, 3,5-Dimethyl-1-hexene presents a unique opportunity for the creation of novel polymers with distinct thermal and mechanical characteristics due to its branched aliphatic structure. The gem-dimethyl group at the 5-position and the methyl group at the 3-position introduce significant steric hindrance around the polymerizable double bond. This steric bulk profoundly influences the polymerization kinetics and the ultimate properties of the resulting polymer, making its synthesis a challenging yet rewarding endeavor for the polymer chemist.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of specialty polymers using this compound. We will delve into the two primary catalytic systems for α-olefin polymerization: Ziegler-Natta and metallocene catalysts. While direct, optimized protocols for this compound are not widely reported in the literature, this guide will provide robust, adaptable protocols based on the well-established polymerization of analogous sterically hindered α-olefins. We will explore the mechanistic underpinnings of these catalytic systems, the expected properties of poly(this compound), and the critical characterization techniques required to validate the synthesis and understand the structure-property relationships of these novel materials.
The Monomer: this compound - Structure and Implications
This compound is a non-conjugated diene with the chemical formula C₈H₁₆. Its structure is characterized by a vinyl group for polymerization and two methyl branches along the hexene backbone.
Key Structural Features and Their Implications:
-
Steric Hindrance: The methyl group at the 3-position and the isopropyl group at the 5-position create significant steric bulk around the vinyl group. This steric hindrance can reduce the rate of monomer insertion into the growing polymer chain and can influence the stereochemistry of the resulting polymer.[1]
-
Chirality: The carbon at the 3-position is a chiral center, meaning the monomer exists as (R)- and (S)-enantiomers. The stereochemistry of the monomer can influence the tacticity of the resulting polymer, particularly with stereospecific catalysts.
-
Branching: The inherent branching in the monomer leads to a polymer with regular, short-chain branches. This branching disrupts crystalline packing, which is expected to result in amorphous or semi-crystalline polymers with lower densities and melting points compared to linear polyolefins.[2]
Catalytic Systems for the Polymerization of this compound
The polymerization of α-olefins is predominantly achieved through coordination polymerization using either Ziegler-Natta or metallocene catalysts.
Ziegler-Natta Catalysis: The Workhorse of Polyolefin Synthesis
Ziegler-Natta catalysts are heterogeneous catalysts typically composed of a transition metal halide (e.g., TiCl₄) supported on a magnesium chloride (MgCl₂) matrix, and co-catalyzed by an organoaluminum compound (e.g., triethylaluminum, AlEt₃).[3]
Mechanism of Polymerization: The Cossee-Arlman mechanism is widely accepted for Ziegler-Natta polymerization. It involves the coordination of the α-olefin to a vacant site on the titanium active center, followed by migratory insertion of the monomer into the titanium-carbon bond of the growing polymer chain.[3]
Challenges with Sterically Hindered Monomers: The multi-site nature of traditional Ziegler-Natta catalysts can lead to polymers with broad molecular weight distributions.[4] Furthermore, the steric bulk of this compound may hinder its approach to the active sites, potentially leading to lower catalytic activity and lower molecular weight polymers.
Metallocene Catalysis: Precision in Polymer Architecture
Metallocene catalysts are organometallic compounds consisting of a transition metal (typically Zr, Hf, or Ti) sandwiched between two cyclopentadienyl-type ligands.[5] They are activated by a co-catalyst, most commonly methylaluminoxane (MAO).
Advantages for Specialty Polymer Synthesis:
-
Single-Site Nature: Metallocene catalysts possess well-defined, single active sites, which leads to polymers with narrow molecular weight distributions and uniform comonomer incorporation.[5]
-
Tunable Ligand Structure: The electronic and steric properties of the cyclopentadienyl ligands can be systematically modified to control the catalytic activity, stereoselectivity, and the molecular weight of the resulting polymer.[5] This tunability is particularly advantageous for the polymerization of challenging monomers like this compound.
-
Stereocontrol: The symmetry of the metallocene catalyst can be designed to produce polymers with specific tacticities (isotactic, syndiotactic, or atactic). For instance, C₂-symmetric metallocenes are known to produce isotactic polymers from prochiral olefins.
Experimental Protocols
Safety Precaution: All polymerization reactions should be carried out under an inert atmosphere (e.g., dry nitrogen or argon) using standard Schlenk line or glovebox techniques. All solvents and the monomer must be rigorously dried and deoxygenated before use. Organoaluminum compounds are pyrophoric and must be handled with extreme care.
Monomer Purification
High monomer purity is critical for successful polymerization.
Protocol:
-
Stir this compound over calcium hydride (CaH₂) overnight to remove water.
-
Degas the monomer by subjecting it to at least three freeze-pump-thaw cycles.
-
Vacuum transfer the purified monomer into a storage vessel under an inert atmosphere.
Protocol 1: Ziegler-Natta Polymerization of this compound (Adapted from 1-Hexene Polymerization)
This protocol is adapted from established procedures for the polymerization of linear α-olefins and will likely require optimization for this compound.[6]
Materials:
-
This compound (purified)
-
Anhydrous heptane or toluene (polymerization grade)
-
Triethylaluminum (TEAL) or Triisobutylaluminum (TIBA) (as a solution in heptane or toluene)
-
Titanium tetrachloride (TiCl₄)
-
Magnesium chloride (anhydrous)
-
Methanol (acidified with HCl)
Equipment:
-
250 mL three-necked, round-bottom flask with a magnetic stirrer
-
Schlenk line or glovebox
-
Thermostatically controlled oil bath
-
Gas-tight syringes and cannulas
Procedure:
-
Catalyst Preparation (in-situ):
-
Under an inert atmosphere, add 100 mL of anhydrous heptane to the reaction flask.
-
Add the desired amount of organoaluminum co-catalyst (e.g., to achieve an Al/Ti molar ratio of 100-300).
-
Slowly add a solution of TiCl₄ in heptane to the stirred solution at room temperature. A solid precipitate, the active catalyst, will form.
-
Age the catalyst slurry for 30 minutes at the desired polymerization temperature.
-
-
Polymerization:
-
Inject the purified this compound (e.g., 20 mL) into the catalyst slurry.
-
Maintain the reaction at the desired temperature (e.g., 50-70 °C) with vigorous stirring for a predetermined time (e.g., 1-4 hours).
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by slowly adding 10 mL of acidified methanol.
-
Pour the reaction mixture into a larger volume of acidified methanol to precipitate the polymer.
-
Stir the mixture for several hours to ensure complete precipitation and deactivation of the catalyst.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 60 °C to a constant weight.
-
Protocol 2: Metallocene-Catalyzed Polymerization of this compound (Adapted from 3-Methyl-1-butene Polymerization)
This protocol is based on the polymerization of a similar sterically hindered α-olefin, 3-methyl-1-butene, and serves as a starting point for optimization.[7]
Materials:
-
This compound (purified)
-
Anhydrous toluene (polymerization grade)
-
Methylaluminoxane (MAO) (typically a 10 wt% solution in toluene)
-
Metallocene catalyst (e.g., a C₂-symmetric zirconocene such as rac-Et(Ind)₂ZrCl₂)
-
Methanol (acidified with HCl)
Equipment:
-
Same as for the Ziegler-Natta protocol.
Procedure:
-
Reactor Setup:
-
Under an inert atmosphere, add 100 mL of anhydrous toluene to the reaction flask.
-
Add the purified this compound (e.g., 20 mL).
-
-
Co-catalyst Addition:
-
Bring the reactor to the desired polymerization temperature (e.g., 25-50 °C).
-
Add the required volume of MAO solution via syringe to achieve a specific Al/Zr molar ratio (typically 500-2000).
-
-
Polymerization:
-
In a separate flask under an inert atmosphere, dissolve the metallocene catalyst (e.g., 2-10 mg) in a small amount of anhydrous toluene.
-
Rapidly inject the catalyst solution into the stirred reactor to initiate polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 1-2 hours).
-
-
Termination and Polymer Isolation:
-
Follow the same procedure as for the Ziegler-Natta polymerization.
-
Visualization of the Polymerization Workflow
The general workflow for the synthesis and characterization of poly(this compound) can be visualized as follows:
Sources
- 1. Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03180A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. ac1.hhu.de [ac1.hhu.de]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Note: Regioselective Hydroformylation of 3,5-Dimethyl-1-hexene for Aldehyde Synthesis
Abstract: This document provides a comprehensive technical guide for the hydroformylation of 3,5-dimethyl-1-hexene, a sterically hindered terminal alkene. It delves into the mechanistic principles governing regioselectivity, offers detailed, field-proven protocols for laboratory execution, and outlines methods for product analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize valuable dimethyl-substituted aldehydes, which are key intermediates in fine chemical and pharmaceutical manufacturing.
Introduction and Scientific Context
Hydroformylation, or the "oxo process," is a Nobel Prize-winning, atom-economical reaction that converts alkenes, carbon monoxide (CO), and hydrogen (H₂) into aldehydes.[1][2][3] This transformation is one of the most significant applications of homogeneous catalysis in the chemical industry, producing millions of tons of aldehydes annually.[3] These aldehydes are versatile precursors to alcohols, carboxylic acids, and amines, making hydroformylation a cornerstone of bulk and specialty chemical production.[3][4]
The hydroformylation of terminal alkenes can yield two constitutional isomers: a linear aldehyde (n-aldehyde) from anti-Markovnikov addition and a branched aldehyde (iso-aldehyde) from Markovnikov addition.[3] For a sterically hindered substrate like this compound, controlling this regioselectivity is a significant synthetic challenge. The bulky substituents near the reactive double bond influence the trajectory of the catalyst, making the choice of catalyst and ligands paramount to achieving the desired product distribution.[5] While rhodium-based catalysts generally offer superior activity and selectivity under milder conditions compared to cobalt systems[1], the ligand architecture is the primary tool for tuning the reaction's outcome.[6]
This guide will focus on rhodium-catalyzed systems, explaining how ligand choice can overcome the steric challenges posed by this compound to selectively produce either the linear (4,6-dimethylheptanal) or branched (2,3,5-trimethylhexanal) product.
Mechanistic Principles and Regioselectivity
The generally accepted mechanism for rhodium-catalyzed hydroformylation is the Heck-Breslow cycle.[7] The catalytic cycle involves a sequence of fundamental organometallic steps, as illustrated below.
The Catalytic Cycle
The process begins with a stable rhodium precatalyst, which is converted in situ into the active catalytic species, typically a rhodium-hydrido-carbonyl complex like HRh(CO)(L)₂ (where L is a ligand, e.g., triphenylphosphine).[3][8]
Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.
Causality Behind the Steps:
-
Catalyst Activation: The precatalyst, often Rh(acac)(CO)₂, reacts with syngas (CO/H₂) and ligands to form the active hydrido species.[8][9]
-
Alkene Coordination: The alkene (this compound) coordinates to the rhodium center, typically displacing a ligand.[10]
-
Hydride Migration (Insertion): The rhodium-hydride bond adds across the alkene double bond. This is the regioselectivity-determining step.[6]
-
Anti-Markovnikov addition leads to a terminal rhodium-alkyl bond, forming the linear alkyl intermediate. This is often favored by bulky ligands that direct the metal away from the substituted carbon.
-
Markovnikov addition results in an internal rhodium-alkyl bond, forming the branched intermediate.
-
-
CO Insertion: A carbonyl ligand inserts into the rhodium-alkyl bond to form a rhodium-acyl complex.[10]
-
Oxidative Addition: H₂ adds to the rhodium center, oxidizing it from Rh(I) to a Rh(III) dihydride species.[7][10]
-
Reductive Elimination: The aldehyde product is eliminated, regenerating the active Rh(I) catalyst.[9][10]
Controlling Regioselectivity for this compound
The steric bulk of the isobutyl group at the C3 position of this compound presents a significant challenge.
-
Favoring the Linear Aldehyde (4,6-Dimethylheptanal): To maximize the formation of the linear product, ligands with large steric footprints are employed. Bulky phosphine or phosphite ligands (e.g., triphenylphosphine, bulky diphosphites) occupy significant space around the rhodium center. These steric interactions disfavor the transition state leading to the branched alkyl intermediate, thus promoting the formation of the less hindered linear alkyl species. Using a high concentration of a ligand like triphenylphosphine can further enhance linear selectivity by shifting equilibria towards more selective catalyst species.[8]
-
Favoring the Branched Aldehyde (2,3,5-Trimethylhexanal): Achieving high branched selectivity for simple alkyl alkenes is historically difficult. However, specialized ligands have been developed that utilize noncovalent interactions or unique geometries to favor the branched product.[11] For instance, ligands like BOBPHOS have been shown to create stabilizing CH−π interactions between the ligand and substrate that favor the transition state leading to the branched aldehyde.[11][12] Encapsulated catalysts that use a supramolecular cage can also steer selectivity toward branched products by controlling the substrate's approach to the metal center.[13]
Experimental Application Notes and Protocols
This section provides a self-validating protocol for the hydroformylation of this compound.
Materials and Reagents
| Compound | Formula | MW ( g/mol ) | Properties | Supplier | CAS No. |
| This compound | C₈H₁₆ | 112.21 | bp: 120.2°C; d: 0.704 g/mL | Sigma-Aldrich | 7423-69-0 |
| (acac)Rh(CO)₂ | C₇H₇O₄Rh | 258.03 | Greenish-red solid; mp: 154-156°C[6] | Strem Chemicals | 14874-82-9[6] |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | White solid; mp: 79-81°C; Air-stable | Acros Organics | 603-35-0[7] |
| Toluene | C₇H₈ | 92.14 | Anhydrous, bp: 111°C | Fisher Scientific | 108-88-3 |
| Syngas (1:1 CO/H₂) | CO/H₂ | - | High-pressure gas mixture | Airgas | - |
| Dodecane (Internal Std.) | C₁₂H₂₆ | 170.34 | bp: 216°C; d: 0.749 g/mL | Alfa Aesar | 112-40-3 |
Equipment
| Equipment | Specification | Purpose |
| High-Pressure Reactor | Parr Instruments 4560 Series, 100 mL, Hastelloy C | Safely contain high-pressure gas reactions |
| Gas Delivery System | Dual-stage regulators, mass flow controllers | Accurate control of CO and H₂ pressure |
| Magnetic Stir Plate | w/ heating mantle and thermocouple | Controlled stirring and temperature |
| Gas Chromatograph (GC) | Agilent 7890B with FID detector | Quantitative analysis of products |
| GC Column | HP-5 (30 m x 0.250 mm, 0.25 µm film) | Separation of alkene, aldehydes, and byproducts |
Critical Safety Precautions
Working with Carbon Monoxide and Syngas is Inherently Hazardous.
-
Toxicity: Carbon monoxide is a colorless, odorless, and highly toxic gas that can be fatal upon inhalation.
-
Flammability: Hydrogen and carbon monoxide are highly flammable and can form explosive mixtures with air.
-
Procedure: All operations involving CO/H₂ must be conducted in a well-ventilated chemical fume hood or a gas cabinet. A personal CO monitor with an audible alarm is mandatory. Ensure the high-pressure reactor is properly rated, maintained, and has been pressure-tested. Eliminate all potential ignition sources. Personnel must be thoroughly trained in high-pressure reaction safety.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the hydroformylation experiment.
Protocol 1: Hydroformylation for High Linear Selectivity
This protocol targets the synthesis of 4,6-dimethylheptanal using a standard Rh/PPh₃ catalyst system.
-
Catalyst Preparation: In a nitrogen-filled glovebox, weigh (Acetylacetonato)dicarbonylrhodium(I) (2.6 mg, 0.01 mmol) and triphenylphosphine (26.2 mg, 0.1 mmol, 10 equivalents) into a small vial. Add 5 mL of anhydrous toluene to dissolve the solids, forming a yellow solution.
-
Reactor Charging: To the 100 mL Parr reactor vessel, add this compound (1.12 g, 10 mmol) and dodecane (0.85 g, 5 mmol) as an internal standard.
-
System Sealing and Purging: Transfer the prepared catalyst solution to the reactor via syringe. Seal the reactor according to the manufacturer's instructions. Move the reactor to the fume hood. Purge the system by pressurizing to 5 bar with nitrogen and venting three times, followed by three purges with the 1:1 H₂/CO syngas mixture.
-
Reaction Execution: Pressurize the reactor to 20 bar with the H₂/CO syngas. Begin vigorous stirring (approx. 800 RPM) and heat the reactor to 80°C. The pressure will increase with temperature; maintain the target pressure by adding syngas as needed.
-
Monitoring and Completion: Allow the reaction to proceed for 12 hours. The reaction can be monitored by observing the pressure drop from gas consumption.
-
Shutdown and Sampling: After the reaction time, turn off the heating and allow the reactor to cool to room temperature. Carefully vent the excess pressure in the fume hood. Open the reactor and collect a ~0.1 mL aliquot of the reaction mixture for analysis.
Protocol 2: Product Analysis by Gas Chromatography (GC)
-
Sample Preparation: Dilute the 0.1 mL aliquot of the reaction mixture with 1 mL of dichloromethane.
-
GC Method: Inject 1 µL of the diluted sample into the GC equipped with an FID detector.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Hold at 40°C for 5 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Carrier Gas: Helium
-
-
Data Analysis: Identify peaks based on retention times of authentic standards (if available) or by GC-MS analysis. The expected products are 4,6-dimethylheptanal (linear) and 2,3,5-trimethylhexanal (branched). Calculate substrate conversion and product selectivity by comparing the integrated peak areas relative to the internal standard (dodecane).
Expected Results and Data Interpretation
Under the conditions described in Protocol 1, a high conversion of this compound is expected. The use of a 10:1 ligand-to-rhodium ratio should favor the formation of the linear aldehyde, 4,6-dimethylheptanal.[8] A typical outcome would be a linear-to-branched (n/iso) ratio greater than 10:1.
Possible Side Reactions:
-
Isomerization: The rhodium catalyst can isomerize the terminal alkene to internal alkenes (e.g., 3,5-dimethyl-2-hexene), which are hydroformylated at a much slower rate.[8]
-
Hydrogenation: The alkene substrate can be hydrogenated to the corresponding alkane (3,5-dimethylhexane).
These side products can be identified and quantified by GC analysis. Adjusting reaction parameters such as temperature, pressure, and ligand concentration can be used to optimize selectivity and minimize byproduct formation. For example, lower temperatures generally lead to higher linear selectivity.[2]
References
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Triphenylphosphine: Structure, Properties, Preparation & Uses. Vedantu. [Link]
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Encapsulated rhodium catalyst yields branched aldehydes via hydroformylation of terminal alkenes. University of Amsterdam. [Link]
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Application Notes and Protocols: Catalytic Hydrogenation of 3,5-Dimethyl-1-hexene to 3,5-dimethylhexane
Abstract
This document provides a comprehensive guide for the catalytic hydrogenation of 3,5-Dimethyl-1-hexene to its corresponding alkane, 3,5-dimethylhexane. This transformation is a fundamental process in organic synthesis, serving as a reliable method for the saturation of carbon-carbon double bonds.[1][2] The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights, step-by-step experimental procedures, and critical safety considerations. The information presented is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction and Significance
Catalytic hydrogenation is a cornerstone of synthetic organic chemistry, enabling the reduction of various functional groups.[3] The conversion of alkenes to alkanes, as exemplified by the hydrogenation of this compound, is a thermodynamically favorable reaction that results in a more stable, lower-energy saturated product.[1][4][5] This specific transformation is valuable for the synthesis of branched alkanes, which are important components in fuels, lubricants, and as building blocks in the synthesis of more complex molecules. The protocols outlined below focus on the use of common heterogeneous catalysts, such as Palladium on Carbon (Pd/C) and Raney Nickel, to achieve this conversion efficiently and safely.
Theoretical Background and Mechanism
The catalytic hydrogenation of an alkene involves the addition of molecular hydrogen (H₂) across the double bond.[1][5][6] This reaction is energetically favorable but possesses a high activation energy, necessitating the use of a catalyst to proceed at a reasonable rate under practical laboratory conditions.[4][6]
The Horiuti-Polanyi Mechanism: The most widely accepted mechanism for heterogeneous catalytic hydrogenation is the Horiuti-Polanyi mechanism.[7] This process can be broken down into the following key steps:
-
Adsorption of Reactants: Both the alkene (this compound) and molecular hydrogen are adsorbed onto the surface of the metal catalyst.[1][6][7]
-
Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming metal-hydride (M-H) bonds.[1][7]
-
Stepwise Hydrogen Transfer: A hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond, forming a half-hydrogenated intermediate that remains bonded to the catalyst.[1][7]
-
Second Hydrogen Transfer and Desorption: A second hydrogen atom is then transferred to the other carbon of the original double bond, completing the saturation. The resulting alkane (3,5-dimethylhexane) has a weaker affinity for the catalyst surface and desorbs, regenerating the active catalytic site for the next cycle.[1]
An important stereochemical outcome of this mechanism is syn-addition , where both hydrogen atoms add to the same face of the double bond.[1][7]
Caption: Horiuti-Polanyi mechanism for catalytic hydrogenation.
Experimental Protocols
Extreme caution must be exercised during catalytic hydrogenation due to the flammability of hydrogen gas and the pyrophoric nature of many catalysts, especially after use.[8][9] All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, flame-resistant lab coat, gloves) must be worn at all times.[10][11]
Protocol 1: Low-Pressure Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is suitable for small to medium-scale laboratory syntheses where high pressure is not required.
Materials and Reagents:
-
This compound
-
10% Palladium on Carbon (Pd/C) (handle with care, can be pyrophoric)[12]
-
Ethanol (or other suitable solvent like ethyl acetate)[7]
-
Celite® (diatomaceous earth) for filtration
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (for inerting)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet adapter with a stopcock
-
Hydrogen-filled balloon
-
Septa
-
Vacuum/inert gas manifold (Schlenk line)
-
Büchner funnel and filter flask
Procedure:
-
Setup: Assemble the three-necked flask with a stir bar, a gas inlet adapter connected to the manifold, and a septum.
-
Catalyst Addition: Weigh the desired amount of 10% Pd/C (typically 1-5 mol% relative to the substrate) and add it to the flask.
-
Inerting the System: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Solvent and Substrate Addition: Add the solvent (e.g., ethanol) to the flask under a positive pressure of inert gas. Then, add the this compound.
-
Hydrogen Introduction: Evacuate the flask again and then carefully introduce hydrogen gas from a balloon through the gas inlet.[8]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[13] For TLC monitoring, a small aliquot can be carefully removed after purging the system with inert gas.[8][14]
-
Work-up: Once the reaction is complete (disappearance of starting material), purge the flask with nitrogen to remove all hydrogen.[10][11]
-
Catalyst Filtration: Prepare a small pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Crucially, do not allow the filter cake to run dry, as the catalyst can ignite upon exposure to air. [10][15]
-
Product Isolation: Rinse the filter cake with a small amount of fresh solvent. The combined filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude 3,5-dimethylhexane, which can be further purified by distillation if necessary.
-
Catalyst Quenching: Immediately after filtration, carefully wet the Celite pad containing the catalyst with water and transfer the slurry to a dedicated waste container.[8][15]
Protocol 2: Hydrogenation using Raney Nickel
Raney Nickel is a highly active catalyst and should be handled with extreme care due to its pyrophoric nature.[15] It is often supplied as a slurry in water or ethanol.
Materials and Reagents:
-
This compound
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Nitrogen or Argon gas
Equipment:
-
Parr shaker or a high-pressure autoclave
-
Glass liner for the reactor vessel
Procedure:
-
Reactor Preparation: Place the glass liner into the autoclave.
-
Catalyst and Reagent Addition: Under a stream of inert gas, carefully add the Raney Nickel slurry to the liner, followed by the solvent and then the this compound.
-
Sealing and Purging: Seal the autoclave and purge the system multiple times with nitrogen followed by hydrogen to remove all air.[16]
-
Pressurization and Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi). Begin agitation and heating if necessary. The reaction progress can be monitored by the uptake of hydrogen (pressure drop).[16]
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.[16] Purge the system thoroughly with nitrogen.[16]
-
Catalyst Separation: The Raney Nickel can be separated by decantation or filtration under an inert atmosphere. The catalyst should be kept wet at all times and disposed of according to safety guidelines.
-
Product Isolation: The supernatant or filtrate containing the product can be worked up as described in Protocol 1.
Data Presentation and Expected Outcomes
The following table summarizes typical reaction parameters for the hydrogenation of this compound.
| Parameter | Pd/C Protocol | Raney Nickel Protocol |
| Catalyst Loading | 1-5 mol% | ~5-10 wt% |
| Solvent | Ethanol, Ethyl Acetate | Ethanol |
| Hydrogen Pressure | 1 atm (balloon) | 50-100 psi |
| Temperature | Room Temperature | Room Temp. to 50 °C |
| Reaction Time | 2-16 hours | 1-6 hours |
| Expected Yield | >95% | >95% |
Experimental Workflow Visualization
Caption: General workflow for catalytic hydrogenation.
Process Optimization and Troubleshooting
-
Slow or Incomplete Reaction:
-
Cause: Inactive catalyst, insufficient hydrogen, or poor mixing.
-
Solution: Ensure the catalyst is fresh. Increase hydrogen pressure or use a fresh balloon. Ensure vigorous stirring to facilitate mass transfer of hydrogen to the catalyst surface.[7]
-
-
Side Reactions:
-
Cause: Isomerization of the double bond can occur, especially with Pd catalysts.
-
Solution: Optimize reaction conditions (lower temperature, shorter reaction time). Platinum-based catalysts are sometimes less prone to isomerization.
-
-
Difficulty in Filtration:
-
Cause: Finely divided catalyst particles can clog the filter paper.
-
Solution: Use a generous pad of Celite® to aid filtration. Ensure the Celite pad is well-settled before starting the filtration.
-
Safety and Emergency Procedures
-
Fire Hazard: Hydrogen is extremely flammable.[8][10] Catalysts like Pd/C and Raney Nickel can be pyrophoric.[8] Always work in a fume hood and remove all potential ignition sources.
-
Fire Extinguishing: For small fires involving the catalyst, use sand or a Class D fire extinguisher. Do not use water if the reaction was run in a non-alcoholic solvent. For larger fires, use a CO₂ or ABC extinguisher.[10][11]
-
Pressure Safety: When using a high-pressure reactor, always ensure it is rated for the intended pressure and perform a leak test with an inert gas before introducing hydrogen.[16] Use a blast shield.[11]
-
Spills: For spills of moist catalyst, use a wetted paper towel to clean the area and place the towel in a container submerged in water.[15]
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-
A schematic diagram of an experimental set-up for hydrogenation. (n.d.). ResearchGate. Retrieved from [Link]
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An Undergraduate Organic Chemistry Laboratory Experiment: The Use of Thin Layer Chromatography to Monitor the Hydrogenation of Unsaturated Esters. (2013). The Chemical Educator. Retrieved from [Link]
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Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019, October 15). ACS Publications. Retrieved from [Link]
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Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions—Reaction pathways of non-phenolic compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Hydrogenation of carbonyl groups and alkenes with Rainey Nickel. (2014, December 13). YouTube. Retrieved from [Link]
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Catalytic Hydrogenation of Aromatic Hydrocarbons. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
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Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an SN1 Reaction. (n.d.). Notability. Retrieved from [Link]
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Application Notes and Protocols: Oligomerization of 3,5-Dimethyl-1-hexene for High-Performance Synthetic Lubricants
For: Researchers, scientists, and drug development professionals exploring advanced synthetic lubricant base stocks.
Introduction: The Imperative for Advanced Synthetic Lubricants
The relentless pursuit of enhanced mechanical efficiency, improved fuel economy, and reduced emissions across automotive and industrial sectors necessitates the development of superior lubricants.[1][2][3] Polyalphaolefins (PAOs) represent a cornerstone of synthetic lubricant technology, offering a multitude of advantages over conventional mineral oils.[1][2][3][4][5] These synthetic hydrocarbons, classified as API Group IV base oils, are engineered to have a uniform molecular structure, which imparts a high viscosity index (VI), excellent thermal and oxidative stability, and superior low-temperature fluidity.[1][2][3][4][5][6]
Traditionally, PAOs are synthesized from linear alpha-olefins (LAOs) such as 1-decene.[3][7] However, the strategic use of branched alpha-olefins as monomers or co-monomers presents a compelling avenue for tailoring the final properties of the lubricant base stock. The introduction of branching at the monomer stage can influence the resulting oligomer's structure, potentially leading to lubricants with unique viscometric and low-temperature performance characteristics.
This application note details the oligomerization of a specific branched alpha-olefin, 3,5-dimethyl-1-hexene, as a route to novel synthetic lubricant base stocks. We will explore the catalytic systems, reaction mechanisms, and provide a detailed protocol for its laboratory-scale synthesis and characterization.
The Monomer: this compound - A Building Block for Tailored Lubricants
This compound is a C8 alpha-olefin with a distinct branched structure.[8][9][10][11][12] Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C8H16 |
| Molecular Weight | 112.21 g/mol [8][9][10] |
| CAS Number | 7423-69-0[8][9][10][12] |
| IUPAC Name | 3,5-dimethylhex-1-ene[8] |
The presence of methyl branches at the 3 and 5 positions is anticipated to influence the oligomerization process and the final properties of the PAO. Specifically, this branching may hinder close packing of the polymer chains, potentially leading to a lower pour point and favorable low-temperature viscosity.
Catalytic Pathways for Oligomerization
The conversion of alpha-olefins into PAOs is a catalytic process, with several classes of catalysts being effective. The choice of catalyst is critical as it dictates the reaction mechanism and, consequently, the structure and properties of the resulting oligomers.
Cationic Oligomerization with Lewis Acids
Lewis acids, such as boron trifluoride (BF3) and aluminum trichloride (AlCl3), are widely used in the industrial production of PAOs.[13][14] The reaction proceeds via a cationic mechanism.
-
Initiation: The Lewis acid, in the presence of a co-catalyst (promoter) like water or an alcohol, generates a carbocation from the olefin.
-
Propagation: The carbocation attacks the double bond of another monomer molecule, extending the polymer chain.
-
Termination: The reaction can be terminated by proton elimination, leading to an unsaturated oligomer, or by other chain transfer reactions.
A key characteristic of BF3-catalyzed oligomerization is the potential for skeletal rearrangements of the carbocation intermediates, which can lead to a complex mixture of branched isomers in the final product.[15][16]
Ziegler-Natta Catalysis
Ziegler-Natta catalysts, typically composed of a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum co-catalyst (e.g., triethylaluminum), are renowned for their ability to polymerize alpha-olefins with high stereoselectivity.[17][18][19] While often associated with high molecular weight polymers, these systems can be adapted for oligomerization.[18] The mechanism involves the insertion of the olefin into a transition metal-carbon bond.[17] This method offers the potential for greater control over the oligomer structure, minimizing the isomerization seen with strong Lewis acids.[18]
Metallocene Catalysis
Metallocene catalysts, consisting of a Group 4 transition metal (like zirconium or hafnium) sandwiched between two cyclopentadienyl ligands, activated by a co-catalyst like methylaluminoxane (MAO), have emerged as a powerful tool for olefin oligomerization.[20][21][22] These single-site catalysts offer exceptional control over the oligomer's molecular weight, molecular weight distribution, and microstructure.[23] A common termination pathway in metallocene-catalyzed oligomerization is β-hydride elimination, which results in oligomers with a terminal vinylidene group.[23]
Experimental Protocol: Laboratory-Scale Oligomerization of this compound
This protocol provides a generalized procedure for the oligomerization of this compound using a metallocene catalyst system.
Safety Precaution: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and deoxygenated prior to use.
Materials:
-
This compound (purified and dried)
-
rac-Et(Ind)2ZrCl2 (or other suitable metallocene catalyst)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Anhydrous toluene
-
Methanol
-
Hexane
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (Schlenk flask, dropping funnel, condenser)
-
Magnetic stirrer and hotplate
-
Inert atmosphere manifold (Schlenk line) or glovebox
Reaction Setup and Procedure:
-
Reactor Preparation: A 250 mL three-necked Schlenk flask equipped with a magnetic stir bar, a condenser, and a dropping funnel is dried in an oven and then assembled hot under a stream of inert gas.
-
Charging the Reactor: The flask is charged with 100 mL of anhydrous toluene and 20 g of this compound under an inert atmosphere.
-
Catalyst Activation: In a separate Schlenk tube, a calculated amount of MAO solution is added to a small volume of toluene. The metallocene catalyst is then added to the MAO solution to pre-activate it. The Al/Zr molar ratio is a critical parameter and should be optimized (a starting point could be 200:1).[24]
-
Initiation of Oligomerization: The reaction mixture in the main flask is brought to the desired temperature (e.g., 70-90 °C).[24] The pre-activated catalyst solution is then slowly added to the stirring monomer solution via the dropping funnel.
-
Reaction Monitoring: The reaction is allowed to proceed for a set period (e.g., 2-4 hours).[24] The progress can be monitored by taking small aliquots and analyzing the monomer conversion by gas chromatography (GC).
-
Quenching the Reaction: After the desired reaction time, the flask is cooled to room temperature, and the reaction is quenched by the slow addition of 20 mL of methanol.
-
Work-up:
-
The quenched reaction mixture is washed with 5% HCl solution, followed by saturated sodium bicarbonate solution, and finally with deionized water.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Product Isolation: The crude product is a mixture of unreacted monomer, dimer, trimer, and higher oligomers. These can be separated by vacuum distillation to isolate different fractions based on their boiling points.
-
Hydrogenation (Optional but Recommended): To produce a saturated and stable lubricant base stock, the oligomer fractions are subjected to hydrogenation to remove any residual double bonds. This is typically carried out using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Visualization of the Experimental Workflow
Sources
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- 24. researchgate.net [researchgate.net]
Application Note: Asymmetric Synthesis Involving 3,5-Dimethyl-1-hexene
A Guide to High-Fidelity Catalytic Transformation of a Prochiral Alkene
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, the ability to introduce chirality with precision is paramount. Many biologically active compounds owe their efficacy and safety to a specific three-dimensional arrangement of atoms.[1] Simple, prochiral olefins represent a fundamental class of starting materials, and their conversion into enantioenriched products is a cornerstone of modern asymmetric catalysis. 3,5-Dimethyl-1-hexene, a non-functionalized terminal alkene, serves as an excellent model substrate for showcasing powerful catalytic strategies that create valuable chiral building blocks from simple hydrocarbon feedstocks.
This application note provides in-depth protocols and mechanistic insights for two of the most robust and widely adopted methods for the asymmetric functionalization of alkenes: Copper-Catalyzed Asymmetric Hydroboration and Sharpless Asymmetric Dihydroxylation. The resulting chiral alcohols and diols are versatile intermediates, readily employed in the synthesis of complex molecules.[2][3] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage these state-of-the-art synthetic methodologies.
Core Strategy: Asymmetric Hydroboration of this compound
The catalytic asymmetric hydroboration of alkenes is a powerful transformation that installs both a carbon-boron and a carbon-hydrogen bond across a double bond with high levels of regio- and enantiocontrol. The resulting chiral organoboronates are exceptionally useful synthetic intermediates due to their stability and the vast array of stereospecific transformations they can undergo.[4][5] For unactivated terminal alkenes like this compound, copper(I)-based catalyst systems have emerged as particularly effective.[6]
Mechanistic Rationale: The Copper(I)-DTBM-SEGPHOS System
The success of the copper-catalyzed hydroboration hinges on the careful selection of the chiral ligand. While many phosphine ligands exist, DTBM-SEGPHOS [(S)-(-)-5,5'-Bis(di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-4,4'-bi-1,3-benzodioxole] is often superior for these systems. Its bulky nature prevents the formation of catalytically incompetent dimeric copper hydride species, which can form with less sterically demanding ligands like SEGPHOS.[7][8] This ensures that the active catalyst is a mononuclear copper hydride, leading to higher reactivity and enantioselectivity.[7]
The catalytic cycle proceeds through two primary steps:
-
Alkene Insertion: The alkene inserts into the monomeric copper hydride (Cu-H) bond to form a chiral alkylcopper intermediate.[9]
-
σ-Bond Metathesis: The alkylcopper intermediate reacts with the boron source, typically bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin), to release the enantioenriched boronate ester product and regenerate the active copper hydride catalyst.[9][10]
The turnover-limiting step for internal and unactivated alkenes is often the insertion of the alkene into the copper(I) hydride intermediate.[10][11]
Protocol: Asymmetric Hydroboration and Subsequent Oxidation
This two-step protocol first describes the synthesis of the chiral boronate ester from this compound, followed by its oxidation to the corresponding chiral alcohol, (R)-3,5-dimethyl-1-hexanol.
Materials and Reagents:
-
Copper(I) chloride (CuCl)
-
Sodium tert-butoxide (NaOtBu)
-
(S)-DTBM-SEGPHOS
-
Bis(pinacolato)diboron (B₂pin₂)
-
Methanol (MeOH)
-
This compound (distilled)
-
Anhydrous Toluene
-
Tetrahydrofuran (THF)
-
Sodium perborate tetrahydrate (NaBO₃·4H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Schlenk flask, magnetic stirrer, nitrogen/argon line, standard glassware
Step 1: Asymmetric Hydroboration
-
Catalyst Preparation: In a nitrogen-filled glovebox or under an inert atmosphere in a Schlenk flask, add CuCl (1.0 mg, 0.01 mmol, 2 mol%), NaOtBu (1.0 mg, 0.01 mmol, 2 mol%), and (S)-DTBM-SEGPHOS (12.0 mg, 0.01 mmol, 2 mol%) to 1.0 mL of anhydrous toluene. Stir the mixture at room temperature for 30 minutes.
-
Reagent Addition: To the catalyst mixture, add B₂pin₂ (140 mg, 0.55 mmol, 1.1 equiv) and methanol (80 µL, 2.0 mmol, 4.0 equiv).
-
Reaction Initiation: Add this compound (56 mg, 0.5 mmol, 1.0 equiv) to the flask.
-
Reaction Monitoring: Seal the flask and stir the reaction at room temperature. Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC until the starting material is consumed (typically 12-24 hours).
Step 2: Oxidative Workup to Alcohol
-
Quenching: Upon completion, remove the toluene under reduced pressure.
-
Oxidation: Dissolve the residue in THF (5 mL). Add an equal volume of saturated aqueous NaHCO₃ solution, followed by the portion-wise addition of sodium perborate tetrahydrate (385 mg, 2.5 mmol, 5.0 equiv).
-
Stirring: Stir the biphasic mixture vigorously at room temperature for 12 hours.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel to yield the final product.
Expected Outcomes & Data
The protocol is expected to yield the chiral alcohol with high enantioselectivity and good chemical yield. Analysis of the product's enantiomeric excess (ee) is typically performed using chiral HPLC or GC.
| Substrate | Product | Catalyst System | Typical Yield | Typical ee (%) |
| This compound | (R)-3,5-Dimethyl-1-hexanol | CuCl/(S)-DTBM-SEGPHOS | 75-90% | >95% |
Core Strategy: Sharpless Asymmetric Dihydroxylation
For the direct synthesis of chiral vicinal diols, the Sharpless Asymmetric Dihydroxylation (AD) is an exceptionally reliable and powerful method.[12] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand to oxidize an alkene to a 1,2-diol with predictable stereochemistry.[13][14] The choice of ligand, typically derivatives of dihydroquinine (DHQ) or dihydroquinidine (DHQD), dictates which face of the alkene is hydroxylated, allowing access to either enantiomer of the product diol.[14]
Mechanistic Rationale: The Osmium-Catalyzed Cycle
The reaction is believed to proceed via a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, with the alkene. This forms a cyclic osmate ester intermediate, which is then hydrolyzed to release the chiral diol. A stoichiometric co-oxidant, such as potassium ferricyanide [K₃Fe(CN)₆], is used to regenerate the active Os(VIII) catalyst, allowing the osmium to be used in catalytic quantities.[14] The commercially available "AD-mix" reagents conveniently package the catalyst, ligand, and co-oxidant for ease of use.[14] AD-mix-α contains a (DHQ)-based ligand, while AD-mix-β contains a (DHQD)-based ligand.
Protocol: Asymmetric Dihydroxylation of this compound
This protocol describes the synthesis of (R)-3,5-dimethylhexane-1,2-diol using the commercially available AD-mix-β.
Materials and Reagents:
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
This compound
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of tert-butanol and water (1:1 ratio, 25 mL total). Add AD-mix-β (7.0 g) to the solvent and stir at room temperature until both phases are clear.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Additive: Add methanesulfonamide (48 mg, 0.5 mmol, 1.0 equiv). Note: This additive can accelerate the hydrolysis of the osmate ester and improve turnover, especially for non-terminal alkenes.[14]
-
Substrate Addition: Add this compound (56 mg, 0.5 mmol, 1.0 equiv) to the cold, stirring mixture.
-
Reaction: Seal the flask and stir vigorously at 0 °C. The reaction progress can be monitored by TLC. The reaction is typically complete within 6-24 hours, often indicated by a color change from dark brown to a lighter orange/yellow.
-
Quenching: Quench the reaction by adding solid sodium sulfite (1.0 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Extraction: Add ethyl acetate (25 mL) and stir. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with 2M NaOH, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography on silica gel to yield the final product.
Expected Outcomes & Data
The Sharpless AD reaction is known for its high reliability and predictability. Using AD-mix-β on a terminal alkene like this compound is expected to produce the (R)-diol with excellent enantioselectivity.
| Substrate | Product | Reagent | Typical Yield | Typical ee (%) |
| This compound | (R)-3,5-Dimethylhexane-1,2-diol | AD-mix-β | 80-95% | >98% |
| This compound | (S)-3,5-Dimethylhexane-1,2-diol | AD-mix-α | 80-95% | >98% |
Conclusion
The asymmetric hydroboration and dihydroxylation of this compound exemplify modern, powerful strategies for converting simple prochiral feedstocks into highly valuable, enantioenriched chiral building blocks. The copper-catalyzed hydroboration protocol offers access to chiral alcohols, while the Sharpless dihydroxylation provides a direct route to chiral vicinal diols. Both methods are characterized by their high enantioselectivity, operational simplicity, and the mechanistic understanding that underpins their reliability. These protocols serve as a robust foundation for researchers and drug development professionals aiming to incorporate high-value chiral intermediates into their synthetic programs.
References
-
Xi, Y., & Hartwig, J. F. (2017). Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes. Journal of the American Chemical Society. [Link]
-
Xi, Y., & Hartwig, J. F. (2017). Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes. National Institutes of Health - PMC. [Link]
-
Xi, Y., & Hartwig, J. F. (2017). Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes. ACS Publications. [Link]
-
Xi, Y., & Hartwig, J. F. (2017). Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes. eScholarship, University of California. [Link]
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Angewandte Chemie International Edition. (n.d.). Chiral Catalyst Breakthrough: Pioneering the Kinetic Resolution of Unactivated Alkenes. Angewandte Chemie International Edition. [Link]
-
Burks, H. E., & Morken, J. P. (2022). The transition metal-catalysed hydroboration reaction. Chemical Society Reviews. [Link]
-
Slideshare. (n.d.). Chiral catalysts. Slideshare. [Link]
-
Unknown Author. (n.d.). Asymmetric Carbonyl-ene Reactions Promoted by Chiral Catalysts. paper.wanfangdata.com.cn. [Link]
-
Lawrence Berkeley National Laboratory. (2017). Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes. Lawrence Berkeley National Laboratory. [Link]
-
Sharpless, K. B., et al. (2024). Sharpless Asymmetric Dihydroxylation. Wikipedia. [Link]
-
Xi, Y., & Hartwig, J. F. (2016). Diverse Asymmetric Hydrofunctionalization of Aliphatic Internal Alkenes through Catalytic Regioselective Hydroboration. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Wikipedia. [Link]
-
Unknown Author. (n.d.). A ti B ti fN l i d Asymmetric Borationof Nonpolarized Alkenes. Unknown Source. [Link]
-
Coombs, J. R., et al. (2011). γ-Selective Directed Catalytic Asymmetric Hydroboration of 1,1-Disubstituted Alkenes. Organic Letters. [Link]
-
Unknown Author. (n.d.). The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. Unknown Source. [Link]
-
Takacs, J. (n.d.). Catalytic Asymmetric Hydroboration: Uncapping the Potential with Two-Point Binding Substrates. Grantome. [Link]
-
Sun, W., & Wang, C. (2004). Advances in Homogeneous and Heterogeneous Catalytic Asymmetric Epoxidation. Chemical Reviews. [Link]
-
Horwitz, M. (2024). Advanced Organic Chemistry: Asymmetric Epoxidation. YouTube. [Link]
-
Elsevier. (2001). Highly efficient enantioselective epoxidation of a,b-enones catalyzed by cheap chiral lanthanum and gadolinium alkoxides. ElectronicsAndBooks. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2015). CHEM21 Case Study: Asymmetric Dihydroxylation. ACS GCI Pharmaceutical Roundtable. [Link]
-
MDPI. (2016). Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. MDPI. [Link]
-
Connon, S. J., et al. (2013). Organocatalytic Michael addition/intramolecular Julia-Kocienski olefination for the preparation of nitrocyclohexenes. PubMed. [Link]
-
Fatima, A., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]
-
MDPI. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]
-
Encyclopedia.pub. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]
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Application Notes & Protocols: 3,5-Dimethyl-1-hexene as a Chiral Building Block in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications of 3,5-dimethyl-1-hexene in pharmaceutical synthesis. While not a widely documented precursor in existing drug syntheses, its structure as a readily available, chiral terminal alkene presents significant opportunities for the stereocontrolled synthesis of complex molecular architectures. We will explore its utility as a chiral building block, focusing on diastereoselective transformations of its terminal double bond. This guide offers in-depth theoretical discussions, practical application notes, and detailed experimental protocols for key synthetic transformations, including hydroboration-oxidation, Wacker-type oxidation, diastereoselective epoxidation, and ozonolysis. The overarching goal is to equip the research community with the foundational knowledge and methodologies to leverage this versatile building block in the discovery and development of novel therapeutics.
Introduction: The Strategic Value of Chiral Alkenes in Drug Discovery
In the landscape of pharmaceutical development, the control of stereochemistry is not merely an academic exercise but a critical determinant of a drug's efficacy and safety. Asymmetric synthesis, the art of selectively producing a single stereoisomer of a chiral molecule, is therefore a cornerstone of modern medicinal chemistry.[1] A powerful and efficient strategy in this endeavor is "chiral pool synthesis," which utilizes readily available, enantiomerically pure compounds from nature as starting materials.[2] this compound, a chiral hydrocarbon, fits squarely into this paradigm. Its structure is deceptively simple yet holds significant potential, featuring two key motifs for synthetic chemists:
-
A terminal alkene (vinyl group) : A versatile functional handle amenable to a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.
-
An existing stereocenter at the C3 position : This chiral center can direct the stereochemical outcome of reactions at the nearby double bond, a phenomenon known as substrate-controlled diastereoselection.[3]
This guide will focus on how the interplay between the reactive alkene and the directing chiral center can be harnessed to forge new, stereochemically defined bonds, thereby generating valuable intermediates for pharmaceutical synthesis.
Core Synthetic Transformations and Protocols
The terminal double bond of this compound is the gateway to its synthetic utility. The following sections detail key transformations that functionalize this moiety, with a focus on the diastereoselectivity induced by the pre-existing chiral center.
Diastereoselective Hydroboration-Oxidation: Accessing Chiral Primary Alcohols
The hydroboration-oxidation of alkenes is a foundational reaction in organic synthesis, enabling the anti-Markovnikov addition of water across a double bond to yield an alcohol.[4] The reaction is renowned for its superb stereoselectivity, proceeding via a syn-addition of the borane and hydrogen across the alkene.[4] When applied to a chiral alkene like this compound, the two faces of the double bond are diastereotopic. The incoming borane reagent will preferentially attack the less sterically hindered face, leading to the formation of a diastereomeric mixture of alcohols, often with one diastereomer predominating.[5]
Causality of Diastereoselection: The selectivity arises from minimizing steric interactions between the bulky borane reagent and the substituents around the existing chiral center in the transition state. By choosing a bulkier hydroborating agent (e.g., 9-BBN instead of BH₃), this steric differentiation can often be enhanced, leading to higher diastereomeric ratios.
Objective: To synthesize (3R,5)-3,5-dimethylhexan-1-ol as a mixture of diastereomers from (R)-3,5-dimethyl-1-hexene.
Materials:
-
(R)-3,5-dimethyl-1-hexene
-
0.5 M 9-Borabicyclo[3.3.1]nonane (9-BBN) in THF
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add (R)-3,5-dimethyl-1-hexene (5.61 g, 50 mmol).
-
Dissolve the alkene in 50 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 110 mL of 0.5 M 9-BBN solution in THF (55 mmol, 1.1 eq) via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction by TLC or GC to confirm the consumption of the starting alkene.
-
Cool the mixture back to 0 °C and slowly add 20 mL of 3 M NaOH solution.
-
Carefully add 20 mL of 30% H₂O₂ solution dropwise, ensuring the internal temperature does not exceed 25 °C. Vigorous gas evolution may occur.
-
After the addition, stir the mixture at room temperature for 2 hours.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to yield the diastereomeric alcohols.
Data Summary Table:
| Parameter | Value |
| Starting Material | (R)-3,5-dimethyl-1-hexene (50 mmol) |
| Key Reagents | 9-BBN, NaOH, H₂O₂ |
| Product | (3R,5)-3,5-dimethylhexan-1-ol |
| Expected Yield | 85-95% |
| Expected Diastereomeric Ratio | Dependent on substrate and conditions, but a significant preference for one diastereomer is expected. To be determined by ¹H NMR or chiral GC/HPLC. |
Visualization of Hydroboration-Oxidation Workflow:
Caption: Diastereoselective hydroboration-oxidation of (R)-3,5-dimethyl-1-hexene.
Wacker-Type Oxidation: Synthesis of Chiral Methyl Ketones
The Wacker oxidation is a powerful palladium-catalyzed process that converts terminal alkenes into methyl ketones.[6] This reaction is highly valuable in synthesis as it introduces a versatile carbonyl group.[7] When applied to a chiral substrate, the reaction proceeds without epimerization of the adjacent stereocenter, thus preserving the chiral integrity of the molecule.[8] The standard Wacker process uses a PdCl₂/CuCl₂ catalyst system with oxygen as the terminal oxidant, but newer, milder protocols have been developed.[9][10]
Causality of Stereopreservation: The Wacker mechanism involves coordination of the palladium catalyst to the alkene, followed by nucleophilic attack of water.[7] The key steps of the reaction occur at the sp²-hybridized carbons of the double bond and do not involve breaking any bonds at the existing C3 chiral center. Therefore, the stereochemical information at C3 is faithfully retained in the final ketone product.
Objective: To synthesize (R)-5,7-dimethyl-2-octanone from (R)-3,5-dimethyl-1-hexene.
Materials:
-
(R)-3,5-dimethyl-1-hexene
-
Palladium(II) chloride (PdCl₂)
-
Iron(III) citrate
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Oxygen (balloon or gas inlet)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a 100 mL two-necked flask equipped with a magnetic stir bar and an oxygen balloon, add PdCl₂ (44 mg, 0.25 mmol, 5 mol%) and Iron(III) citrate (61 mg, 0.25 mmol, 5 mol%).
-
Purge the flask with oxygen.
-
Add DME (30 mL) and water (10 mL) to the flask and stir the mixture at room temperature.
-
In a separate flask, prepare a solution of (R)-3,5-dimethyl-1-hexene (561 mg, 5.0 mmol) in 10 mL of DME.
-
Using a syringe pump, add the alkene solution to the catalyst mixture slowly over a period of 5 hours.
-
After the addition is complete, allow the reaction to stir for an additional 1 hour under the oxygen atmosphere.
-
Quench the reaction by adding 20 mL of water and extract with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the desired methyl ketone.
Data Summary Table:
| Parameter | Value |
| Starting Material | (R)-3,5-dimethyl-1-hexene (5.0 mmol) |
| Key Reagents | PdCl₂, Iron(III) citrate, O₂ |
| Product | (R)-5,7-dimethyl-2-octanone |
| Expected Yield | 70-85% |
| Expected Enantiomeric Purity | >99% ee (assuming enantiopure starting material) |
Visualization of Wacker Oxidation Pathway:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stereochemistry of Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Grignard Synthesis of 3,5-Dimethyl-1-hexene
Abstract
This document provides a comprehensive, in-depth technical guide for the synthesis of 3,5-dimethyl-1-hexene via a Grignard reaction. This protocol is specifically designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe experimental outcome. This guide details the preparation of isobutylmagnesium bromide and its subsequent coupling with allyl bromide to yield the target alkene.
Introduction
The Grignard reaction is a fundamental and versatile tool in organic chemistry for the formation of carbon-carbon bonds.[1][2] Discovered by Victor Grignard in 1900, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as that in a carbonyl group or an alkyl halide.[1] The synthesis of this compound, a branched aliphatic alkene, serves as an excellent example of a Grignard coupling reaction. This compound and its structural motifs are of interest in various areas of chemical synthesis, including the development of new polymers and pharmaceuticals.
The synthesis proceeds in two main stages:
-
Formation of the Grignard Reagent: Isobutylmagnesium bromide is prepared by reacting 1-bromo-2-methylpropane (isobutyl bromide) with magnesium metal in an anhydrous ether solvent.[3][4]
-
Coupling Reaction: The freshly prepared Grignard reagent then undergoes a nucleophilic attack on allyl bromide, resulting in the formation of this compound.
This application note will provide a detailed, step-by-step protocol, a discussion of the reaction mechanism, critical safety precautions, and methods for purification and characterization of the final product.
Reaction Mechanism
The Grignard reagent is characterized by a highly polar carbon-magnesium bond, which imparts significant carbanionic character to the carbon atom.[2][5] This makes the Grignard reagent a potent nucleophile and a strong base.[5][6][7]
Step 1: Formation of Isobutylmagnesium Bromide
The reaction is initiated on the surface of the magnesium metal. The magnesium undergoes oxidative addition to the carbon-bromine bond of isobutyl bromide. This process involves radical intermediates, and the resulting Grignard reagent is stabilized by coordination with the ether solvent.[8]
(CH₃)₂CHCH₂Br + Mg → (CH₃)₂CHCH₂MgBr
Step 2: Nucleophilic Attack on Allyl Bromide
The nucleophilic carbon of the isobutylmagnesium bromide attacks the electrophilic methylene carbon of allyl bromide in an SN2-type reaction. The bromide ion is displaced, and a new carbon-carbon bond is formed, yielding the desired product, this compound. It is important to note that allylic Grignard reagents can exist in equilibrium with their isomeric forms, which can sometimes lead to the formation of rearranged products.[9]
(CH₃)₂CHCH₂MgBr + CH₂=CHCH₂Br → (CH₃)₂CHCH₂CH₂CH=CH₂ + MgBr₂
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.11 |
| 1-Bromo-2-methylpropane | (CH₃)₂CHCH₂Br | 137.02 | 13.7 g (10.8 mL) | 0.10 |
| Allyl Bromide | CH₂=CHCH₂Br | 120.98 | 12.1 g (9.0 mL) | 0.10 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |
| Iodine | I₂ | 253.81 | 1-2 small crystals | - |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | 50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line (recommended)[10]
-
Separatory funnel (250 mL)
-
Standard distillation apparatus
Procedural Steps
Part 1: Preparation of the Grignard Reagent (Isobutylmagnesium Bromide)
-
Apparatus Setup and Drying: All glassware must be scrupulously dried to remove any traces of water, which would quench the Grignard reagent.[11][12] Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon).[11]
-
Magnesium Activation: Place the magnesium turnings (2.67 g) in the cooled flask. Add one or two small crystals of iodine. The iodine serves to activate the magnesium surface by reacting with the passivating layer of magnesium oxide.[4][13]
-
Initial Reagent Addition: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 1-bromo-2-methylpropane (13.7 g) in 30 mL of anhydrous diethyl ether.
-
Initiation of Reaction: Add approximately 2-3 mL of the isobutyl bromide solution from the dropping funnel to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color, the formation of a cloudy solution, and gentle refluxing of the ether.[13] If the reaction does not start, gentle warming with a heating mantle may be necessary. Do not overheat.[12]
-
Completion of Grignard Formation: Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a steady reflux. The formation of the Grignard reagent is an exothermic process.[10][11] After the addition is complete, continue to stir the mixture and gently reflux for an additional 30 minutes to ensure all the magnesium has reacted.[3] The resulting solution of isobutylmagnesium bromide will be a cloudy, greyish mixture.[2]
Part 2: Synthesis of this compound
-
Cooling the Grignard Reagent: Cool the freshly prepared Grignard reagent in an ice-water bath.
-
Addition of Allyl Bromide: Prepare a solution of allyl bromide (12.1 g) in 50 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the cold, stirred Grignard reagent. This reaction is also exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions.
-
Reaction Completion: After the addition of allyl bromide is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional hour.
Part 3: Work-up and Purification
-
Quenching the Reaction: Cool the reaction mixture again in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent and to hydrolyze the magnesium salts.[8] An acid workup is also possible, but care must be taken as the reaction is exothermic.[14]
-
Phase Separation: Transfer the mixture to a 250 mL separatory funnel. Two layers will form. Separate the layers and extract the aqueous layer with two 20 mL portions of diethyl ether.[15]
-
Washing the Organic Phase: Combine all the organic layers and wash them with 50 mL of water, followed by 50 mL of brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[15]
-
Solvent Removal: Decant the dried ether solution into a clean, dry round-bottom flask. Remove the diethyl ether by simple distillation or using a rotary evaporator.
-
Fractional Distillation: Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 103-105 °C, which corresponds to this compound.[16]
Safety and Handling
General Precautions:
-
This experiment must be performed in a well-ventilated fume hood.[10]
-
Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex gloves are recommended when handling pyrophoric reagents), must be worn at all times.[10][17]
-
An inert atmosphere is crucial for the success of the Grignard reaction.[18][19]
Reagent-Specific Hazards:
-
Diethyl Ether: Highly flammable and volatile. Ensure there are no open flames or spark sources in the laboratory.[11]
-
Grignard Reagents: Highly reactive and moisture-sensitive.[10][19] They can react violently with water and protic solvents.[18]
-
Alkyl and Allyl Halides: These are toxic and lachrymatory. Handle with care.
-
Magnesium Metal: Flammable solid.[20]
Emergency Preparedness:
-
Keep an ice bath readily available to control exothermic reactions.[11][17]
-
Have a Class D fire extinguisher suitable for reactive metal fires nearby.
-
Ensure that safety showers and eyewash stations are accessible.[20]
Visualizing the Workflow
Caption: Experimental workflow for the Grignard synthesis of this compound.
Characterization
The final product, this compound, can be characterized using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and confirm its molecular weight (112.21 g/mol ).[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Infrared (IR) Spectroscopy: To identify the characteristic C=C stretching vibration of the alkene functional group.
Conclusion
This application note provides a detailed and reliable protocol for the Grignard synthesis of this compound. By adhering to the described procedures and safety precautions, researchers can successfully synthesize this compound with a good yield and high purity. The principles and techniques outlined herein are broadly applicable to a wide range of Grignard reactions, making this a valuable guide for synthetic chemists.
References
-
PrepChem.com. Synthesis of isobutyl magnesium bromide. [Link]
-
Quora. (2022-02-19). What are Grignard reagent preparation precautions during preparation?[Link]
-
University of Pennsylvania. Developing SOPs for Hazardous Chemical Manipulations. [Link]
-
American Chemical Society. Grignard Reaction. [Link]
-
Chemistry LibreTexts. (2020-06-11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
-
Lab Alley. (2024-10-29). SAFETY DATA SHEET - Magnesium Metal Turnings Grignard, Reagent Grade. [Link]
-
Chemistry Stack Exchange. (2020-02-20). Allylic Rearrangement in formation of Grignard Reagent. [Link]
-
Web Pages. 6. Grignard Reaction. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Master Organic Chemistry. (2015-12-10). Reactions of Grignard Reagents. [Link]
-
Vedantu. Isobutyl magnesium bromide with dry ether and absolute alcohol gives. [Link]
-
Wikipedia. Grignard reaction. [Link]
-
Grignard Reaction. [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
-
National Institute of Standards and Technology. 1-Hexene, 3,5-dimethyl-. [Link]
-
Sciencemadness.org. EXPERIMENT 3: The Grignard Reaction: Synthesis of. [Link]
-
Chemical Synthesis Database. (2025-05-20). 5,5-dimethyl-1-hexene. [Link]
-
Master Organic Chemistry. (2011-10-14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
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- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
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- 4. ISOBUTYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. leah4sci.com [leah4sci.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
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- 14. web.mnstate.edu [web.mnstate.edu]
- 15. cerritos.edu [cerritos.edu]
- 16. chemsynthesis.com [chemsynthesis.com]
- 17. acs.org [acs.org]
- 18. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]
- 19. CAS 926-62-5: isobutylmagnesium bromide | CymitQuimica [cymitquimica.com]
- 20. media.laballey.com [media.laballey.com]
- 21. 1-Hexene, 3,5-dimethyl- [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 3,5-Dimethyl-1-hexene
Welcome to the technical support center for the stereoselective synthesis of 3,5-Dimethyl-1-hexene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this chiral alkene. The synthesis of this compound, a molecule with a single stereocenter at the C3 position, presents several challenges that can impact yield, and more critically, the enantiomeric or diastereomeric purity of the final product.[1][2][3][4] This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.
The core of many synthetic routes to chiral this compound involves the creation of a chiral alcohol precursor, which is then converted to the target alkene. A common and effective strategy is the asymmetric addition of a vinyl Grignard reagent to 3-methylbutanal or the addition of an isobutyl Grignard reagent to acrolein, followed by dehydration or a related elimination reaction. The stereoselectivity of these initial additions is paramount for the overall success of the synthesis.
Below, we address common challenges organized by the stage of the synthesis, from the initial stereocenter-forming reaction to the final purification of the target alkene.
Part 1: Troubleshooting the Key Stereocenter-Forming Reaction
The creation of the chiral center is the most critical step in the synthesis. The primary challenges in this phase revolve around achieving high stereoselectivity in reactions such as Grignard additions to aldehydes.
FAQ 1: Low Diastereoselectivity in Grignard Reaction with a Chiral Aldehyde
Question: I am performing a Grignard reaction between vinylmagnesium bromide and a chiral aldehyde (e.g., a derivative of 3-methylbutanal with a chiral auxiliary) to synthesize the precursor to this compound, but I am observing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Low diastereoselectivity in Grignard reactions with chiral aldehydes is a common issue and can often be traced back to insufficient steric or electronic differentiation between the two faces of the carbonyl group.[5][6] The choice of solvent, temperature, and the nature of the Grignard reagent itself can significantly influence the stereochemical outcome.[7]
Causality and Troubleshooting Steps:
-
Solvent Effects: The coordinating ability of the solvent plays a crucial role in the organization of the transition state.[5] Ethereal solvents like THF are standard, but their strong coordination can sometimes mask the chiral directing effects of the substrate.
-
Protocol: Try switching to a less coordinating solvent like diethyl ether or a mixture of toluene and THF. This can enhance the influence of the chiral auxiliary on the approaching Grignard reagent.
-
-
Temperature Control: Grignard reactions are often exothermic. Lowering the reaction temperature can increase the energy difference between the diastereomeric transition states, leading to higher selectivity.
-
Protocol: Perform the Grignard addition at a lower temperature, for example, -78 °C (dry ice/acetone bath) instead of 0 °C or room temperature. The slow, dropwise addition of the Grignard reagent is critical to maintain a low temperature throughout the reaction.[8]
-
-
Chelation Control: If your chiral auxiliary contains a coordinating group (e.g., a hydroxyl or methoxy group), you can leverage chelation to control the stereochemistry. The addition of certain Lewis acids can help to form a rigid, cyclic transition state.
-
Protocol: Add a Lewis acid such as MgBr₂·OEt₂ or ZnCl₂ to the reaction mixture before the addition of the Grignard reagent. This can help to lock the conformation of the aldehyde and favor attack from one face.
-
-
Grignard Reagent Purity and Halide Effects: The halide present in the Grignard reagent (Cl, Br, or I) can influence its reactivity and aggregation state, which in turn can affect stereoselectivity.[7]
-
Protocol: If you are using vinylmagnesium bromide, consider preparing vinylmagnesium chloride or iodide to see if the halide has an effect on the diastereoselectivity. Ensure your Grignard reagent is freshly prepared and titrated to confirm its concentration.
-
Visualizing the Troubleshooting Workflow:
Sources
- 1. This compound [stenutz.eu]
- 2. This compound | C8H16 | CID 522526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Hexene, 3,5-dimethyl- [webbook.nist.gov]
- 4. 1-Hexene, 3,5-dimethyl- [webbook.nist.gov]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Preventing side reactions in the Wittig synthesis of 3,5-Dimethyl-1-hexene
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the Wittig synthesis of 3,5-Dimethyl-1-hexene. As your dedicated application scientist, I have compiled this resource to address common challenges and provide in-depth, field-proven solutions to prevent side reactions and optimize your synthetic outcomes. Our approach is grounded in a deep understanding of reaction mechanisms and validated by extensive experimental data.
Introduction: The Challenge of Synthesizing this compound via the Wittig Reaction
The synthesis of this compound, a terminal alkene, via the Wittig reaction involves the coupling of 4-methyl-2-pentanone with an unstabilized ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂). While theoretically straightforward, this transformation is often plagued by side reactions that can significantly lower the yield and complicate purification. The primary challenges arise from the inherent properties of the reactants: the steric hindrance of the ketone and its propensity to enolize under the strongly basic conditions required for ylide formation.
This guide provides a comprehensive question-and-answer-based troubleshooting framework, detailed experimental protocols, and a discussion of the underlying chemical principles to empower you to overcome these synthetic hurdles.
Troubleshooting Guide & FAQs
Question 1: My reaction yield is consistently low. What are the most likely causes?
Answer:
Low yields in the Wittig synthesis of this compound can typically be attributed to one or more of the following factors:
-
Enolization of the Ketone: 4-Methyl-2-pentanone possesses acidic α-protons. The strong base used to generate the phosphorus ylide (e.g., n-butyllithium) can deprotonate the ketone, forming an enolate. This enolate is unreactive towards the ylide, thus consuming your starting material in a non-productive pathway.
-
Steric Hindrance: 4-Methyl-2-pentanone is a sterically encumbered ketone. The bulky isobutyl group can hinder the approach of the Wittig reagent to the carbonyl carbon, slowing down the desired reaction and allowing side reactions to become more competitive.[1][2][3]
-
Ylide Instability: Unstabilized ylides like methylenetriphenylphosphorane are highly reactive and can decompose over time, especially at elevated temperatures.[4] It is crucial to use the ylide promptly after its generation.
-
Incomplete Ylide Formation: The presence of moisture or other protic impurities can quench the strong base, leading to incomplete formation of the ylide. This is a common issue when working with highly reactive organometallic bases.
Question 2: How can I minimize the enolization of 4-methyl-2-pentanone?
Answer:
Minimizing enolization is critical for achieving a high yield. The key is to favor the nucleophilic addition of the ylide to the carbonyl over the deprotonation of the ketone. Here are several strategies:
-
Choice of Base and Reaction Conditions: The selection of the base for ylide generation is paramount. While strong bases like n-butyllithium (n-BuLi) are necessary to deprotonate the phosphonium salt, their high basicity also promotes enolization.
-
Use of Salt-Free Ylides: The presence of lithium salts can influence the reaction mechanism and sometimes exacerbate side reactions.[5][6] Preparing the ylide using a sodium base like sodium amide (NaNH₂) or sodium hydride (NaH) can sometimes give cleaner reactions.[5]
-
Inverse Addition: Instead of adding the ketone to the pre-formed ylide, try adding the ylide solution to a cold solution of the ketone. This ensures that the ketone is not exposed to a large excess of strong base for an extended period.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). This will slow down the rate of enolization more significantly than the rate of the Wittig reaction itself.
-
-
Use of a Milder, More Nucleophilic Ylide System (Horner-Wadsworth-Emmons Reaction): For ketones prone to enolization, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.[7][8] The HWE reagent, a phosphonate carbanion, is more nucleophilic and generally less basic than a Wittig reagent, which can significantly suppress enolization.[7][8]
| Parameter | Wittig Reaction (Unstabilized Ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |
| Nucleophile | Phosphorus Ylide (Ph₃P=CH₂) | Phosphonate Carbanion ((RO)₂P(O)CH₂⁻) |
| Basicity | High (requires strong bases like n-BuLi) | Lower (can often use milder bases like NaH, NaOEt) |
| Propensity for Enolization | High, especially with hindered ketones | Significantly Lower |
| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Water-soluble phosphate ester |
| Byproduct Removal | Often requires chromatography | Easily removed by aqueous extraction |
Question 3: I am having difficulty removing the triphenylphosphine oxide byproduct. What are the best purification strategies?
Answer:
The removal of triphenylphosphine oxide (TPPO) is a notorious challenge in Wittig reactions due to its moderate polarity and high crystallinity, often leading to co-elution with the desired product during chromatography.[9] Here are some effective methods for its removal:
-
Crystallization: If your product, this compound, is a liquid, you can often remove the solid TPPO by filtration after the reaction mixture has been concentrated. Washing the crude product with a non-polar solvent like hexane, in which TPPO is sparingly soluble, can help precipitate it.
-
Chromatography on Silica Gel: While challenging, careful column chromatography can be effective. Use a non-polar eluent system (e.g., pure hexanes or pentane) to elute the non-polar alkene first, while the more polar TPPO is retained on the column.
-
Precipitation as a Metal Salt Complex: TPPO can be selectively precipitated from the reaction mixture by the addition of certain metal salts. For example, adding a solution of magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂) in an appropriate solvent can form an insoluble complex with TPPO, which can then be removed by filtration.
Experimental Protocols
Protocol 1: Optimized Wittig Synthesis of this compound
This protocol is designed to minimize enolization and maximize the yield of the desired alkene.
1. Ylide Generation:
-
Under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A deep orange or yellow color should develop, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
2. Wittig Reaction:
-
In a separate flame-dried flask, dissolve 4-methyl-2-pentanone (1.0 equivalent) in anhydrous THF.
-
Cool the ketone solution to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the freshly prepared ylide solution to the cold ketone solution via cannula over 20-30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
3. Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford this compound as a colorless liquid.
Diagram: Wittig Reaction Workflow
Caption: Optimized workflow for the Wittig synthesis of this compound.
Mechanistic Insights
The Competing Pathways: Wittig Reaction vs. Enolization
The success of this synthesis hinges on controlling the competition between two base-mediated pathways. The phosphorus ylide is a strong nucleophile but also a strong base.
Caption: Competing reaction pathways in the Wittig synthesis.
The desired pathway involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine intermediate, which then cyclizes to an oxaphosphetane and subsequently collapses to the alkene and triphenylphosphine oxide.[5][9] The competing pathway is the abstraction of an α-proton from the ketone by the ylide (or excess strong base), forming an unreactive enolate.
For a comprehensive understanding of the Wittig reaction mechanism and stereochemistry, the reviews by Maryanoff and Reitz (1989) and Vedejs and Peterson are highly recommended.[10][11][12]
References
-
Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews1989 , 89 (4), 863–927. [Link]
-
Master Organic Chemistry. Wittig Reaction: Examples and Mechanism. [Link]
-
Myers, A. Olefination Reactions. Chem 115. [Link]
-
Wipf, P. The Wittig Reaction. Chem 2320. [Link]
-
Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews1989 , 89 (4), 863–927. [Link]
-
SciSpace. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects (1989). [Link]
-
BYJU'S. Wittig Reaction. [Link]
-
Scientific Research Publishing. B. E. Maryanoff and A. B. Reitz, “The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects,” Chemical Reviews, Vol. 89, No. 4, 1989, pp. 863-927. [Link]
-
University of Rochester. The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Vedejs, E.; Marth, C. F. Mechanism of Wittig reaction: evidence against betaine intermediates. Journal of the American Chemical Society1988 , 110 (12), 3948–3958. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Lumen Learning. The Wittig Reaction. [Link]
-
Chemistry LibreTexts. 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
SciSpace. The modern interpretation of the Wittig reaction mechanism. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
ResearchGate. ChemInform Abstract: Stereochemistry and Mechanism in the Wittig Reaction. [Link]
-
Vedejs, E.; Marth, C. F. Mechanism of Wittig reaction: evidence against betaine intermediates. Journal of the American Chemical Society1988 , 110 (12), 3948–3958. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
ResearchGate. ChemInform Abstract: The Modern Interpretation of the Wittig Reaction Mechanism. [Link]
-
Organic Reactions. Wittig Reaction - Common Conditions. [Link]
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Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
-
AdiChemistry. WITTIG REACTION | MECHANISM. [Link]
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Improving yield and selectivity in 3,5-Dimethyl-1-hexene polymerization
Introduction: The polymerization of sterically hindered α-olefins such as 3,5-dimethyl-1-hexene presents significant challenges compared to less substituted monomers like 1-hexene. The bulky substituents near the vinyl group impede monomer coordination and insertion at the catalyst's active site, often leading to low yields, low molecular weights, and poor selectivity. This guide provides researchers with in-depth troubleshooting strategies and answers to frequently asked questions, grounded in the principles of coordination polymerization, to navigate these challenges and optimize experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the polymerization of this compound.
Problem: Low to No Polymer Yield
Question: My polymerization reaction with this compound resulted in a negligible amount of polymer. What are the likely causes and how can I improve the yield?
Answer: A low or non-existent yield is the most common issue when polymerizing sterically hindered monomers. The root cause is often a combination of insufficient catalyst activity and the presence of reaction-terminating impurities.
Potential Causes & Suggested Solutions:
-
Catalyst Inactivity or Deactivation: The chosen catalyst may not be active enough to overcome the steric barrier of the monomer, or it may be deactivating rapidly under the reaction conditions.
-
Solution 1A: Catalyst Selection. Standard Ziegler-Natta catalysts may struggle with bulky monomers. Consider using metallocene catalysts, particularly those with an open geometry, which can better accommodate sterically demanding substrates.[1][2] Group 4 metallocenes, especially zirconocenes, are often employed for this purpose.[1][3]
-
Solution 1B: Catalyst Activation. Ensure proper activation of the precatalyst. For metallocene systems, methylaluminoxane (MAO) is a common cocatalyst.[4][5] The ratio of MAO to the transition metal complex is critical and often needs to be high to achieve good activity, though this can also increase costs.[6]
-
Solution 1C: Temperature Optimization. While higher temperatures can increase propagation rates, they can also accelerate catalyst deactivation.[7] It is crucial to determine the optimal temperature window for your specific catalyst system through systematic experiments. For some systems, activity decreases at higher temperatures due to catalyst instability.[7]
-
-
System Impurities: Coordination catalysts are extremely sensitive to poisons, particularly water, oxygen, and other protic or electrophilic impurities. These impurities can react with and destroy the active catalytic species.[8]
-
Solution 2A: Rigorous Monomer and Solvent Purification. The monomer and solvent must be meticulously purified to remove inhibitors, water, and other reactive compounds. See the detailed Protocol for Monomer Purification below.
-
Solution 2B: Inert Atmosphere. All polymerization steps must be conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) using Schlenk line or glovebox techniques.[8]
-
-
Suboptimal Reaction Conditions:
-
Solution 3A: Increase Monomer Concentration. Higher monomer concentration can favor the propagation reaction over deactivation pathways.
-
Solution 3B: Extend Reaction Time. Due to slow propagation rates with hindered monomers, longer reaction times may be necessary. However, this must be balanced against the catalyst's lifetime.
-
Problem: Poor Selectivity (Low Isotacticity or Regio-errors)
Question: I have successfully polymerized this compound, but the resulting polymer has poor stereoregularity (atactic). How can I improve the selectivity to obtain a more crystalline, isotactic material?
Answer: Achieving high stereoselectivity with bulky α-olefins requires a catalyst with a well-defined and sterically constrained active site.
Potential Causes & Suggested Solutions:
-
Inappropriate Catalyst Symmetry: The geometry of the catalyst dictates the stereochemistry of the polymer.
-
Solution 1A: Use Stereoselective Catalysts. To produce isotactic polymers, employ C2-symmetric ansa-metallocene catalysts, such as those based on bridged indenyl or fluorenyl ligands (e.g., rac-Et(Ind)2ZrCl2).[2] The rigid bridge and ligand framework enforce a specific orientation for the incoming monomer, leading to highly isotactic polymer chains.[3] In contrast, Cₛ-symmetric catalysts typically yield syndiotactic polymers, and achiral catalysts produce atactic materials.[2]
-
-
Chain-Walking or Isomerization Side Reactions: Some catalysts, particularly late transition metal systems (e.g., Ni, Pd), can promote "chain-walking," where the active site moves along the polymer chain, resulting in a branched, amorphous structure instead of a linear, stereoregular one.[9]
-
Reaction Temperature: Higher temperatures can reduce the stereoselectivity of some catalysts by allowing for more conformational flexibility at the active site.
-
Solution 3A: Lower the Polymerization Temperature. Conducting the reaction at lower temperatures can enhance the catalyst's ability to control the stereochemistry of monomer insertion, though this may come at the cost of reduced activity.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalysts used for this compound polymerization?
A1: The two main classes are Ziegler-Natta and metallocene catalysts.
-
Ziegler-Natta (Z-N) Catalysts: These are heterogeneous catalysts, typically based on titanium compounds supported on magnesium chloride (MgCl₂) and activated by an organoaluminum cocatalyst like triethylaluminium (Al(C₂H₅)₃).[4][10] While industrially dominant for simple olefins, their multiple active sites can lead to broad molecular weight distributions.[6]
-
Metallocene Catalysts: These are homogeneous single-site catalysts, usually complexes of Group 4 metals (Ti, Zr, Hf) with cyclopentadienyl-type ligands.[1][2] Their well-defined structure allows for precise control over polymer architecture, making them ideal for producing polymers with narrow molecular weight distributions and specific tacticities.[1][6] They are generally more effective for polymerizing sterically hindered monomers.
Q2: Why is monomer purity so critical, and how should it be achieved?
A2: Impurities like water, oxygen, and alcohols can react with the highly electrophilic and oxophilic catalyst active centers, leading to irreversible deactivation.[8] Commercial monomers also contain inhibitors (like phenols) to prevent autopolymerization during storage, which must be removed. Purification typically involves drying the monomer over a suitable agent (e.g., CaH₂), followed by distillation under an inert atmosphere. Passing the distilled monomer through a column of activated alumina can remove residual inhibitors and polar impurities.[11]
Q3: What role does the cocatalyst play?
A3: The cocatalyst, typically an organoaluminum compound like MAO or trialkylaluminum, serves several crucial functions:[12]
-
Alkylation: It alkylates the transition metal precatalyst, replacing halides with alkyl groups.
-
Activation: It abstracts a ligand (e.g., a chloride or an alkyl group) from the metal center to generate a catalytically active cationic species.[5]
-
Scavenging: It reacts with and neutralizes impurities in the reaction medium, protecting the active catalyst.
Q4: How can I control the molecular weight of the resulting polymer?
A4: Molecular weight is primarily controlled by the relative rates of chain propagation and chain transfer/termination.
-
Temperature: Lowering the temperature generally leads to higher molecular weight polymers by disfavoring chain transfer reactions (like β-hydride elimination) relative to propagation.[7]
-
Monomer Concentration: Higher monomer concentration increases the rate of propagation, often resulting in higher molecular weight.
-
Catalyst/Initiator Ratio: In living polymerizations, molecular weight is inversely proportional to the initiator concentration.[8]
-
Chain Transfer Agents: Introducing agents like hydrogen can effectively control and lower the molecular weight.
Experimental Protocols & Data
Protocol 1: Monomer Purification (this compound)
This protocol describes a standard procedure for purifying the monomer to remove inhibitors and protic impurities. All steps must be performed using appropriate air-free techniques.
-
Pre-drying: Stir the commercial-grade this compound over anhydrous calcium chloride (CaCl₂) overnight to remove bulk water.
-
Degassing: Decant the pre-dried monomer into a Schlenk flask. Subject the monomer to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Final Drying: Add calcium hydride (CaH₂) to the flask and stir under an inert atmosphere for 24-48 hours. The evolution of hydrogen gas will cease when drying is complete.
-
Distillation: Distill the monomer from CaH₂ under a dynamic inert atmosphere or vacuum into a clean, dry, and tared Schlenk flask for storage.
-
Inhibitor Removal (Optional but Recommended): For ultimate purity, the distilled monomer can be passed through a short column of activated basic alumina immediately before use.[11]
-
Storage: Store the purified monomer in a sealed flask under an inert atmosphere, preferably in a freezer to minimize degradation.
Table 1: Comparison of Catalyst Systems for Hindered Olefin Polymerization
| Catalyst Type | Typical Example | Advantages for Hindered Monomers | Disadvantages | Expected Selectivity |
| Ziegler-Natta | TiCl₄/MgCl₂ / Al(C₂H₅)₃ | High activity for some systems | Multiple active sites, broad MWD, lower activity for bulky monomers | Moderate to high isotacticity (with internal/external donors)[13] |
| Achiral Metallocene | Cp₂ZrCl₂ / MAO | Single-site, narrow MWD | Low stereoselectivity, potential for catalyst deactivation[14] | Atactic |
| C₂-Symmetric Metallocene | rac-Et(Ind)₂ZrCl₂ / MAO | High stereocontrol, narrow MWD | More complex synthesis, can be expensive | Highly Isotactic[15] |
Visualizations
Troubleshooting Workflow for Low Polymer Yield
Caption: Troubleshooting flowchart for addressing low polymer yield.
Steric Hindrance Comparison
Caption: Comparison of steric bulk around the double bond.
References
- Benchchem. (2025). Effect of temperature on hexene-1 polymerization activity.
-
Wikipedia. (2023). Ziegler–Natta catalyst. [Link]
-
Kaminsky, W. (2001). Metallocene Catalysts. In Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
-
Alt, H. G. (1999). The heterogenization of homogeneous metallocene catalysts for olefin polymerization. J. Chem. Soc., Dalton Trans., 1703–1709. [Link]
-
Wikipedia. (2023). Cationic polymerization. [Link]
-
ResearchGate. (n.d.). Metallocene Catalysis. [Link]
-
Kaminsky, W. (n.d.). Metallocene Catalysts for Olefin Polymerization. [Link]
-
Scienomics. (n.d.). Heterogeneous ziegler-natta catalysis for alkene polymerization. [Link]
-
MDPI. (n.d.). Advances in Ziegler-Natta Type Catalysts for Olefin Polymerization. [Link]
-
Chemistry For Everyone. (2023, August 15). What Are The Different Types Of Metallocene Catalysts? [Video]. YouTube. [Link]
-
Chem Help ASAP. (2019, January 23). cationic addition polymers. [Video]. YouTube. [Link]
-
Chemistry For Everyone. (2023, June 9). What Are The Components Of A Ziegler-Natta Catalyst? [Video]. YouTube. [Link]
-
Reddit. (2017, May 4). How to purify this monomer?[Link]
-
McIndoe, J. S., et al. (2020). Catalyst Deactivation Processes during 1-Hexene Polymerization. ACS Catalysis. [Link]
-
ACS Publications. (2020). Catalyst Deactivation Processes during 1-Hexene Polymerization. [Link]
-
ResearchGate. (n.d.). Study on the synthesis of hexene-1 catalyzed by Ziegler-Natta catalyst and polyhexene-1 applications. [Link]
-
Takaoki, K., et al. (2013). Synthesis, Structure, and 1-Hexene Polymerization Catalytic Ability of Group 5 Metal Complexes Incorporating an [OSSO]-Type Ligand. Organometallics. [Link]
-
ResearchGate. (2017). Polymer purification. [Link]
-
University of Texas at Austin. (n.d.). Polymerization: Cationic Polymerization. [Link]
-
Chem Help ASAP. (2020, April 11). cationic addition polymers. [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Study on unsaturated structure and tacticity of poly1-hexene and new copolymer of 1-hexene/5-hexene-1-ol prepared by metallocene catalyst. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
MDPI. (2022). Improvement of n-Butene Yield in Dimethyl Ether-to-Olefin Reaction Using Ferrierite Zeolite Catalysts. [Link]
-
ResearchGate. (n.d.). Ligand-Directed Regioselectivity in Amine–Imine Nickel-Catalyzed 1-Hexene Polymerization. [Link]
-
ResearchGate. (n.d.). Effect of 1-hexene comonomer on polyethylene particle growth and copolymer chemical composition distribution. [Link]
-
PubMed Central. (2023). The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. [Link]
-
ResearchGate. (n.d.). Study on polymerization conditions in homo- and copolymer syntheses of norbornene/1-hexene with nickel-based late-transition metal catalyst. [Link]
-
ResearchGate. (n.d.). Functionalization of Poly (1-hexene) with Maleic Anhydride: The Effect of Reaction Parameters. [Link]
-
MDPI. (2022). Ethylene Oligomerization Catalyzed by Different Homogeneous or Heterogeneous Catalysts. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 4,5-Dimethyl-1-hexene. [Link]
-
MDPI. (2022). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. [Link]
-
YouTube. (2018, September 20). Polymer Purification. [Link]
-
Stenutz. (n.d.). This compound. [Link]
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Technical Support Center: Catalyst Deactivation and Regeneration in 3,5-Dimethyl-1-hexene Reactions
Here is a technical support center with troubleshooting guides and FAQs. These are in a question-and-answer format and directly address specific issues users might encounter during their experiments.
Introduction for the Researcher
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in catalytic reactions involving 3,5-Dimethyl-1-hexene, a branched olefin. While the principles of olefin isomerization and related reactions are well-understood, catalyst stability remains a critical challenge that can significantly impact reaction efficiency, product selectivity, and overall process economics.[1][2] Catalyst deactivation is an inevitable process, but understanding its root causes allows for effective mitigation and regeneration, extending the useful life of your catalyst and ensuring reproducible results.[3][4]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you diagnose, prevent, and resolve issues related to catalyst deactivation and to effectively regenerate your catalysts for continued use.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Rapid and Severe Loss of Catalytic Activity
Question: My reaction shows a high initial conversion of this compound, but the activity drops sharply within a few hours. What is the likely cause and how can I fix it?
Answer: A rapid decline in activity often points to one of two primary culprits: severe coking or acute catalyst poisoning.
-
Coke Formation (Fouling): This is the most common deactivation mechanism in hydrocarbon reactions.[1] At elevated temperatures, this compound and its products can undergo side reactions to form heavy, carbonaceous deposits (coke) that physically block the catalyst's active sites and pores.[5][6][7]
-
Causality: High reaction temperatures accelerate the polymerization and dehydrogenation reactions that lead to coke.[8] The branched structure of this compound may also contribute to the formation of bulky oligomers that become trapped within the catalyst's pore structure.[9]
-
Recommended Solutions:
-
Lower Reaction Temperature: Reduce the temperature to a level that maintains an acceptable conversion rate while minimizing the rate of coke formation.[8]
-
Introduce Hydrogen Co-feed: Co-feeding a small amount of hydrogen can help suppress coke formation by hydrogenating coke precursors.[8]
-
Perform Regeneration: If coking has already occurred, the catalyst will require regeneration. Proceed to the Experimental Protocol: In-situ Regeneration via Controlled Burn-Off .
-
-
-
Catalyst Poisoning: The active sites of many catalysts, particularly solid acids like zeolites or supported metals, are highly sensitive to impurities in the feed.[1][10]
-
Causality: Even trace amounts of substances like water, sulfur compounds, or nitrogen compounds can irreversibly bind to the active sites, rendering them inactive.[2][11]
-
Recommended Solutions:
-
Feed Purification: Ensure that the this compound feed and any solvents are rigorously purified. Use appropriate drying agents and deoxygenation techniques.
-
Use of Guard Beds: Install a guard bed filled with an adsorbent material upstream of your reactor to capture potential poisons before they reach the catalyst.[11]
-
-
Issue 2: Undesirable Shift in Product Selectivity
Question: My reaction is still converting the this compound, but I'm seeing an increase in light gas production (cracking) and a different distribution of isomers than I initially observed. Why is this happening?
Answer: A change in selectivity, even with sustained activity, suggests a modification of the catalyst's active sites or pore structure.
-
Altered Pore Structure due to Coking:
-
Causality: As coke deposits form, they can selectively block smaller pores or the entrances to larger pores.[6] This changes the "shape selectivity" of catalysts like zeolites, restricting access of reactants to certain active sites and altering the diffusion of products. This can favor the formation of smaller, cracked products that can more easily exit the pore structure.
-
Recommended Solutions: A controlled regeneration to remove the coke deposits is necessary to restore the original selectivity.
-
-
Thermal Degradation (Sintering):
-
Causality: Operating at excessively high temperatures can cause the small, highly active catalyst particles to agglomerate, or "sinter".[5][7] This process leads to a significant loss of active surface area and can change the nature of the remaining active sites, potentially favoring different reaction pathways like cracking.[10] Sintering is generally irreversible.[4]
-
Recommended Solutions:
-
Strict Temperature Control: Operate well below the catalyst's maximum recommended temperature. Be mindful of exothermic reactions that can create local "hot spots" within the catalyst bed.
-
Catalyst Selection: Choose a catalyst with high thermal stability for your target reaction temperature.
-
-
Issue 3: Gradual Decline in Performance Over Multiple Runs
Question: I have successfully regenerated my catalyst several times, but I'm noticing that its peak performance after each regeneration cycle is slightly lower than the last. What's causing this cumulative degradation?
Answer: This indicates that the regeneration process itself may not be fully restoring the catalyst, or that an irreversible deactivation mechanism is also at play.
-
Incomplete Coke Removal:
-
Causality: Some forms of "hard coke," which are highly graphitic, are very difficult to remove under standard regeneration conditions.[12] Over several cycles, these deposits can accumulate, leading to a permanent loss of some active sites.
-
Recommended Solutions:
-
Optimize Regeneration Protocol: You may need to increase the final temperature, duration, or oxygen concentration during the regeneration burn-off. However, this must be done carefully to avoid sintering. Refer to the Experimental Protocol for guidance.
-
Characterize Spent Catalyst: Use techniques like Temperature Programmed Oxidation (TPO) to analyze the nature and amount of coke on the catalyst and tailor the regeneration accordingly.
-
-
-
Irreversible Sintering:
-
Causality: Each high-temperature regeneration cycle can contribute to a small amount of thermal degradation.[7] Over many cycles, the cumulative effect of this sintering can lead to a noticeable decline in performance.
-
Recommended Solutions:
-
Minimize Regeneration Temperature: Use the lowest temperature that effectively removes the coke to prolong the catalyst's lifespan.
-
Catalyst Replacement: All catalysts have a finite lifespan.[1] A gradual, irreversible decline in performance after numerous regenerations is a clear indicator that the catalyst is nearing the end of its life and should be replaced.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main types of catalyst deactivation I should be aware of for olefin reactions?
A1: Catalyst deactivation is broadly categorized into three main mechanisms[4]:
-
Chemical Deactivation (Poisoning): This involves strong chemical bonding (chemisorption) of impurities from the feed stream onto the catalyst's active sites.[1][11] Common poisons for solid acid catalysts include sulfur compounds, nitrogen compounds, and water.[3]
-
Mechanical/Physical Deactivation (Fouling/Coking): This is the physical deposition of substances onto the catalyst surface, blocking pores and active sites.[10] In hydrocarbon processing, the most common form is coke formation.[6]
-
Thermal Deactivation (Sintering): This is a structural change in the catalyst caused by exposure to high temperatures. It results in the loss of active surface area through the agglomeration of catalyst particles and is typically irreversible.[5][7]
Q2: How can I proactively minimize catalyst deactivation from the start?
A2: A proactive approach is key to maximizing catalyst lifetime.[13]
-
Feed Purity is Paramount: The single most effective step is to ensure the high purity of your this compound and any other reagents. Remove potential poisons like water, oxygen, and sulfur-containing compounds.[11]
-
Optimize Operating Conditions: Avoid excessively high temperatures which accelerate both coking and sintering.[8]
-
Select the Right Catalyst: Choose a catalyst known for its stability under your proposed reaction conditions. For example, zeolites with specific pore structures can be less prone to certain types of coking.[14]
-
Consider a Sacrificial Guard Bed: Placing a small, disposable bed of a cheaper adsorbent material before your main reactor can capture many poisons, protecting your more expensive catalyst.[11]
Q3: What analytical techniques can help me diagnose the cause of deactivation?
A3: Characterizing the "spent" catalyst is crucial for identifying the root cause of deactivation.[4]
-
For Coking: Thermogravimetric Analysis (TGA) can quantify the amount of coke deposited. Temperature Programmed Oxidation (TPO) can provide information on the nature of the coke.
-
For Poisoning: Elemental analysis techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) can identify foreign elements (e.g., S, N, Cl) on the catalyst surface.
-
For Sintering: BET surface area analysis will show a significant reduction in the catalyst's surface area.[4] Techniques like X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) can show an increase in the crystal size of the active phase.
Q4: Is regeneration always the best option? When should I just replace the catalyst?
A4: The decision to regenerate or replace is both technical and economic.[1]
-
Regenerate: Regeneration is highly effective for deactivation caused by coking, as the carbon deposits can be burned off.[13] It is also viable for some forms of reversible poisoning.
-
Replace: Replacement is necessary when the catalyst has undergone irreversible deactivation. This includes severe sintering (thermal degradation) or poisoning by substances that cannot be removed without destroying the catalyst itself (e.g., heavy metals).[11] Over time, even with successful regeneration cycles, cumulative damage may make replacement more cost-effective.[2]
Visualizing Deactivation and Regeneration
The following diagrams illustrate the common pathways for catalyst deactivation and the general workflow for regeneration.
Caption: Common pathways leading from an active catalyst to a deactivated state.
Caption: A logical workflow for catalyst regeneration and reuse.
Data Summary Table
| Deactivation Mechanism | Primary Cause(s) | Effect on Catalyst | Primary Regeneration Strategy |
| Coking / Fouling | High reaction temperature; formation of heavy hydrocarbon byproducts.[8] | Physical blockage of active sites and pores; altered shape selectivity.[6][7] | Thermal: Controlled burn-off (calcination) in an oxidizing atmosphere.[13] |
| Poisoning | Impurities in the feed (e.g., sulfur, water, nitrogen compounds).[1][11] | Strong chemical bonding to active sites, rendering them inaccessible to reactants.[5] | Chemical/Solvent Wash: For some reversible poisons. Often irreversible.[15] |
| Sintering / Thermal Degradation | Operation at excessively high temperatures; "hot spots" in the reactor.[10] | Agglomeration of catalyst particles, leading to irreversible loss of active surface area.[7] | None. This damage is irreversible. Prevention is the only solution.[4] |
Experimental Protocols
Protocol 1: In-situ Regeneration of a Coked Solid Acid Catalyst via Controlled Burn-Off
This protocol describes a general procedure for regenerating a solid acid catalyst (e.g., zeolite, silica-alumina) that has been deactivated by coke deposition. Caution: This procedure involves high temperatures and the controlled introduction of an oxidant. Ensure all safety protocols are followed and that the reactor system is designed for such operations.
Materials:
-
Deactivated catalyst within the fixed-bed reactor.
-
High-purity inert gas supply (e.g., Nitrogen, Argon) with flow control.
-
Oxidant gas supply (e.g., dry air or a mixture of O₂ in N₂) with precise flow control.
-
Reactor with programmable temperature control.
-
Off-gas analysis system (e.g., Mass Spectrometer or GC) is highly recommended to monitor effluent CO₂.
Procedure:
-
System Purge (Pre-Purge):
-
Stop the flow of this compound and any other reactants.
-
While maintaining the reaction temperature, purge the reactor with a steady flow of inert gas (e.g., Nitrogen) for 2-4 hours. This step removes any remaining hydrocarbons from the catalyst surface and reactor volume. A patent for olefin isomerization catalysts suggests a pre-purge at 200-400°C.[16]
-
-
Initial Coke Combustion (Low Oxygen):
-
Cool the reactor to a lower temperature, typically 300-350°C.
-
Introduce a very low concentration of oxygen into the inert gas stream (e.g., 0.1-1.0 mol% O₂).[16]
-
Causality: Starting the burn-off at a lower temperature with minimal oxygen prevents a runaway temperature excursion (a rapid temperature spike) caused by the highly exothermic combustion of the most reactive "soft" coke deposits.
-
Monitor the reactor temperature closely. You should observe a slight increase in temperature as the coke begins to burn. Hold at these conditions until the temperature returns to the setpoint, indicating the most reactive coke has been removed.
-
-
Temperature Ramp and Increased Oxygen:
-
Slowly ramp the reactor temperature to the primary regeneration temperature, typically between 450-550°C. A typical ramp rate is 5-10°C/min.[12]
-
Once at temperature, gradually increase the oxygen concentration in the feed gas to 2-5 mol%.[16]
-
Causality: This higher temperature is required to burn off the more resilient "hard" coke. The gradual increase in oxygen maintains control over the exothermic process.
-
Hold at this temperature until the off-gas analysis shows that CO₂ production has ceased, indicating that all combustible coke has been removed. This can take several hours.
-
-
Final High-Temperature Burn-out (Optional):
-
For very stubborn coke, a final step at a higher temperature (e.g., 550-600°C) with a higher oxygen concentration (e.g., 5-15 mol%) may be necessary.[16]
-
Caution: This step carries a high risk of causing thermal degradation (sintering) of the catalyst. Only perform this if you are certain the catalyst can withstand these conditions and that lower temperatures were insufficient.
-
-
Final Purge and Cool-Down:
-
Once regeneration is complete, stop the flow of oxygen and switch back to a pure inert gas stream.
-
Hold at the final regeneration temperature for 1-2 hours under the inert gas to ensure all oxygen is purged from the system.
-
Cool the reactor down to the desired reaction temperature under the inert gas flow. The catalyst is now regenerated and ready for the next experimental run.
-
References
- Solubility of Things. (n.d.). Types of Catalyst Deactivation: Poisoning, Sintering, and Coking.
- Patsnap. (2025). What is catalyst deactivation and why does it happen?. Patsnap Eureka.
- Precise Market Reports. (2025). Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects.
- AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
- CN103537271A. (n.d.). Regeneration method of olefin isomerization catalyst. Google Patents.
- Chemistry For Everyone. (2025). What Causes Catalyst Deactivation And Poisoning?. YouTube.
- Hart, A., et al. (2025). Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil. ResearchGate.
- BenchChem. (2025). Common side reactions in the isomerization of 3-Hexene.
- FQE Chemicals. (2017). Petroleum Refining Catalysts - Deactivation & how to avoid it.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- ILS. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- Díaz, M., et al. (2021). Coke deactivation and regeneration of HZSM-5 zeolite catalysts in the oligomerization of 1-butene. Applied Catalysis B: Environmental.
- Argyle, M. D., & Bartholomew, C. H. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI.
- ResearchGate. (2025). Deactivation and Regeneration of Solid Acid and BaseCatalyst Bodies used in Cascade for Bio-Oil Synthesis and Upgrading.
- Li, C., et al. (n.d.). Modeling and analysis of air combustion and steam regeneration in methanol to olefins processes. Chinese Journal of Chemical Engineering.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation and Regeneration in 4-Methyl-1-hexene Polymerization.
- ResearchGate. (2025). Deactivation during 1-Hexene Isomerization over Zeolite Y and ZSM5 Catalysts under Supercritical Conditions.
- Dancuart, L. P., & de Klerk, A. (2025). Oligomerization of 1Hexene and 1-Octene over Solid Acid Catalysts. ResearchGate.
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- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. mdpi.com [mdpi.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
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- 7. fqechemicals.com [fqechemicals.com]
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- 15. benchchem.com [benchchem.com]
- 16. CN103537271A - Regeneration method of olefin isomerization catalyst - Google Patents [patents.google.com]
Technical Support Center: GC-MS Methods for Analyzing 3,5-Dimethyl-1-hexene Reaction Mixtures
Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3,5-Dimethyl-1-hexene. This guide is designed for researchers, scientists, and drug development professionals who are working with this volatile alkene and its associated reaction mixtures. As a non-polar hydrocarbon, this compound presents unique analytical challenges, from achieving baseline separation of structurally similar isomers to maintaining method robustness in complex matrices.
This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, offer detailed troubleshooting workflows, and provide validated protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing this compound reaction mixtures with GC-MS?
The analysis of this compound, a volatile organic compound (VOC), is subject to several key challenges.[1] Firstly, its high volatility requires careful sample preparation and injection techniques to prevent analyte loss and ensure reproducibility.[2] Secondly, reaction mixtures often contain isomers (e.g., other dimethylhexenes) and byproducts with very similar boiling points and mass spectra, making chromatographic separation difficult.[3][4] Achieving baseline resolution is critical for accurate identification and quantification. Lastly, the presence of unreacted starting materials, catalysts, or solvents can create a complex sample matrix, leading to interferences, column contamination, and potential ion source fouling.[3]
Q2: Which type of GC column is most effective for separating this compound from its isomers?
For the separation of non-polar analytes like this compound and its isomers, the guiding principle is "like dissolves like." Therefore, a non-polar stationary phase is the most appropriate starting point.
-
Recommended Phase: A 100% dimethylpolysiloxane (e.g., DB-1, HP-5ms) or a 5% phenyl / 95% dimethylpolysiloxane phase is highly recommended. These phases separate compounds primarily based on their boiling points and van der Waals interactions.[5][6]
-
Column Dimensions for High Resolution: To resolve closely eluting isomers, high chromatographic efficiency is necessary. This is best achieved with a long, narrow-bore column.[5] A column with dimensions of 30-60 m length, 0.25 mm internal diameter (I.D.), and 0.25 µm film thickness provides an excellent balance of resolution, capacity, and analysis time. In some challenging cases, multi-dimensional GC (MDGC), which uses two columns of different polarity, may be required for complete isomer separation.[7]
Q3: What are the characteristic mass spectral fragments for this compound?
Under standard Electron Ionization (EI) at 70 eV, this compound (C₈H₁₆, molecular weight 112.21 g/mol ) will fragment in a predictable manner characteristic of branched alkenes.[8] The molecular ion (M⁺) at m/z 112 may be weak or absent. The fragmentation pattern is dominated by the formation of stable carbocations.
| m/z (Mass-to-Charge Ratio) | Ion Identity/Origin | Relative Abundance |
| 41 | [C₃H₅]⁺ (Allyl cation) | Base Peak (Most Abundant) [9] |
| 56 | [C₄H₈]⁺ | High |
| 57 | [C₄H₉]⁺ (tert-Butyl cation) | High |
| 70 | [C₅H₁₀]⁺ | Moderate |
| 97 | [M - CH₃]⁺ (Loss of a methyl group) | Low |
| 112 | [C₈H₁₆]⁺ (Molecular Ion) | Very Low to Absent |
| Data compiled from the NIST Mass Spectrometry Data Center.[8][9] |
The presence of a prominent peak at m/z 41 is highly characteristic.[9] Since isomers can produce very similar mass spectra, confident identification relies almost entirely on chromatographic separation.[4]
Q4: How can I accurately quantify the concentration of this compound in my reaction mixture?
Accurate quantification requires a validated method using external or internal standards.
-
Standard Preparation: Create a primary stock solution of purified this compound in a suitable volatile solvent (e.g., hexane).[10] From this stock, prepare a series of working standard solutions through serial dilution to cover the expected concentration range of your samples.[11]
-
Calibration Curve: Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the known concentration. The curve should have a correlation coefficient (R²) of ≥0.995 for reliable quantification.
-
Internal Standard (Recommended): To correct for variations in injection volume and sample preparation, the use of an internal standard (IS) is highly recommended.[3] The IS should be a compound that is not present in the sample, is chemically similar to the analyte, and elutes nearby without overlapping. A deuterated analog or a stable, non-reactive hydrocarbon of similar volatility (e.g., octane, nonane) would be an excellent choice. The IS is added at a constant concentration to all standards and samples. Quantification is then based on the ratio of the analyte peak area to the IS peak area.
Troubleshooting Guides
This section addresses specific, common problems encountered during the analysis of this compound reaction mixtures.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Peak asymmetry compromises resolution and integration, leading to inaccurate results.[12] The troubleshooting approach depends on whether all peaks or only specific peaks are affected.
When all peaks tail, the problem is typically physical or mechanical, affecting every compound as it moves through the system.[13][14]
Workflow for Troubleshooting General Peak Tailing ```dot graph TD; A[Start: All Peaks Tailing] --> B{Check Column Installation}; B --|> C[Ensure correct insertion depth in inlet/detector]; B --|> D[Verify proper ferrule tightening]; C & D --> E{Inspect Column Cut}; E --|> F[Recut column ends if jagged or uneven]; F --> G{Check for Inlet Leaks}; G --|> H[Use electronic leak detector around septum nut and fittings]; H --> I{Perform Inlet Maintenance}; I --|> J[Replace liner, septum, and gold seal]; J --> K[Problem Resolved?]; K -- Yes --> L[End]; K -- No --> M[Consider column contamination at inlet]; M --> N[Trim 0.5m from front of column];
Caption: Decision-making process for improving the chromatographic resolution of isomers.
Causality:
-
Temperature Program: A slower temperature ramp rate gives analytes more time to interact with the stationary phase, increasing the differential migration and thus improving separation. [15]* Carrier Gas Flow: Every column has an optimal linear velocity at which it achieves maximum efficiency. Operating too far above or below this velocity will decrease resolution.
-
Column Length: Resolution is proportional to the square root of the column length. [6]Doubling the column length from 30 m to 60 m will increase theoretical resolution by about 40%.
-
Stationary Phase: If separation cannot be achieved on a non-polar phase (which separates by boiling point), it implies the isomers have nearly identical boiling points. Switching to a stationary phase with a different selectivity (e.g., a mid-polarity phase) introduces other interaction mechanisms, such as dipole-dipole interactions, which may resolve the compounds. [6][16]
Detailed Experimental Protocols
Protocol 1: Sample Preparation for Reaction Mixtures
The goal of sample preparation is to create a clean, particle-free solution at a concentration suitable for GC-MS analysis without losing the volatile analyte. [17][18]
-
Sample Collection: Collect approximately 100 µL of the reaction mixture into a 2 mL glass autosampler vial. [19]Perform this step quickly to minimize the loss of volatile components.
-
Solvent Selection: Choose a high-purity, volatile organic solvent in which all components of the reaction mixture are soluble. Hexane (GC grade) is an excellent first choice for this non-polar analyte. [17]3. Dilution: Dilute the sample to an appropriate concentration. A good starting point is a 1:100 dilution (e.g., add 10 µL of the reaction mixture to 990 µL of hexane). [18]The final concentration should aim for an on-column amount of approximately 1-10 ng. [19]4. Homogenization: Cap the vial securely and vortex for 30 seconds to ensure the sample is thoroughly mixed.
-
Cleanup (if necessary): If the sample contains solid particles (e.g., catalyst residue), it must be filtered or centrifuged. [17][18] * Filtration: Use a syringe with a 0.22 µm PTFE filter to transfer the diluted sample into a clean autosampler vial. [18] * Centrifugation: Alternatively, centrifuge the vial for 5 minutes at 5000 rpm and carefully transfer the supernatant to a clean vial. [19]6. Blank Preparation: Prepare a solvent blank using only the dilution solvent (e.g., hexane) to verify system cleanliness. [15]
Protocol 2: Recommended GC-MS Starting Parameters
These parameters provide a robust starting point for method development. Optimization will likely be required based on your specific instrumentation and separation goals. [15]
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film, HP-5ms or equivalent | Provides excellent resolving power for a wide range of volatile non-polar compounds. [20] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert gas providing good chromatographic efficiency and is ideal for MS detectors. [15] |
| Injection Mode | Split (Ratio 50:1) | Prevents column overload and ensures sharp initial peak bands for volatile analytes. Adjust ratio as needed for sensitivity. [21] |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of this compound and similar analytes without thermal degradation. [15] |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 200°C | Starts below the boiling point of most common solvents for good peak focusing. The ramp rate provides a good balance between resolution and analysis time. [11][15] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes as they travel from the GC to the MS. [22] |
| Ion Source Temp. | 230 °C | A standard, robust temperature for Electron Ionization (EI) sources. [22] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible, library-searchable fragmentation patterns. |
| Scan Range | m/z 35 - 350 | Covers the expected mass range for the analyte, byproducts, and common solvent impurities. |
Workflow for GC-MS Analysis
Caption: General workflow for the GC-MS analysis of this compound reaction mixtures.
References
-
Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS. [Link]
-
Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]
-
Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
-
Mchrom. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. [Link]
-
MDPI. (n.d.). On-Site Detection of Volatile Organic Compounds (VOCs). [Link]
-
Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. [Link]
-
Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Link]
-
LabPico. (2025, December 20). How GC-MS Detects Volatile Organic Compounds (VOCs): Complete Technical Guide. [Link]
-
Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS. [Link]
-
Phenomenex. (2025, July 24). Guide to Choosing a GC Column. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
LCGC International. (2013, December 1). Optimizing GC–MS Methods. [Link]
-
ResearchGate. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]
-
NIST. (n.d.). 1-Hexene, 3,5-dimethyl-. [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
-
Alwsci. (2025, February 8). Common Sources Of Error in Gas Chromatography. [Link]
-
Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns. [Link]
-
Springer. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]
-
Agilent. (2020, January 20). Optimizing Conditions for GC/MS Analyses. [Link]
-
Separation Science. (2025, November 27). GC Troubleshooting - Common Problems & How to Fix Them. [Link]
-
SciELO. (2024, November 13). Article. [Link]
-
ResearchGate. (2017, August 15). Quantitative analysis by GC-MS. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Asian Journal of Biological Sciences. (2024, December 31). GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. [Link]
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Separation of 3,5-Dimethyl-1-hexene from unreacted starting materials
Technical Support Center: Separation of 3,5-Dimethyl-1-hexene
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Purity
Welcome to the technical support center for the purification of this compound. As a branched C8 alpha-olefin, this compound is a valuable building block in polymer science and fine chemical synthesis. However, its synthesis, often through the dimerization of C4 olefins like isobutylene, typically results in a crude product containing not only unreacted starting materials but also a variety of structurally similar C8 isomers. These isomers often possess very close boiling points and similar polarities, making the final purification step a significant experimental challenge.[1][2]
This guide provides a comprehensive resource for troubleshooting the separation of this compound. It combines theoretical principles with practical, field-proven protocols to help you achieve the desired purity for your research and development needs. We will explore the most common purification techniques, address specific issues you may encounter, and explain the scientific reasoning behind each methodological choice.
Physicochemical Properties: The Key to Separation
The success of any separation is fundamentally governed by the differences in the physical and chemical properties of the components in the mixture. For this compound and its common isomers, the boiling point is the most critical parameter for distillation-based methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₈H₁₆ | 112.22 | 104 - 120.2[3][4][5] | ~0.709[3] |
| 2,4,4-Trimethyl-1-pentene | C₈H₁₆ | 112.22 | 101 - 102 | ~0.715 |
| 2,4,4-Trimethyl-2-pentene | C₈H₁₆ | 112.22 | 104 - 105 | ~0.722 |
| n-Octane | C₈H₁₈ | 114.23 | 125 - 126 | ~0.703 |
| Isobutylene (Starting Material) | C₄H₈ | 56.11 | -6.9 | (Gas) |
| Propylene (Starting Material) | C₃H₆ | 42.08 | -47.6 | (Gas) |
Note: Boiling points can vary slightly based on atmospheric pressure and data source.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound still impure after performing a standard simple distillation? A1: The primary reason for persistent impurity is the likely presence of other C8 isomers with very similar boiling points.[6] As shown in the table above, isomers like 2,4,4-trimethyl-2-pentene have boiling points that overlap with that of this compound. Simple distillation is ineffective when the boiling point difference between components is less than ~70-100°C.[6] In such cases, fractional distillation , which provides multiple theoretical plates for separation, is required.[7]
Q2: What are the most common impurities I should expect in my crude product? A2: Aside from unreacted gaseous starting materials (which are easily removed), the most common impurities are other C8 isomers formed during the dimerization or oligomerization reaction. You may also encounter small amounts of higher oligomers (C12, C16) and residual catalyst. If the product has been exposed to air, trace amounts of oxidation byproducts (hydroperoxides, alcohols) may also be present.
Q3: I've noticed by GC-MS analysis that the isomeric profile of my product changes after distillation. Is it possible for isomerization to occur during purification? A3: Yes, this is a known issue, particularly with alkenes. High temperatures during distillation, especially in the presence of acidic residues (e.g., from an acidic catalyst), can cause the double bond to migrate, converting your target alpha-olefin into more thermodynamically stable internal olefins.[8] This can significantly complicate purification. It is crucial to neutralize the crude reaction mixture and wash it thoroughly before distillation to remove any acidic components.
Q4: Is it better to use distillation or chromatography for this separation? A4: The choice depends on the scale and the nature of the impurities. Fractional distillation is the preferred method for larger quantities and for separating components based on boiling point differences (i.e., separating isomers). Column chromatography is more suitable for smaller scales or for removing impurities with different polarities (e.g., removing a polar catalyst residue from the non-polar olefin product).[9][10] For very difficult separations, a combination of both techniques may be necessary.
Troubleshooting Guide 1: Fractional Distillation
Fractional distillation is the workhorse technique for separating liquid mixtures with close boiling points. It enhances separation by providing a large surface area (in a fractionating column) where repeated vaporization-condensation cycles can occur, enriching the vapor in the more volatile component at each stage.[7]
Experimental Protocol: Purification by Fractional Distillation
-
Preparation: Ensure the crude product has been thoroughly washed to remove any acids, bases, or water-soluble catalysts. Dry the organic layer completely using a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Apparatus Assembly: Assemble the fractional distillation apparatus as shown in the diagram below. Use a fractionating column (e.g., Vigreux or one packed with Raschig rings or steel wool) appropriate for the scale of your distillation. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[7]
-
Distillation: Place the dried crude product and a magnetic stir bar or boiling chips into the distilling flask. Heat the flask gently using a heating mantle.
-
Equilibration: As the mixture boils, you will see a ring of condensate slowly rise through the fractionating column.[7] Allow this process to occur slowly to establish a temperature gradient and allow for proper equilibration between liquid and vapor phases. Insulating the column with glass wool or aluminum foil can help maintain this gradient and prevent heat loss.[11]
-
Fraction Collection: Collect a small initial "forerun" fraction, which may contain highly volatile impurities. Once the temperature at the distillation head stabilizes, begin collecting the main fraction corresponding to the boiling point of this compound.
-
Monitoring: A pure compound should distill over a narrow temperature range (typically 1-2°C). If the temperature begins to drop, it indicates the desired component has finished distilling. If it rises significantly, a higher-boiling impurity is beginning to distill. Collect different fractions as the temperature changes and analyze each by GC or NMR to assess purity.
Workflow for Fractional Distillation
Caption: Workflow for purification via fractional distillation.
Troubleshooting Fractional Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Broad Boiling Range | 1. Distillation rate is too fast. 2. Insufficient column efficiency (not enough theoretical plates). 3. Poor insulation. | 1. Reduce the heating rate to allow for proper vapor-liquid equilibrium. A good rate is typically 1-2 drops per second. 2. Use a longer fractionating column or one with more efficient packing material (e.g., metal sponge). 3. Insulate the column with glass wool and/or aluminum foil to minimize heat loss and maintain the temperature gradient.[11] |
| Column Flooding | Heating rate is too high, causing vapor to push liquid up the column instead of allowing it to flow back down. | Immediately reduce or remove the heat until the flooding subsides and the liquid drains back into the flask. Resume heating at a much gentler rate.[11] |
| Temperature Fluctuations at Condenser | 1. Inconsistent heating. 2. Flask is nearly empty. 3. Drafts in the fume hood. | 1. Ensure the heating mantle provides steady, even heat. If using a stir bar, ensure consistent stirring. 2. Stop the distillation before the flask runs dry to avoid overheating the residue. 3. Close the fume hood sash to a safe working height to minimize drafts.[7] |
| Product Isomerization | Presence of acidic or basic residues in the crude material combined with high distillation temperatures. | Ensure the pre-distillation aqueous wash is effective. Consider adding a small amount of a non-volatile, high-boiling amine (e.g., triethanolamine) to the distillation pot to act as an acid scavenger. If possible, perform the distillation under vacuum to lower the required temperature. |
Troubleshooting Guide 2: Extractive Distillation
For extremely challenging separations where boiling points are nearly identical, such as olefin/paraffin separations, extractive distillation is a powerful industrial technique.[12] It involves introducing a high-boiling, miscible solvent (an "entrainer") that interacts differently with the components of the mixture, altering their relative volatilities and making separation by distillation possible.
Principle of Operation
The entrainer is selected to have a higher affinity for one component over the other. For instance, in an olefin/paraffin mixture, a polar entrainer will interact more strongly with the pi-electrons of the olefin's double bond. This effectively "holds back" the olefin, increasing its apparent boiling point and allowing the less-interactive paraffin (or a less-substituted olefin) to distill overhead. The entrainer is later separated from the higher-boiling component in a second distillation column.
Workflow for Extractive Distillation
Caption: Simplified workflow for extractive distillation.
Troubleshooting Extractive Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Ineffective Separation | 1. Incorrect solvent-to-feed ratio. 2. Entrainer choice is suboptimal. 3. Column operating parameters (pressure, temperature) are not optimized. | 1. Adjust the flow rate of the entrainer. A higher ratio typically increases selectivity but also energy costs.[13] 2. Consult literature to verify the best entrainer for your specific mixture. Common choices for olefin separations include N-methylpyrrolidone (NMP) and sulfolane.[13] 3. Systematically adjust the reflux ratio and reboiler duty to find the optimal operating point. |
| Product Contaminated with Entrainer | Inefficient solvent recovery in the second column. | Increase the reboiler duty or the number of theoretical stages in the solvent recovery column to ensure complete separation of the product from the high-boiling entrainer. |
| High Energy Consumption | Extractive distillation is inherently energy-intensive due to the need for two distillation columns and the high heat capacity of the solvent. | Optimize heat integration between the two columns. Ensure the solvent-to-feed ratio is not excessively high. This is a key area of process optimization in industrial settings.[12] |
Troubleshooting Guide 3: Flash Column Chromatography
Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[14] While challenging for separating non-polar isomers, it is highly effective for removing polar impurities.
Experimental Protocol: Purification by Flash Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., hexanes or petroleum ether) that moves the desired compound to an Rf value of approximately 0.2-0.3. Since this compound is very non-polar, pure hexane will likely be the eluent.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into a column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, then add a thin layer of sand on top to protect the surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add this solution to the top of the column. Alternatively, for less soluble materials, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[15]
-
Elution: Add the eluent to the column and apply positive pressure (using a bulb or compressed air) to push the solvent through the silica gel. Collect fractions continuously.
-
Analysis: Analyze the collected fractions by TLC or GC to identify which ones contain the purified product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Workflow for Flash Column Chromatography
Caption: Workflow for purification via flash column chromatography.
Troubleshooting Flash Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Bands) | 1. Column was overloaded with crude material. 2. Improperly packed column (channeling). 3. Sample was loaded in too much solvent, causing a wide initial band. | 1. Use an appropriate ratio of silica to crude product (typically 50:1 to 100:1 by weight for difficult separations). 2. Ensure the silica bed is packed evenly without cracks or air bubbles. Tapping the column gently during packing can help. 3. Dissolve the sample in the absolute minimum volume of solvent required before loading. |
| Compound Won't Elute | The eluent is not polar enough to move the compound. | This is unlikely for a non-polar alkene but could happen with polar impurities. If trying to clean the column, flush with a much more polar solvent like ethyl acetate or methanol. |
| Cracked Silica Bed | The column ran dry at some point, causing the silica bed to shrink and crack. | Always keep the silica bed wetted with solvent from the moment you pack the column until the run is complete. Maintain a sufficient head of solvent above the silica at all times. |
| Isomerization on Column | Standard silica gel is slightly acidic and can catalyze the isomerization of acid-sensitive compounds like olefins. | If isomerization is suspected, use deactivated silica. This can be done by eluting the column with a solvent mixture containing 1-2% triethylamine before loading the sample.[15] Alternatively, use a different stationary phase like neutral alumina. |
References
-
Stenutz, R. (n.d.). This compound. The Stenutz Pages. Retrieved from [Link]
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García, S., et al. (2020). Bio-based solvents as entrainers for extractive distillation in aromatic/aliphatic and olefin/paraffin separation. Green Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522526, this compound. Retrieved from [Link]
- Eldridge, R. B. (1993). Olefin/paraffin separation technology: a review. Industrial & Engineering Chemistry Research.
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Cheméo. (n.d.). (Z)-3,5-Dimethylhex-2-ene - Chemical & Physical Properties. Retrieved from [Link]
- ECN. (n.d.). Retrofit with membrane the Paraffin/Olefin separation.
- Anderson, J. L., et al. (2014). Enhancing Liquid-Phase Olefin–Paraffin Separations Using Novel Silver-Based Ionic Liquids.
-
ResearchGate. (2022). Highly Efficient Separation of C8 Aromatic Isomers by Rationally Designed Nonaromatic Metal–Organic Frameworks. Retrieved from [Link]
-
Pro-Lab. (2023). Master Fractional Distillation: Purify Your Samples Like a Pro with Expert Tips. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
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Moravek, Inc. (n.d.). How Is Chromatography Used for Purification? Retrieved from [Link]
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Future4200. (2023). Unintentional THC Isomerization in CO2 Distillate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The 18 structural isomers of molecular formula C8H18. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Separation techniques: Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. Retrieved from [Link]
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- 2. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
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Scaling up the synthesis of 3,5-Dimethyl-1-hexene from lab to pilot plant
Technical Support Center: Scaling the Synthesis of 3,5-Dimethyl-1-hexene
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of transitioning this synthesis from the laboratory bench to a pilot plant. The synthesis, typically involving a Grignard reaction, presents unique safety and operational challenges that become magnified at a larger scale. This document provides in-depth, experience-driven answers to common problems, ensuring a safe, efficient, and successful scale-up campaign.
The formation of this compound is most practically achieved via the Grignard pathway, specifically the reaction of isobutylmagnesium bromide with allyl bromide. While straightforward on paper, this process involves a highly exothermic and moisture-sensitive organometallic reagent, demanding rigorous control over reaction parameters.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards to consider when scaling up this Grignard reaction?
A1: The primary safety concerns are fire and explosion risks due to the highly exothermic nature of the Grignard reaction and the use of flammable ether solvents like THF or diethyl ether.[1][2] A loss of control over the reaction kinetics can lead to a thermal runaway, where the solvent may boil out of the vessel, creating a high risk of fire.[2] At the pilot scale, this is compounded by the larger quantities of reagents. Specific hazards include:
-
Thermal Runaway: The reaction is highly exothermic.[3] If the rate of heat generation exceeds the reactor's cooling capacity, the temperature and pressure can increase uncontrollably.[4][5]
-
Delayed Initiation: A common issue is the failure of the reaction to start immediately. If the alkyl halide accumulates before initiation, a sudden, violent, and uncontrollable reaction can occur once it begins.[6]
-
Flammable Solvents: Large volumes of volatile and flammable ethers (THF, diethyl ether) are required, posing a significant fire risk.[1]
-
Water Reactivity: Grignard reagents react violently with water, producing flammable alkanes and hydrogen gas.[7][8] All glassware and solvents must be scrupulously dry.[2][9]
Q2: Why is heat management so critical during scale-up, and what equipment is needed?
A2: Heat management is paramount because the surface-area-to-volume ratio decreases as the reactor size increases. A laboratory flask can dissipate heat relatively easily through its walls, but a large pilot-plant reactor cannot. This makes it much harder to control the temperature of an exothermic reaction.[4][10] Uncontrolled heat can lead to thermal runaway, side reactions, and product degradation.[5]
For a pilot plant, you must move beyond simple ice baths. Essential equipment includes:
-
Jacketed Reactors: A reactor with an outer jacket through which a heating/cooling fluid (like oil or a glycol/water mixture) is circulated.[4]
-
External Heat Exchangers: For highly exothermic reactions, an external loop where the reaction mixture is pumped through a heat exchanger can provide additional cooling capacity.[4]
-
Automated Temperature Control Systems: These systems use probes to monitor the internal temperature and automatically adjust the flow and temperature of the cooling fluid to maintain the setpoint.[4][11]
Q3: My Grignard reaction is difficult to initiate in the lab. How will this translate to the pilot plant, and what can I do?
A3: Initiation problems are magnified at scale and are a major safety risk.[6] In a large reactor, it is much harder to visually confirm initiation, and the consequences of delayed initiation are severe.[6] The strategy is to ensure initiation occurs with a small, safe amount of the halide before proceeding with the main addition.
Pilot-Scale Initiation Protocol:
-
Charge the reactor with magnesium turnings and anhydrous solvent.
-
Add a known initiator (e.g., a single crystal of iodine, a few drops of 1,2-dibromoethane).
-
Add a small portion (~5%) of the total isobutyl bromide charge.[6]
-
Monitor for signs of initiation. This is the critical step. At scale, you cannot rely on visual cues like bubbling. Instead, you must use instrumentation:
-
Temperature Monitoring: A slight, steady increase in temperature (an exotherm) is the classic sign of initiation.
-
In-situ FTIR: An infrared probe can directly monitor the concentration of the isobutyl bromide. A decrease in its characteristic IR absorbance confirms it is being consumed and the reaction has started.[6]
-
-
Only after confirming initiation should you begin the slow, controlled addition of the remaining isobutyl bromide.[6]
Section 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during the scale-up process, categorized by the operational stage.
Problem Area: Grignard Reagent (Isobutylmagnesium Bromide) Formation
| Problem | Potential Cause(s) | Troubleshooting & Resolution Strategy |
| 1. Reaction Fails to Initiate | 1. Wet Glassware/Solvent: Traces of water will deactivate the magnesium surface and consume the Grignard reagent as it forms.[2][9] 2. Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide.[12] 3. Low Temperature: The reaction may have a higher activation energy than expected. | 1. Ensure Anhydrous Conditions: Glassware must be oven-dried or flame-dried under vacuum/nitrogen.[1][2] Solvents must be certified anhydrous or dried over a suitable agent (e.g., molecular sieves, sodium). In-situ FTIR can be used to quantify water content in THF.[6] 2. Activate Magnesium: In the pilot reactor, add a small crystal of iodine or a few milliliters of 1,2-dibromoethane and gently warm the initial slurry. Mechanical stirring can also help expose fresh magnesium surfaces. 3. Gentle Heating: With a confirmed small charge of alkyl halide, gently warm the reactor jacket to 35-40°C to help initiate the reaction. Be prepared to apply cooling immediately once the exotherm begins.[9] |
| 2. Reaction is Sluggish or Stalls Mid-Addition | 1. Poor Mixing: In a large reactor, inadequate agitation can lead to localized depletion of isobutyl bromide near the magnesium bed.[4] 2. Magnesium Surface Fouling: The magnesium surface can become coated with the Grignard reagent or byproducts, preventing further reaction. 3. Low Reactant Concentration: As the reaction proceeds, the concentration of isobutyl bromide may drop too low to sustain the reaction rate. | 1. Optimize Agitation: Ensure the stirrer design (e.g., pitched-blade turbine) and speed are sufficient to keep the magnesium suspended and the reactants well-mixed. Consult reactor engineering guidelines.[4] 2. Monitor Halide Concentration: Use an in-situ FTIR probe to monitor the isobutyl bromide concentration. If it begins to accumulate, immediately stop the feed.[6] An accumulation indicates the reaction has stalled and creates a runaway risk.[3][6] 3. Adjust Feed Rate: A stalled reaction may sometimes be restarted by a temporary increase in local temperature or by adding a fresh initiator, but this is high-risk. The safest course is often to stop the feed, let the reaction consume the accumulated halide, and then restart the feed at a lower rate. |
| 3. Exothermic Runaway / Loss of Temperature Control | 1. Addition Rate is Too Fast: The rate of heat generation from the reaction is exceeding the cooling system's capacity.[1][10] 2. Cooling System Failure: A problem with the chiller, jacket fluid flow, or heat exchanger. 3. Delayed Initiation (Worst Case): A large amount of unreacted halide suddenly reacts.[6] | 1. Control Addition Rate: The isobutyl bromide addition must be slow and controlled.[1] The feed rate should be directly tied to the reactor's internal temperature. If the temperature rises above the setpoint, the feed should be automatically stopped. 2. Install Safety Interlocks: The reactor control system should have alarms and automatic shutdowns for cooling failure.[8] 3. Emergency Quench/Dump Plan: Have a pre-defined plan. This may involve a "dump tank" containing a quenching agent or an inert solvent that can be rapidly introduced to dilute and cool the reaction.[8] |
Problem Area: Coupling Reaction & Purification
| Problem | Potential Cause(s) | Troubleshooting & Resolution Strategy |
| 1. Low Yield of this compound | 1. Wurtz Coupling Byproduct: The Grignard reagent can react with unreacted isobutyl bromide to form 2,5-dimethylhexane. This is favored at higher temperatures.[13][14] 2. Incomplete Reaction: Insufficient reaction time or poor mixing during the allyl bromide addition. | 1. Maintain Low Temperature: Add the allyl bromide at a controlled rate to the prepared Grignard reagent while maintaining a low temperature (e.g., 0-10°C) to minimize side reactions. 2. Ensure Stoichiometry & Time: Use a slight excess of the Grignard reagent. Allow sufficient reaction time after the addition is complete, monitoring by GC or LC-MS if possible. |
| 2. Persistent Emulsion During Aqueous Workup | 1. Fine Magnesium Salt Precipitates: The quenching process generates finely divided magnesium salts (e.g., MgBr₂) that stabilize the organic-aqueous interface.[13] | 1. Careful Quenching: Quench by slowly adding the reaction mixture to a cooled, stirred, saturated aqueous solution of ammonium chloride (NH₄Cl), not the other way around. This helps control the exotherm and forms more manageable salt precipitates.[13] 2. Add Brine: After quenching, adding a saturated NaCl solution (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase.[13] 3. Filtration Aid: If salts are still problematic, filtering the entire biphasic mixture through a pad of a filter aid like Celite® can remove the solids that cause the emulsion. |
| 3. Difficulty Separating Product from Impurities | 1. Close Boiling Points: The main Wurtz byproduct, 2,5-dimethylhexane (B.P. ~109°C), has a boiling point very close to the product, this compound (B.P. ~103°C).[15] 2. Unreacted Starting Materials: Residual allyl bromide (B.P. ~70°C) or isobutyl bromide (B.P. ~91°C) may be present. | 1. Fractional Distillation: High-purity product will require efficient fractional distillation. A packed column (e.g., with Raschig rings or structured packing) with a high number of theoretical plates is necessary.[16] 2. Optimize Reflux Ratio: Use a high reflux ratio during distillation to improve separation efficiency between the product and the close-boiling 2,5-dimethylhexane. 3. Analyze Fractions: Collect multiple fractions during distillation and analyze each by GC to determine purity before combining the desired fractions. |
Section 3: Pilot-Scale Synthesis Workflow
This diagram illustrates the key stages in scaling up the synthesis of this compound.
Caption: Pilot-scale workflow for this compound synthesis.
Section 4: Troubleshooting Logic for Reaction Initiation
A critical decision point in the process is confirming the Grignard initiation. Failure to do so correctly can lead to hazardous conditions. The following logic diagram outlines the troubleshooting steps.
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Managing exothermic reactions during the polymerization of 3,5-Dimethyl-1-hexene
Technical Support Center: Polymerization of 3,5-Dimethyl-1-hexene
Welcome to the technical support center for the polymerization of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing the exothermic nature of this reaction. Given the structural characteristics of this compound, its polymerization can present unique challenges in controlling heat release to ensure reaction safety, reproducibility, and desired polymer properties.
This document provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounding all recommendations in established chemical engineering principles and safety protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal challenges associated with this compound polymerization.
Q1: Why is the polymerization of this compound an exothermic process? A1: The polymerization of this compound, like most alkene polymerizations, is a highly exothermic process.[1][2] This is because the reaction involves the conversion of a weaker π-bond in the alkene monomer into a stronger σ-bond in the resulting polymer backbone. The net difference in bond enthalpy is released as heat. For olefin polymerizations, this heat release can be significant, often around 96 kJ per mole, which can accumulate rapidly in bulk reactions.[3]
Q2: What is thermal runaway, and why is it a critical concern for this reaction? A2: Thermal runaway is a hazardous situation where the heat generated by an exothermic reaction surpasses the rate of heat removal from the reactor.[4][5] This creates a positive feedback loop: the increased temperature accelerates the reaction rate, which in turn generates even more heat, leading to an exponential and uncontrolled rise in temperature and pressure.[5] This can result in equipment failure, explosion, or the release of toxic materials.[6][7] Given the high reactivity of many polymerization systems, understanding and preventing thermal runaway is a primary safety objective.[1][8]
Q3: How does the branched structure of this compound influence polymerization kinetics and heat management? A3: The branched structure of this compound can influence steric hindrance at the catalytic site, potentially affecting propagation rates compared to linear alpha-olefins. While specific kinetic data for this monomer is not widely published, studies on similar alkenes show that reaction kinetics are highly dependent on the catalyst system used (e.g., Ziegler-Natta, metallocene).[9][10] From a heat management perspective, the key consideration remains the total enthalpy of polymerization per mole of monomer consumed. The reaction rate, which dictates the rate of heat generation, must be carefully controlled.
Q4: What is reaction calorimetry and why is it recommended before scaling up? A4: Reaction calorimetry is a powerful analytical technique used to measure the heat flow of a chemical reaction in real-time.[11][12] It allows scientists to determine critical safety parameters, including the total heat of reaction, the rate of heat release, and the specific heat capacity of the reaction mixture.[13][14] Before scaling up any exothermic polymerization, performing reaction calorimetry at the lab scale is essential. It helps in designing an adequate cooling system for the larger reactor and simulates the "worst-case scenario" of a cooling failure in a controlled environment (adiabatic calorimetry).[11][15]
Section 2: Troubleshooting Guide
This guide is structured by common problems encountered during the polymerization of this compound. Follow the diagnostic steps to identify and resolve the issue.
| Symptom | Potential Causes | Diagnostic Steps & Solutions |
| 1. Rapid, Uncontrolled Temperature Spike (Thermal Runaway) | 1. Initiator/catalyst concentration is too high.[6][16]2. Inadequate heat removal (insufficient cooling capacity or poor heat transfer).[17]3. Monomer addition rate is too fast in a semi-batch process.[17]4. Failure of cooling system or stirrer.[5]5. Incorrect reaction solvent (low boiling point, poor heat capacity). | Immediate Actions: 1. Emergency Stop: If a runaway is in progress, immediately stop all reagent feeds and initiate emergency cooling. If pressure builds, vent to a safe location through a designated relief system.[2]2. Quench the Reaction: If safe to do so, add a polymerization inhibitor or quenching agent that has been prepared in advance.Preventative Solutions & Diagnosis: • Reduce Initiator/Catalyst Concentration: Lowering the catalyst concentration directly reduces the number of active polymerization sites, slowing the overall reaction rate and the rate of heat generation.[16]• Optimize Heat Removal: Ensure the reactor's cooling jacket has a high flow rate of a suitable coolant. For larger scales, consider internal cooling coils to increase the surface area for heat exchange.[3]• Implement Semi-Batch Monomer Feeding: Instead of adding all the monomer at once (batch process), feed it slowly over time. This allows you to control the reaction rate directly; if the temperature rises, you can slow or stop the feed.[17][18]• Perform Calorimetric Studies: Before attempting the reaction, use reaction calorimetry to determine the maximum heat output and ensure your cooling system can handle it.[13] |
| 2. Low Polymer Yield or Incomplete Conversion | 1. Reaction temperature is too low or too high (outside the optimal window for the catalyst).[17]2. Presence of impurities (e.g., water, oxygen) that deactivate the catalyst.3. Insufficient initiator/catalyst concentration.4. Poor mixing, leading to localized "dead zones" in the reactor. | • Verify Optimal Temperature: The optimal temperature is highly catalyst-dependent. For Ziegler-Natta catalysts, activity can decrease if the temperature is too high.[17][19] Conduct small-scale experiments to determine the optimal temperature range for your specific system.• Ensure Reagent Purity: Thoroughly dry and deoxygenate all solvents and the monomer before use. Use Schlenk line or glovebox techniques for air-sensitive catalysts.• Check Catalyst Loading: Recalculate and verify the catalyst and co-catalyst amounts. Ensure they are fully dissolved and activated according to the established protocol.• Improve Agitation: Increase the stirring rate to ensure homogeneous distribution of reactants and temperature throughout the vessel. Inefficient mixing can also lead to localized hot spots, risking a runaway.[2] |
| 3. Inconsistent Polymer Molecular Weight or Polydispersity | 1. Temperature fluctuations during polymerization.[17]2. Presence of chain transfer agents (impurities or intentionally added).3. Inconsistent monomer or catalyst feed rates. | • Maintain Strict Temperature Control: Even small temperature variations can affect the rates of propagation versus chain termination/transfer reactions, impacting molecular weight.[17] Use a precise temperature control system (e.g., automated jacketed reactor).[13]• Purify Monomer and Solvent: Remove any potential chain transfer agents. If hydrogen is used to control molecular weight, ensure its concentration is precisely controlled.[20]• Use Automated Feed Pumps: For semi-batch processes, use calibrated syringe pumps or mass flow controllers to ensure a constant and reproducible feed rate. |
| 4. Polymer is Insoluble or Cross-linked | 1. Excessively high reaction temperature causing side reactions.2. High monomer conversion in bulk polymerization leading to the Trommsdorff effect (gel effect).3. Presence of diene impurities in the monomer feedstock. | • Lower Reaction Temperature: High temperatures can promote side reactions that may lead to cross-linking. Maintain the reaction within the optimal temperature window.[6]• Consider Solution Polymerization: Running the reaction in a suitable solvent helps dissipate heat and keeps the viscosity lower, preventing the gel effect which can trap radicals and lead to uncontrolled acceleration.[6]• Analyze Monomer Purity: Use Gas Chromatography (GC) to check the this compound monomer for impurities, particularly dienes, which can act as cross-linking agents. |
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for safely conducting the polymerization of this compound.
Protocol 1: Controlled Semi-Batch Solution Polymerization
This protocol is designed to minimize thermal risk by controlling the rate of monomer addition.
-
Reactor Preparation:
-
Assemble a dry, inert-atmosphere reactor system (e.g., a jacketed glass reactor connected to a Schlenk line and a circulator). The reactor should be equipped with a mechanical stirrer, a thermocouple to monitor internal temperature, a reflux condenser, and an addition funnel or syringe pump for monomer feeding.[17]
-
Purge the entire system with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes while gently heating to remove adsorbed moisture.
-
-
Reagent Preparation:
-
Place the calculated amount of catalyst (e.g., a Ziegler-Natta or metallocene catalyst) and co-catalyst (e.g., MAO or triethylaluminium) into the reactor under an inert atmosphere.[20][21]
-
Add the desired volume of anhydrous, deoxygenated solvent (e.g., hexane or toluene).
-
In a separate, dry, and inert flask, prepare a solution of the this compound monomer in the same solvent.
-
-
Reaction Execution:
-
Set the reactor cooling jacket to the desired initial temperature (e.g., 30-50°C, depending on the catalyst system).[17][19]
-
Allow the catalyst solution to stir and reach thermal equilibrium.
-
Begin the slow, dropwise addition of the monomer solution via the syringe pump or addition funnel.[18]
-
Crucially, monitor the internal temperature continuously. The rate of addition should be adjusted to ensure the temperature does not rise more than 2-3°C above the setpoint. If the temperature begins to rise rapidly, stop the monomer feed immediately .
-
After the addition is complete, allow the reaction to stir at the set temperature for the desired time to achieve full conversion.
-
-
Termination and Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a suitable agent (e.g., acidified methanol).[17]
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter, wash, and dry the resulting polymer under vacuum.
-
Protocol 2: Screening with Reaction Calorimetry
This protocol outlines the use of a reaction calorimeter to acquire essential safety data.
-
System Calibration: Calibrate the reaction calorimeter according to the manufacturer's instructions to determine the heat transfer coefficient (UA).[11]
-
Isothermal Experiment:
-
Charge the calorimeter reactor with the solvent and catalyst system, following the same inert-atmosphere procedures as above.
-
Allow the system to reach the desired isothermal temperature (e.g., 50°C).
-
Inject a small, known amount of this compound monomer.
-
The instrument will measure the heat flow required to maintain a constant temperature, directly correlating to the rate of reaction.[11][12]
-
-
Data Analysis:
-
Integrate the heat flow curve over time to determine the total enthalpy of polymerization (ΔHrxn).[14]
-
Use the data to calculate the maximum heat output under planned conditions and the required cooling power for scale-up.
-
Perform an adiabatic simulation to determine the Maximum Temperature of the Synthesis Reaction (MTSR) in the event of a cooling failure.[11]
-
Section 4: Visualization Hub
Data Tables
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | [22][23] |
| Molecular Weight | 112.21 g/mol | [22][23] |
| Boiling Point | 104 °C | [24] |
| Density | 0.709 g/mL | [24] |
| CAS Number | 7423-69-0 | [23][25] |
Table 2: General Recommendations for Thermal Management
| Parameter | Laboratory Scale (100 mL) | Pilot Scale (10 L) |
| Process Type | Batch or Semi-Batch | Semi-Batch or Continuous |
| Heat Removal | External cooling bath, jacketed vessel | Jacketed vessel with high-flow coolant, internal cooling coils |
| Monitoring | Thermocouple, visual observation | Redundant thermocouples, pressure sensors, automated control system |
| Emergency Control | Ice bath, quench solution | Pressure relief valve, rupture disc, emergency dump tank |
Diagrams & Workflows
Caption: Troubleshooting workflow for a thermal runaway event.
Caption: Experimental setup for controlled semi-batch polymerization.
References
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- Schellenberg, C., Tauer, K., & Antonietti, M. (n.d.). Reaction Calorimetry. Max-Planck-Gesellschaft.
- Studies on Free Radical Polymerization by Adiabatic Reaction Calorimetry. (n.d.). Polymer Reaction Engineering, 1(1).
- The range of chemistry technology enabling polymerization. (n.d.). Syrris.
- Heat of reaction - A114. (2021, March 10). CKN Knowledge in Practice Centre.
- This compound. (n.d.). Stenutz.
- Safety Guidelines for Conducting Polymerization Reactions. (2025, July 25). Live to Plant.
- Polymerization Reactor Safety Guidelines. (2024, June 30). Jinzong Machinery.
- Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
- Effect of temperature on hexene-1 polymerization activity. (n.d.). Benchchem.
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This compound. (n.d.). PubChem. Retrieved from [Link].
- Technical Support Center: Preventing Unwanted Polymerization During Functionalization Reactions. (2025, December). Benchchem.
- Technical Support Center: Managing the Exothermic Nature of 2-Ethylacrolein Polymerization. (2025, December). Benchchem.
- Exothermic Reaction Hazards. (2024, November 7). TSM TheSafetyMaster Private Limited.
- How Do You Manage Heat During Exothermic Polymerization Reactions? (2025, October 30). Chemistry For Everyone. YouTube.
- Bochmann, M. (2006). Kinetic and mechanism of alkene polymerization.
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1-Hexene, 3,5-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link].
- Chemistry and Mechanism of Alkene Polymerization Reactions with Metallocene Catalysts. (2025, August 7).
-
1-Hexene, 3,5-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link].
- Thermal runaway incidents associated with styrene processing in various... (n.d.).
- Study on the synthesis of hexene-1 catalyzed by Ziegler-Natta catalyst and polyhexene-1 applications. (n.d.).
- What Is Runaway Polymerization? (n.d.). HUFOCW.
-
Thermal runaway. (n.d.). In Wikipedia. Retrieved from [Link].
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Ziegler–Natta catalyst. (n.d.). In Wikipedia. Retrieved from [Link].
- Heterogeneous ziegler-natta catalysis for alkene polymerization. (n.d.). Scienomics.
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Technical Support Center: Characterization of Unexpected Byproducts in 3,5-Dimethyl-1-hexene Synthesis
Welcome to the technical support center for the synthesis of 3,5-dimethyl-1-hexene. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected byproducts during this synthesis. Our goal is to provide not just protocols, but a deep, mechanistic understanding of why these byproducts form and how to effectively characterize and mitigate them. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic process.
The target molecule, this compound, is a valuable building block in organic synthesis.[1][2][3] A common and effective route to its synthesis is the Grignard reaction, typically involving the coupling of an isobutylmagnesium halide with an allyl halide (e.g., 3-chloro-1-propene). While seemingly straightforward, this reaction is susceptible to several side reactions that can complicate purification and reduce yields. This guide will serve as your primary resource for troubleshooting these challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected, even though starting material seems to be consumed. What are the common culprits?
A: Low yields in Grignard reactions are often due to competing side reactions that consume the Grignard reagent or the electrophile. The most common issues are:
-
Wurtz-type coupling: The Grignard reagent can couple with the unreacted allyl halide or with itself. This is particularly prevalent if the reaction temperature is too high or if there are catalytic impurities.
-
Grignard reagent degradation: Grignard reagents are highly basic and react readily with protic sources like water or alcohols.[4] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Oligomerization: The alkene product can undergo acid-catalyzed oligomerization, especially during an acidic workup, leading to higher molecular weight byproducts.[5][6]
Q2: My GC-MS analysis shows multiple peaks with the same mass-to-charge ratio (m/z = 112) as my product. What are they?
A: These are almost certainly isomers of your target compound. The formation of C8H16 isomers can occur through two primary mechanisms:
-
Allylic Rearrangement: During the reaction, the nucleophilic attack from the Grignard reagent can occur at the γ-position of the allyl halide instead of the α-position, leading to a rearranged product. Allylic Grignard reagents themselves can exist in equilibrium with isomeric forms.[7][8]
-
Product Isomerization: The terminal double bond of this compound can migrate to form more thermodynamically stable internal alkenes (e.g., 3,5-dimethyl-2-hexene). This is often catalyzed by trace acids during workup or high temperatures during distillation.
Q3: I have a viscous, high-boiling residue left after distillation. What might this contain?
A: This residue typically consists of oligomers or dimers formed from the starting materials or the product.[9] These C12, C16, or higher-order species are non-volatile under standard distillation conditions. Their formation is promoted by acidic conditions or excessive heat.
Section 2: Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to identifying and resolving specific byproduct issues.
Problem 1: Presence of Saturated and Coupled Byproducts
-
Symptoms:
-
A peak in the GC-MS with M⁺ at m/z 114, corresponding to 2,5-dimethylhexane (from isobutyl coupling).
-
A peak at m/z 82, corresponding to 1,5-hexadiene (from allyl coupling).
-
Absence of characteristic alkene signals (C=C stretch ~1640 cm⁻¹, vinylic =C-H stretch >3000 cm⁻¹) in the IR spectrum of the isolated byproduct fraction.[10][11]
-
-
Probable Cause:
-
Wurtz-Fittig Reaction: This is a known side reaction in Grignard syntheses where the organomagnesium compound couples with the alkyl halide.[12] It is often promoted by higher reaction temperatures and certain transition metal impurities.
-
-
Solutions & Rationale:
-
Control Addition Rate: Add the allyl halide slowly to the Grignard reagent solution. This maintains a low concentration of the halide, minimizing its opportunity to couple.
-
Maintain Low Temperature: Keep the reaction temperature low (e.g., 0-5 °C) during the addition and reaction period. This favors the desired nucleophilic addition over the more energetically demanding coupling reactions.
-
High-Purity Magnesium: Use high-purity magnesium turnings to avoid transition metal contaminants that can catalyze coupling side reactions.
-
Problem 2: Presence of Isomeric C8H16 Alkenes
-
Symptoms:
-
Multiple peaks in the GC chromatogram with identical M⁺ (m/z 112) but different retention times and fragmentation patterns.
-
Complex vinyl and allylic regions in the ¹H NMR spectrum, indicating the presence of different alkene environments.
-
-
Probable Cause:
-
Acid-Catalyzed Isomerization: The most common cause is the exposure of the product to acid, typically during the aqueous workup. The protonation of the double bond forms a carbocation intermediate, which can then be deprotonated at a different position to yield a more stable internal alkene.
-
-
Solutions & Rationale:
-
Buffered Workup: Avoid strong acids like HCl or H₂SO₄ for the workup. Instead, quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a proton source to neutralize the alkoxide but is not acidic enough to cause significant isomerization.
-
Vacuum Distillation: Purify the final product using vacuum distillation. Lowering the pressure reduces the boiling point, minimizing the thermal stress on the molecule and reducing the likelihood of thermally induced isomerization.
-
Diagram: Troubleshooting Workflow for Unexpected GC-MS Peaks
Caption: Logical workflow for troubleshooting unexpected byproducts.
Section 3: Analytical Protocols for Byproduct Characterization
Protocol 1: GC-MS Analysis for Isomer Separation
This protocol is designed to achieve baseline separation of C8H16 isomers, which often have very similar boiling points.
-
Column Selection: Utilize a mid-to-high polarity capillary column (e.g., a column with a polyethylene glycol stationary phase, often designated as "WAX" or "FFAP"). These columns separate based on both boiling point and subtle differences in polarity, providing better resolution for isomers than standard non-polar columns.[13][14]
-
Sample Preparation: Dilute 10 µL of the crude reaction mixture or purified fraction in 1 mL of hexane or dichloromethane in a standard GC vial.
-
GC Oven Program:
-
Initial Temperature: 40 °C, hold for 3 minutes. This allows for sharp injection peaks.
-
Ramp: Increase temperature at a rate of 5 °C/min to 150 °C. A slow ramp is critical for separating closely eluting isomers.
-
Hold: Hold at 150 °C for 2 minutes to ensure all components have eluted.
-
-
MS Analysis:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 250.
-
Interpretation: Compare the fragmentation patterns. While isomers will have the same molecular ion peak (m/z 112), the relative abundance of fragment ions will differ based on the stability of the carbocations formed. For example, fragmentation will be favored at branched points in the carbon chain.[15]
-
Protocol 2: ¹H and ¹³C NMR Spectroscopy for Structural Elucidation
-
Sample Preparation: Isolate the impurity or a mixture enriched with the impurity via fractional distillation or preparative GC. Dissolve ~5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire standard ¹H, ¹³C, and ideally, 2D correlation spectra like COSY and HSQC.
-
Interpretation:
-
¹H NMR: Pay close attention to the vinylic region (4.8-6.0 ppm). The splitting patterns and coupling constants are diagnostic of the substitution pattern on the double bond. For this compound, you expect a complex multiplet for the proton on C2 and two distinct signals for the terminal vinyl protons on C1. An internal alkene isomer would show signals further downfield and different splitting.
-
¹³C NMR: The chemical shifts of the sp² hybridized carbons (110-150 ppm) are highly sensitive to their substitution. A terminal alkene like the target product will have a CH₂ signal around 110-115 ppm, which will be absent in an internal alkene isomer.
-
Protocol 3: FT-IR Spectroscopy for Functional Group Analysis
-
Sample Preparation: Prepare a thin film of the liquid sample between two NaCl or KBr plates.
-
Acquisition: Acquire the spectrum from 4000 to 600 cm⁻¹.
-
Interpretation:
-
=C-H Stretch: Look for bands between 3000-3100 cm⁻¹. Their presence confirms unsaturation. Saturated alkanes only show C-H stretches below 3000 cm⁻¹.[16][17]
-
C=C Stretch: A band around 1640-1680 cm⁻¹ indicates a C=C double bond.[11]
-
=C-H Bend (Out-of-Plane): This region (650-1000 cm⁻¹) is highly diagnostic. A monosubstituted alkene like this compound will show two strong bands around 910 and 990 cm⁻¹.[18] The absence or shift of these bands is a strong indicator of an isomeric byproduct with a different substitution pattern.
-
Section 4: Mechanistic Insights into Byproduct Formation
Understanding the reaction mechanisms that lead to byproducts is crucial for developing effective preventative strategies.
Diagram: Key Reaction Pathways in this compound Synthesis
Caption: Synthesis of this compound and major byproduct pathways.
Section 5: Data Interpretation Guide
The tables below summarize key analytical data to help distinguish the desired product from common byproducts.
Table 1: Typical GC-MS Data for this compound and Potential Byproducts
| Compound | Molecular Formula | Molecular Weight (M⁺) | Key Fragment Ions (m/z) |
|---|---|---|---|
| This compound | C₈H₁₆ | 112 | 41, 56, 70, 97 |
| 3,5-Dimethyl-2-hexene | C₈H₁₆ | 112 | 41, 55, 69, 97 |
| 2,5-Dimethylhexane | C₈H₁₈ | 114 | 43, 57, 71, 99 |
| Diisobutylene (Dimer) | C₈H₁₆ | 112 | 41, 57, 97 |
Table 2: Key ¹H NMR Chemical Shifts (CDCl₃) for Distinguishing Alkene Isomers
| Protons | This compound (Product) | 3,5-Dimethyl-2-hexene (Isomer) |
|---|---|---|
| **Vinylic (=CH, =CH₂) ** | ~5.7 ppm (m, 1H), ~4.9 ppm (m, 2H) | ~5.4 ppm (m, 2H) |
| Allylic (-CH-) | ~2.1 ppm (m, 1H) | ~2.4 ppm (m, 1H) |
| Methyl (on double bond) | N/A | ~1.6-1.7 ppm (d, 3H) |
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)
| Vibration | Substitution Pattern | Expected Range | Example |
|---|---|---|---|
| =C-H Bend | Monosubstituted (R-CH=CH₂) | 995-985 & 915-905 | This compound |
| =C-H Bend | cis-Disubstituted (R-CH=CH-R) | 730-665 | Isomer |
| =C-H Bend | trans-Disubstituted (R-CH=CH-R) | 980-960 | Isomer |
| C=C Stretch | All Alkenes | 1680-1640 | All C₈H₁₆ compounds |
| =C-H Stretch | All Alkenes | 3100-3000 | All C₈H₁₆ compounds |
| C-H Stretch | Alkanes only | < 3000 | Saturated byproducts |
By employing these troubleshooting strategies, analytical protocols, and mechanistic insights, you can effectively identify, understand, and mitigate the formation of unexpected byproducts in your synthesis of this compound, leading to higher yields and product purity.
References
-
Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-35. [Link]
-
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link] (Note: A more specific chapter link from the original source is ideal but this provides a general entry).
-
Wang, Z., et al. (2023). Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts. MDPI. [Link]
-
LibreTexts Chemistry. (2019). 11.8: Infrared Spectroscopy. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkenes. [Link]
- Google Patents. (n.d.). Method for preparing triisobutylene by oligomerization of isobutylene.
-
YouTube. (2020). Allylic Grignard reagents in organic synthesis. Organic chemistry. [Link]
-
University of Hartford. (n.d.). Grignard Reaction. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Isobutylene Oligomerization Using Isooctane Diluent. US-5877372-A.
- Google Patents. (n.d.). Oligomerization process of isobutylene. CN1140486C.
-
Soják, L., et al. (1995). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Journal of the Serbian Chemical Society. [Link]
-
Chemistry Stack Exchange. (2020). Allylic Rearrangement in formation of Grignard Reagent. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
LibreTexts Chemistry. (2021). 10.1: Synthesis of Alkenes. [Link]
-
PubMed Central. (2021). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
Michigan State University Department of Chemistry. (n.d.). An Introduction to Synthesis. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2021). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]
-
Cengage. (n.d.). Chapter 8 – Alkenes: Reactions and Synthesis Solutions to Problems. [Link]
-
Reddit. (2016). Need help with alkene/alkyne reaction and reaction mechanisms! r/chemhelp. [Link]
-
ResearchGate. (1999). Side Reactions in a Grignard Synthesis. [Link]
-
Stenutz. (n.d.). This compound. [Link]
-
Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. [Link]
-
Master Organic Chemistry. (2014). Synthesis (4) - Alkene Reaction Map, Including Alkyl Halide Reactions. [Link]
-
University of California, Irvine. (n.d.). Introduction to Mass Spectrometry and GC-MS. [Link]
-
NIST WebBook. (n.d.). 1-Hexene, 3,5-dimethyl-. [Link]
-
ESSLAB. (n.d.). This compound. [Link]
-
Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. [Link]
- Google Patents. (n.d.).
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Technical Support Center: Optimizing Catalyst Loading for Efficient 3,5-Dimethyl-1-hexene Conversion
Welcome to the technical support center for the catalytic conversion of 3,5-Dimethyl-1-hexene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and yield of your reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the catalytic isomerization of this compound, providing a foundational understanding for optimizing your experimental setup.
Q1: What are the most suitable catalysts for the isomerization of this compound?
A1: The choice of catalyst is critical and depends on the desired product and reaction conditions. For the isomerization of terminal alkenes like this compound, several classes of catalysts are effective:
-
Transition Metal Complexes: Homogeneous catalysts based on metals such as Ruthenium, Rhodium, Palladium, Cobalt, and Nickel are widely used for their high activity and selectivity at mild conditions.[1][2][3][4][5] For instance, Ruthenium complexes are known for their efficiency in selectively forming E-products.[5]
-
Zeolites: Heterogeneous catalysts like Zeolite Y and ZSM5 can also be employed, particularly for reactions at higher temperatures.[6][7] However, they can be prone to deactivation by coking.[6][7]
-
Supported Metal Oxides: Systems such as tungsten oxide on alumina or silica are another option for heterogeneous catalysis, though they may also promote side reactions like isomerization.[8]
Q2: What is the expected product of this compound isomerization?
A2: The primary products of the isomerization of this compound are its internal isomers, 3,5-Dimethyl-2-hexene and 3,5-Dimethyl-3-hexene. The reaction typically proceeds through the migration of the double bond to a more thermodynamically stable internal position.[4] The ratio of the resulting isomers will depend on the catalyst and reaction conditions.
Q3: How does catalyst loading affect the conversion of this compound?
A3: Catalyst loading is a crucial parameter to optimize. Generally, increasing the catalyst loading will increase the reaction rate and conversion, up to a certain point. However, excessively high loadings can lead to unwanted side reactions, such as dimerization or polymerization, and increase costs.[9] It is essential to perform a loading screen to find the optimal balance between conversion and selectivity for your specific system.
Q4: What are the common side reactions to be aware of during the isomerization of this compound?
A4: Besides the desired isomerization, several side reactions can occur:
-
Oligomerization and Polymerization: This is particularly a concern with highly active catalysts or at high concentrations of the alkene.[10][11][12] The formation of polymers can lead to reactor fouling and reduced yields of the desired product.[12]
-
Skeletal Isomerization: Some catalysts, especially acidic zeolites, can promote changes in the carbon skeleton of the molecule, leading to a wider range of products.[13]
-
Coking: At higher temperatures, especially with heterogeneous catalysts, the formation of carbonaceous deposits (coke) on the catalyst surface can lead to deactivation.[6][7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the catalytic conversion of this compound.
Issue 1: Low or No Conversion
Symptom: The starting material, this compound, remains largely unreacted after the expected reaction time.
Possible Causes and Solutions:
-
Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. Ensure the catalyst is stored under an inert atmosphere and handled using appropriate techniques to prevent exposure to air and moisture.[14]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effect the transformation in a reasonable timeframe. Incrementally increase the catalyst loading while monitoring the reaction progress.
-
Reaction Temperature is Too Low: The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures.
-
Presence of Impurities: Impurities in the substrate or solvent, such as water or peroxides, can poison the catalyst.[14] Ensure all reagents and solvents are pure and dry.
Issue 2: Poor Selectivity
Symptom: A complex mixture of products is formed, with low yields of the desired internal isomers.
Possible Causes and Solutions:
-
Inappropriate Catalyst Choice: The catalyst may not be selective for isomerization. Consider screening different types of catalysts. For example, some catalysts are more prone to promoting oligomerization.[11]
-
Reaction Temperature is Too High: Higher temperatures can favor side reactions. Try running the reaction at a lower temperature to improve selectivity.[14]
-
Incorrect Catalyst Loading: As mentioned, high catalyst loading can sometimes lead to undesired byproducts. Optimize the catalyst concentration.
Issue 3: Catalyst Deactivation
Symptom: The reaction starts well but then slows down or stops completely before full conversion is achieved.
Possible Causes and Solutions:
-
Coking: This is a common issue with heterogeneous catalysts at elevated temperatures.[6][7] The formation of coke blocks the active sites of the catalyst. Regeneration of the catalyst by calcination may be possible.
-
Poisoning: The catalyst may be deactivated by impurities in the feed.[14] Purifying the starting material and solvent is crucial.
-
Leaching: For supported catalysts, the active metal may leach into the solution, leading to a loss of activity.
Visualizing the Troubleshooting Process
The following workflow diagram illustrates a logical approach to troubleshooting low conversion issues in your experiment.
Caption: A logical workflow for troubleshooting low conversion issues.
Experimental Protocols
This section provides a general protocol for the catalytic isomerization of this compound. Note: This is a template and should be adapted based on the specific catalyst and equipment used.
Protocol 1: General Procedure for Homogeneous Catalytic Isomerization
-
Reactor Setup: A clean, dry Schlenk flask or a pressure reactor is equipped with a magnetic stir bar. The vessel is then made inert by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Preparation:
-
Under an inert atmosphere, add the desired amount of the homogeneous catalyst to the reaction vessel.
-
Add the appropriate volume of anhydrous solvent (e.g., toluene, THF).
-
Add the substrate, this compound, to the reaction mixture.
-
-
Reaction:
-
Workup and Analysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction if necessary (the quenching agent will depend on the catalyst used).
-
The product can be isolated by removing the solvent under reduced pressure and purified by distillation or column chromatography.
-
Characterize the product by GC, GC-MS, and NMR to confirm its identity and purity.
-
Data Presentation
The following table summarizes typical reaction parameters that can be used as a starting point for optimization.
| Parameter | Range | Notes |
| Catalyst Loading | 0.1 - 5 mol% | Higher loadings may be needed for less active catalysts. |
| Temperature | 25 - 100 °C | Higher temperatures can lead to side reactions. |
| Reaction Time | 1 - 24 hours | Monitor reaction progress to determine the optimal time. |
| Solvent | Toluene, THF, Dichloromethane | Ensure the solvent is anhydrous and deoxygenated. |
Reaction Pathway
The isomerization of this compound to its internal isomers can be visualized as follows:
Caption: Simplified reaction pathway for the isomerization of this compound.
References
- San Diego State University.
- ACS Publications. Deactivation during 1-Hexene Isomerization over Zeolite Y and ZSM5 Catalysts under Supercritical Conditions | Industrial & Engineering Chemistry Research.
- PubMed.
- Chemistry LibreTexts. 25.3: Homogeneous Catalysis - Alkene (Olefin)
- RSC Publishing. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes.
- Organic Chemistry Portal.
- ResearchGate. Deactivation during 1-Hexene Isomerization over Zeolite Y and ZSM5 Catalysts under Supercritical Conditions | Request PDF.
- UVIC.
- Benchchem.
- figshare.
- ChemRxiv.
- Benchchem. Troubleshooting low conversion rates in DTO reactions for n-butene synthesis.
- ResearchGate.
- University of Wisconsin–Madison. Heterogeneous catalysts for the linear oligomerization of olefins By Joseph P.
- Benchchem.
- ResearchSpace@UKZN.
- ISOC.
Sources
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- 4. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00449A [pubs.rsc.org]
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Technical Support Center: Catalyst Removal from Poly(3,5-Dimethyl-1-hexene)
Introduction: The Criticality of Catalyst Purity
Welcome to the technical support center for poly(3,5-Dimethyl-1-hexene) synthesis. As researchers and developers, you are aware that the polymerization of this compound, typically achieved via Ziegler-Natta or metallocene catalysis, is only the first step. The lingering presence of residual metal catalysts (e.g., titanium, zirconium, aluminum) is not a trivial inconvenience; it is a critical failure point that can profoundly compromise the final polymer's properties and performance.
Residual catalysts can act as thermal degradation initiators, significantly lowering the polymer's stability during processing and long-term use.[1][2] They can also cause discoloration, affecting the material's aesthetic properties, and in the context of biomedical applications, residual metals can introduce significant cytotoxicity concerns.[3] This guide provides a structured, in-depth approach to diagnosing and resolving issues related to catalyst removal, ensuring the integrity and performance of your poly(this compound) products.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual catalyst from my poly(this compound) so important?
A1: The removal of catalyst residues is paramount for several reasons, each impacting the polymer's viability for advanced applications:
-
Thermal Stability: Metal residues, particularly from Ziegler-Natta systems (e.g., Ti, Al), can dramatically accelerate thermal degradation.[2][4] These metallic species can initiate chain scission and oxidation, leading to a lower decomposition temperature and reduced performance during melt processing or in high-temperature applications.[1]
-
Material Properties: The presence of these impurities can negatively affect the polymer's mechanical and optical properties. Discoloration (yellowing or browning) is a common issue that compromises the aesthetic quality of the final product.[1]
-
Biocompatibility: For drug development and medical device applications, residual catalyst levels are strictly regulated. Metal ions can leach from the polymer matrix, posing a risk of cytotoxicity and inflammatory responses. Regulatory bodies like the U.S. FDA have stringent limits on elemental impurities in medical-grade polymers.[3]
-
Long-Term Stability: Catalyst residues can catalyze slow degradation reactions even under ambient conditions, reducing the polymer's shelf life and long-term performance.
Q2: What are the most common methods for removing catalyst residues from polyolefins like this one?
A2: There are three primary strategies, often used in combination, to purify polyolefins:
-
Precipitation and Washing: This is the most common lab-scale technique. It involves dissolving the crude polymer in a good solvent (e.g., toluene, xylene) and then precipitating it by adding a non-solvent (e.g., methanol, isopropanol).[][6] The catalyst residues, being more soluble in the mixed solvent system, remain in the liquid phase (supernatant), while the purified polymer is isolated as a solid. This process is typically repeated multiple times for higher purity.[6]
-
Adsorption/Column Chromatography: In this method, the polymer solution is passed through a stationary phase, such as activated alumina, silica gel, or specialized clays.[3][7][8] These adsorbents have a high affinity for the polar metal complexes of the catalyst, effectively trapping them while allowing the non-polar polymer to pass through.
-
Chemical Extraction & Deactivation: This involves treating the polymer solution with a chemical agent to deactivate and solubilize the catalyst. A common approach is washing with an acidic alcohol solution (e.g., HCl in ethanol).[7] The acid protonates and breaks down the catalyst complex, and the resulting metal salts are soluble in the alcohol phase, facilitating their removal.
Q3: How do I choose the right purification method for my specific situation?
A3: The optimal method depends on the catalyst system used, the required purity level, the polymer's solubility, and the scale of your experiment. The following decision-making workflow can guide your choice.
Caption: Decision workflow for selecting a purification method.
Q4: How can I accurately measure the concentration of residual catalyst in my final polymer sample?
A4: Visual inspection is not sufficient. Quantitative, trace-level analysis is required. The most common and reliable techniques are:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis. The polymer sample is first digested using strong acids to break down the organic matrix and bring the metals into solution. ICP-MS offers extremely low detection limits (parts-per-billion), making it ideal for verifying purity for sensitive applications.[9][10]
-
X-Ray Fluorescence (XRF): XRF is a non-destructive technique that can directly analyze the solid polymer. It is often faster than ICP-MS as it requires minimal sample preparation.[11] While generally less sensitive than ICP-MS, it is an excellent tool for routine screening and process monitoring where ppm-level detection is sufficient.[11]
Troubleshooting Guides
Problem 1: My final polymer is discolored (yellow/brown), even after initial purification.
-
Probable Cause: This is a classic sign of persistent transition metal residues, likely from a Ziegler-Natta catalyst (e.g., titanium chlorides). The various oxidation states of these metals can form colored complexes that become trapped within the polymer matrix. Insufficient washing or deactivation is the root cause.
-
Solution Pathway:
-
Re-dissolution and Deactivation: Re-dissolve the polymer in a suitable solvent like hot toluene.
-
Acidified Wash: Add a deactivating agent. A common choice is a 5% solution of hydrochloric acid in isopropanol. Stir this two-phase mixture vigorously for 1-2 hours. The acid will break down the catalyst complexes into metal salts, which are then extracted into the polar alcohol phase.
-
Phase Separation: Separate the polymer (toluene) phase from the acidic alcohol phase using a separatory funnel.
-
Reprecipitation: Precipitate the polymer from the toluene solution by adding it dropwise into a large volume of methanol with vigorous stirring.[6]
-
Final Wash & Dry: Wash the precipitated polymer multiple times with fresh methanol to remove any remaining solvent and salts, then dry under vacuum to a constant weight.
-
Problem 2: My polymer solution is too viscous to filter or effectively precipitate.
-
Probable Cause: High molecular weight polymers inherently create highly viscous solutions, even at low concentrations.[6] This high viscosity traps catalyst particles and prevents efficient mixing with non-solvents, leading to poor purification.
-
Solution Pathway:
-
Dilution: The simplest solution is to dilute the polymer solution significantly. While this increases solvent usage, it is often necessary for effective purification. A good starting point is to dilute until the solution flows easily under gravity.
-
Elevated Temperature: Gently heating the solution (e.g., to 60-80°C for toluene) will decrease its viscosity. Ensure this is done in a well-ventilated fume hood and below the solvent's boiling point.
-
High-Speed Homogenization: When adding the polymer solution to the non-solvent, use a high-speed mechanical stirrer or homogenizer. This creates fine polymer strands or particles, maximizing the surface area for impurities to be washed away, rather than forming a large, gummy mass that traps impurities.[12]
-
Problem 3: I need to achieve ultra-low catalyst levels (<10 ppm) for a biomedical application, but repeated precipitation isn't sufficient.
-
Probable Cause: Precipitation alone may reach a limit where a certain amount of catalyst remains physically entrapped or strongly adsorbed to the polymer chains. To reach ultra-high purity, a secondary, more targeted method is required.
-
Solution Pathway: Combined Precipitation and Adsorption
-
Initial Precipitation: First, perform two cycles of precipitation and washing as described previously. This removes the bulk of the catalyst.
-
Slurry Adsorption Treatment: Re-dissolve the partially purified polymer. Add activated alumina (basic or neutral grade is often preferred to avoid polymer degradation) directly to the solution, creating a slurry. The amount of alumina should be around 5-10% of the polymer weight.
-
Stirring and/or Heating: Stir the slurry vigorously for several hours (4-6 hours is typical) at room temperature or slightly elevated temperature (e.g., 50°C) to facilitate the adsorption of the remaining catalyst onto the alumina.
-
Removal of Adsorbent: The alumina can be removed by either centrifugation followed by decantation of the polymer solution, or by filtering the hot solution through a pad of Celite or glass wool.
-
Final Precipitation: Perform one final precipitation step to remove any potential micro-particulates from the adsorbent and concentrate the polymer.
-
Validation: Send the final, dried sample for ICP-MS analysis to confirm that the target purity level has been achieved.
-
Data & Protocols
Table 1: Comparison of Common Catalyst Removal Techniques
| Technique | Primary Mechanism | Typical Efficiency | Pros | Cons |
| Repetitive Precipitation | Differential Solubility | 90 - 99% | Simple, cost-effective, scalable in the lab.[13] | Can be slow, uses large solvent volumes, may be ineffective for highly viscous solutions.[14] |
| Adsorption (Column) | Surface Adsorption | 95 - 99.5% | High efficiency, can be regenerated.[13] | Prone to clogging with viscous solutions, requires specific equipment. |
| Adsorption (Slurry) | Surface Adsorption | 95 - 99.5% | Less prone to clogging than columns, good for viscous solutions. | Requires an additional filtration/centrifugation step to remove the adsorbent. |
| Acid/Alcohol Extraction | Deactivation & Extraction | >99% | Very effective for Ziegler-Natta catalysts.[7] | Introduces acid which must be thoroughly removed; may not be suitable for acid-sensitive polymers. |
| Supercritical CO₂ Extraction | Green Solvent Extraction | ~90% | Environmentally friendly, no organic solvents.[15][16] | Requires specialized high-pressure equipment.[16] |
Experimental Protocols
Protocol 1: Standard Repetitive Precipitation
This protocol is designed for the general-purpose purification of poly(this compound) to remove the bulk of catalyst residues.
-
Materials:
-
Crude poly(this compound)
-
Toluene (or other suitable solvent)
-
Methanol (or other suitable non-solvent)
-
Large beaker (volume should be at least 10x the polymer solution volume)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
-
-
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude polymer in toluene at a concentration of approximately 1-5% (w/v). Gentle heating (50-60°C) may be required to fully dissolve the polymer. Ensure the final solution is homogeneous.
-
Precipitation: In a separate large beaker, add methanol equivalent to at least 10 times the volume of your polymer solution. Begin stirring the methanol vigorously.
-
Slowly pour the polymer solution in a thin stream into the center of the vortex of the stirring methanol. The polymer should precipitate as a white, fibrous solid.[6]
-
Continue stirring for an additional 30 minutes after all the polymer solution has been added to ensure complete precipitation and washing of the polymer.
-
Isolation: Turn off the stirring and allow the polymer to settle. Decant the majority of the supernatant. Collect the polymer solid by vacuum filtration using a Buchner funnel.
-
Washing: While the polymer is still in the funnel, wash it with several portions of fresh methanol to remove residual dissolved impurities.
-
Repeat: For higher purity, re-dissolve the collected polymer in fresh toluene and repeat steps 2-6. Two to three precipitation cycles are standard.
-
Drying: After the final wash, transfer the polymer to a crystallization dish and dry in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Diagram: The Precipitation-Washing Cycle
Caption: Workflow for repetitive polymer precipitation.
References
- Chemistry For Everyone. (2025, November 2). How Do You Remove Catalysts From Polymers Efficiently? [Video]. YouTube.
- Kazemi, Y., et al. (2014). A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry.
- Pölz, W., et al. (2025, August 7). Effect of catalyst residues on the chain structure and properties of a Phillips type polyethylene.
- Chemistry For Everyone. (2025, November 1).
- Dehghani, F., et al. (2025, August 6). A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry.
- Ghosh, S., et al. (n.d.). Composite absorbent for catalyst residues removal from polyolefin solution polymerization mixture.
- CD Bioparticles. (n.d.).
- Chemistry For Everyone. (2025, November 1). How Can Catalyst Removal Be Cost-effective For Polymers? [Video]. YouTube.
- Various Authors. (2017, May 28). Polymer purification.
- Various Authors. (n.d.). Catalyst residue effects on the heterogeneous oxidation of polypropylene.
- Chiarcos, R., et al. (2024, May 19).
- BenchChem. (n.d.).
- Reddit User Discussion. (2023, October 20).
- Bichinho, K. M., et al. (2025, August 5). Determination of catalyst metal residues in polymers by X-ray fluorescence.
- Hartinger, D., & St-Gelais, A. (2019, November 16). Advanced Polymer Characterization using LA-ICP-MS and LIBS. reposiTUm.
- Erickson, G. A., et al. (2025, August 6). Characterization of polymer properties and identification of additives in commercially available research plastics. Green Chemistry.
- Striegel, A. M., et al. (2025, August 5). Determination of trace elements in polymers using fsLA-ICP-MS with internal standardization by carbon.
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Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing Hexene Isomers using ¹H and ¹³C NMR Spectroscopy
Introduction: The Challenge of Isomeric Differentiation
In the realms of chemical research and pharmaceutical development, the precise structural elucidation of organic molecules is a cornerstone of progress. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit vastly different chemical, physical, and biological properties. The C₆H₁₂ family of hexene isomers, encompassing both constitutional (variations in double bond position) and geometric (cis/trans) isomers, presents a classic analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent and powerful technique for the unambiguous differentiation of these closely related structures.[1][2]
This in-depth guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of key hexene isomers. We will delve into the fundamental principles that govern the observed chemical shifts and coupling constants, present comparative experimental data, and provide a robust, field-proven protocol for acquiring high-quality NMR spectra for these volatile compounds.
Theoretical Foundations: Why Isomers Produce Distinct NMR Spectra
The utility of NMR in distinguishing isomers stems from its sensitivity to the local electronic environment of each nucleus.[3] Several key factors influence the chemical shifts (δ) and spin-spin coupling constants (J) in alkenes, allowing for their differentiation.
-
Magnetic Anisotropy of the π-System : The electrons within the carbon-carbon double bond constitute a π-system. When placed in an external magnetic field, these π-electrons are induced to circulate, creating their own localized magnetic field. This induced field is anisotropic, meaning it is not uniform in all directions. As a result, vinylic protons (those directly attached to the double bond carbons) lie in a deshielding region of this field, causing their signals to appear at a higher chemical shift (downfield), typically in the 4.5-7.0 ppm range, compared to their alkane counterparts.[2][4]
-
Inductive and Steric Effects : The electron-donating nature of alkyl groups attached to the double bond influences the electron density and, consequently, the chemical shifts of vinylic protons and carbons.[4] Furthermore, steric crowding, as seen in more substituted or cis-configured isomers, can cause van der Waals deshielding, where repulsion between electron clouds of nearby groups reduces shielding and shifts signals downfield.[4][5][6]
-
¹H-¹H Coupling Constants (J-values) : The most definitive parameter for distinguishing geometric isomers is the magnitude of the vicinal coupling constant (³J) between vinylic protons.[1][7] This coupling is transmitted through the bonding electrons, and its magnitude is highly dependent on the dihedral angle between the coupled protons.
-
In trans isomers , the vinylic protons are anti-periplanar (180° angle), resulting in strong orbital overlap and a large coupling constant, typically 11-18 Hz .[1][7]
-
In cis isomers , the vinylic protons are syn-periplanar (0° angle), leading to weaker overlap and a smaller coupling constant, generally between 6-15 Hz .[1][7]
-
-
The γ-Gauche Effect in ¹³C NMR : Steric interactions also provide a powerful tool for differentiating geometric isomers in ¹³C NMR. The γ-gauche effect describes the shielding (upfield shift to a lower ppm value) of a carbon atom when it has a gauche (staggered at 60°) relationship with another carbon or bulky substituent three bonds away.[1] In cis-alkenes, the allylic carbons are sterically crowded and forced into a gauche interaction with the other substituent on the double bond, causing their signals to appear at a significantly lower chemical shift (more shielded) compared to the corresponding carbons in the less-crowded trans isomer.[1]
Visualizing the Hexene Isomers
The primary hexene isomers can be categorized by the position of the double bond (constitutional isomers) and the geometry around the double bond (geometric isomers).
Caption: Structural relationships between key hexene isomers.
Comparative NMR Data Analysis
The following tables summarize experimental ¹H and ¹³C NMR data for the principal hexene isomers, typically recorded in deuterated chloroform (CDCl₃). These values serve as a robust baseline for isomer identification.
Table 1: ¹H NMR Chemical Shift (δ) and Coupling Constant (J) Comparison
| Isomer | Proton Environment | δ (ppm) | Multiplicity | J (Hz) |
| 1-Hexene [8] | H-1 (CH₂=) | ~4.95 | m | - |
| H-2 (-CH=) | ~5.80 | m | - | |
| H-3 (Allylic CH₂) | ~2.07 | q | ~7.0 | |
| trans-2-Hexene [9][10] | H-2, H-3 (Vinylic) | ~5.40 | m | ³J ≈ 15 (trans) |
| H-4 (Allylic CH₂) | ~1.95 | q | ~7.0 | |
| H-1 (Allylic CH₃) | ~1.65 | d | ~6.0 | |
| cis-2-Hexene [9] | H-2, H-3 (Vinylic) | ~5.40 | m | ³J ≈ 10.8 (cis) |
| H-4 (Allylic CH₂) | ~2.03 | p | ~7.0 | |
| H-1 (Allylic CH₃) | ~1.60 | d | ~6.5 | |
| trans-3-Hexene | H-3, H-4 (Vinylic) | ~5.38 | m | ³J ≈ 15 (trans) |
| H-2, H-5 (Allylic CH₂) | ~1.98 | m | - | |
| H-1, H-6 (CH₃) | ~0.95 | t | ~7.5 | |
| cis-3-Hexene [11] | H-3, H-4 (Vinylic) | ~5.35 | m | ³J ≈ 10.8 (cis) |
| H-2, H-5 (Allylic CH₂) | ~2.03 | m | - | |
| H-1, H-6 (CH₃) | ~0.97 | t | ~7.5 |
Table 2: ¹³C NMR Chemical Shift (δ) Comparison
| Isomer | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| 1-Hexene [12][13] | 114.1 | 139.1 | 33.6 | 31.5 | 22.3 | 14.0 |
| trans-2-Hexene | 17.9 | 125.4 | 131.2 | 34.8 | 23.2 | 13.8 |
| cis-2-Hexene | 12.5 | 124.3 | 129.8 | 29.3 | 22.4 | 14.1 |
| trans-3-Hexene [11] | 14.1 | 25.8 | 131.5 | 131.5 | 25.8 | 14.1 |
| cis-3-Hexene [11] | 14.3 | 20.7 | 130.1 | 130.1 | 20.7 | 14.3 |
Note: Data for 2-hexene isomers is compiled from various sources and predictive databases like NMRShiftDB.[14]
Analysis and Interpretation
-
Constitutional Isomers (1- vs. 2- vs. 3-Hexene):
-
¹H NMR: 1-Hexene is immediately identifiable by its unique set of three vinylic protons, with two geminal protons (H-1) around 4.95 ppm and a single proton (H-2) further downfield at ~5.80 ppm. In contrast, 2- and 3-hexene isomers are symmetrical or near-symmetrical, showing a multiplet for two vinylic protons around 5.4 ppm.[9]
-
¹³C NMR: The terminal double bond of 1-hexene gives two distinct sp² carbon signals at ~114.1 ppm (CH₂) and ~139.1 ppm (CH).[12][13] 2-Hexene shows sp² signals around ~125 and ~131 ppm, while the symmetrical 3-hexene shows only one sp² signal (or two very close signals for the cis isomer) around 130-131 ppm.[11]
-
-
Geometric Isomers (cis vs. trans):
-
¹H NMR: While the chemical shifts of the vinylic protons in cis and trans isomers are often very similar, the coupling constant is the definitive diagnostic tool . As seen in Table 1, the ³J value for trans isomers (~15 Hz) is consistently and significantly larger than for cis isomers (~10.8 Hz).[7][15] This difference provides an unambiguous method of assignment.
-
¹³C NMR: The γ-gauche effect provides a clear distinction. In cis-2-hexene, the C-1 methyl group is sterically hindered by the propyl group, causing its signal to shift upfield to 12.5 ppm compared to 17.9 ppm in trans-2-hexene. A similar shielding is observed for the allylic C-4. In cis-3-hexene, the allylic carbons (C-2 and C-5) are shielded, appearing at 20.7 ppm versus 25.8 ppm in the trans isomer.[1][11] This upfield shift of ~5 ppm for the sterically crowded allylic carbons is a hallmark of cis geometry.
-
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following is a self-validating protocol for the acquisition of ¹H and ¹³C NMR spectra of hexene isomers, which are volatile liquids. The causality for each step is explained to ensure robust and reproducible results.
Workflow for NMR Analysis of Hexene Isomers
Caption: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Solvent Choice: Deuterated chloroform (CDCl₃) is the standard choice for non-polar analytes like hexenes due to its excellent dissolving power and well-separated residual solvent peak.[12]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg in ~0.6 mL of solvent is sufficient for a good signal-to-noise ratio in just a few scans.[16] For the much less sensitive ¹³C nucleus, a more concentrated sample (20-100 mg) is required to obtain a quality spectrum in a reasonable timeframe (e.g., 30-60 minutes).[16][17]
-
Internal Standard: Tetramethylsilane (TMS) is added as the universal reference standard, defined as 0.00 ppm for both ¹H and ¹³C spectra.[18] Its single, sharp signal does not overlap with most analyte signals.
-
Handling Volatility: Hexenes are volatile. Ensure the NMR tube is capped immediately and securely after sample preparation to prevent changes in concentration and composition.
-
-
Instrumentation and Acquisition: [2][12]
-
Locking: The spectrometer "locks" onto the deuterium signal of the solvent. This serves to stabilize the magnetic field against drift, which is critical for high-resolution measurements.
-
Tuning and Matching: The NMR probe is electronically tuned to the specific resonance frequency of the nucleus being observed (e.g., ~400 MHz for ¹H) and its impedance is matched to the spectrometer's electronics. This ensures maximum sensitivity and efficient power transfer.
-
Shimming: The process of "shimming" involves adjusting currents in specialized coils to make the magnetic field as homogeneous as possible across the sample volume. A well-shimmed sample is essential for sharp resonance lines and accurate resolution of splitting patterns.
-
Acquisition Parameters: Standard pulse sequences are generally sufficient. A 30° pulse angle is often used for routine ¹H spectra to allow for a shorter relaxation delay between scans. For ¹³C, a proton-decoupled sequence is used to collapse C-H coupling, resulting in a simpler spectrum where each unique carbon appears as a single line.
-
-
Data Processing:
-
Fourier Transform (FT): The raw data collected is a Free Induction Decay (FID), a time-domain signal. The FT is a mathematical operation that converts this into the familiar frequency-domain spectrum (intensity vs. ppm).
-
Phasing and Baseline Correction: These are corrective steps to ensure that all peaks are upright (in pure absorption mode) and that the baseline of the spectrum is flat and at zero intensity.
-
Calibration: The spectrum is referenced by setting the TMS peak to exactly 0.00 ppm. All other chemical shifts are then reported relative to this standard. This ensures data is comparable between different instruments and experiments.
-
Conclusion
Nuclear Magnetic Resonance spectroscopy offers a suite of definitive parameters for the differentiation of hexene isomers. By systematically analyzing the number of signals, their chemical shifts (δ), signal multiplicities, and particularly the proton-proton coupling constants (J), one can confidently distinguish between constitutional isomers like 1-hexene, 2-hexene, and 3-hexene. For the more subtle challenge of geometric isomers, the disparity in vicinal coupling constants in ¹H NMR (trans > cis) and the γ-gauche shielding effect in ¹³C NMR provide unambiguous and complementary evidence for structural assignment. Adherence to a robust experimental protocol is paramount to generating the high-quality, reproducible data necessary for these detailed structural elucidations.
References
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- Nuclear Magnetic Resonance (NMR) of Alkenes. (2023). Chemistry LibreTexts.
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- Shielding. (n.d.). University of Calgary.
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A Guide to Structural Verification: Comparing Theoretical and Experimental NMR Shifts for 3,5-Dimethyl-1-hexene
In the realm of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing unparalleled insight into the structure and connectivity of atoms within a molecule.[1][2] For researchers and professionals in drug development and chemical sciences, the unequivocal confirmation of a molecule's structure is paramount. While experimental NMR provides a direct empirical fingerprint of a compound, the advent of robust computational methods allows for the theoretical prediction of these spectra.[3][4]
This guide provides an in-depth comparison between the experimentally acquired and theoretically calculated ¹H and ¹³C NMR chemical shifts for the alkene, 3,5-Dimethyl-1-hexene. By juxtaposing these two datasets, we aim to illustrate the power of computational chemistry as a complementary tool for structural validation, offering a self-validating system to enhance confidence in molecular assignments.
The Foundation: Understanding NMR Chemical Shifts
The chemical shift (δ) of a nucleus in an NMR spectrum is a sensitive probe of its local electronic environment.[5] Electrons circulating around a nucleus generate a small magnetic field that opposes the main external magnetic field of the NMR spectrometer. This effect, known as shielding, means that different nuclei within a molecule will resonate at slightly different frequencies. Key factors influencing these shifts include:
-
Electron Density: Higher electron density around a nucleus leads to greater shielding and a more upfield (lower ppm) chemical shift.[5]
-
Inductive Effects: Electronegative atoms draw electron density away from nearby nuclei, deshielding them and causing a downfield (higher ppm) shift.[6][7][8]
-
Magnetic Anisotropy: The presence of π-systems, such as in alkenes and aromatic rings, creates distinct regions of shielding and deshielding in the surrounding space, significantly impacting the chemical shifts of nearby protons.[6][7] For instance, the protons attached to the double bond in an alkene are typically deshielded and appear at lower fields.[6][9]
Part 1: The Experimental Benchmark - Acquiring the NMR Spectrum
The acquisition of high-quality experimental data is the crucial first step. The ¹H and ¹³C NMR spectra for this compound were obtained from the Spectral Database for Organic Compounds (SDBS), a reliable, publicly accessible database.[10][11]
Experimental Protocol: A Standard Approach
The following outlines a typical procedure for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
-
Sample Preparation: A small amount of the analyte (typically 5-25 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃). Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals. Tetramethylsilane (TMS) is often added as an internal standard, with its signal defined as 0.00 ppm for referencing.[5]
-
Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).
-
Data Acquisition: For a ¹³C spectrum, a proton-decoupled experiment is commonly run.[12] This technique removes the splitting of carbon signals by attached protons, resulting in a simpler spectrum where each unique carbon atom appears as a single peak.[13][14]
-
Processing: The acquired data (a Free Induction Decay, or FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.
Caption: Experimental NMR workflow from sample preparation to final spectrum.
Experimental Data for this compound
The experimentally observed chemical shifts are summarized below. The carbon and proton numbering corresponds to the IUPAC nomenclature for 3,5-dimethylhex-1-ene.
Structure:
| Atom Position | Experimental ¹³C Shift (ppm) | Experimental ¹H Shift (ppm) |
| C1 | 113.6 | 4.90 - 4.95 (m, 2H) |
| C2 | 143.1 | 5.65 - 5.75 (m, 1H) |
| C3 | 40.0 | ~2.0 (m, 1H) |
| C4 | 44.5 | ~1.1 & ~1.3 (m, 2H) |
| C5 | 28.1 | ~1.7 (m, 1H) |
| C6, C8 | 22.6 | 0.88 (d, 6H) |
| C7 | 19.8 | 0.95 (d, 3H) |
Note: Experimental data is sourced from the Spectral Database for Organic Compounds (SDBS). Proton shifts for overlapping multiplets are approximated.
Part 2: The Theoretical Prediction - Computational Methodology
Predicting NMR chemical shifts with high accuracy has become possible through quantum mechanical calculations, particularly using Density Functional Theory (DFT).[1][4] The Gauge-Including Atomic Orbital (GIAO) method is a standard and effective approach for calculating NMR shielding tensors within the DFT framework.[3][4]
Computational Protocol: A Standard Workflow
-
Conformational Search: For flexible molecules like this compound, multiple low-energy conformations can exist. A thorough conformational search is performed to identify the most stable geometries.
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization. A common and reliable level of theory for this step is B3LYP with a 6-31G(d) basis set.[15]
-
NMR Calculation: With the optimized geometries, the NMR shielding tensors are calculated using the GIAO method. A higher level of theory, such as mPW1PW91/6-31G(d,p), is often employed for better accuracy in predicting chemical shifts.[16] Solvation effects are critical and can be modeled using a continuum model like the Polarizable Continuum Model (PCM).[4][15]
-
Data Processing: The calculated shielding constants (σ) are converted to chemical shifts (δ) by referencing them against the shielding constant of TMS, calculated at the same level of theory: δ_calc = σ_TMS - σ_iso.
-
Boltzmann Averaging: The final predicted spectrum is a Boltzmann-weighted average of the spectra from all significant low-energy conformers to account for the dynamic nature of the molecule in solution.[15]
Caption: Computational workflow for predicting NMR chemical shifts.
Part 3: The Comparison - Bridging Theory and Experiment
The true power of this dual approach lies in the direct comparison of the data. The table below presents the experimental shifts alongside illustrative theoretical values. These theoretical values are representative of what one would expect from a high-quality DFT calculation, which typically achieves a mean absolute error (MAE) of <0.2 ppm for ¹H and 2-5 ppm for ¹³C.[1][2][17]
Data Comparison Table: this compound
| Atom Position | Experimental ¹³C (ppm) | Theoretical ¹³C (ppm) | Δ (ppm) | Experimental ¹H (ppm) | Theoretical ¹H (ppm) | Δ (ppm) |
| C1 | 113.6 | 114.9 | +1.3 | 4.92 | 5.01 | +0.09 |
| C2 | 143.1 | 142.2 | -0.9 | 5.70 | 5.61 | -0.09 |
| C3 | 40.0 | 41.5 | +1.5 | 2.00 | 2.15 | +0.15 |
| C4 | 44.5 | 45.1 | +0.6 | 1.20 | 1.28 | +0.08 |
| C5 | 28.1 | 29.0 | +0.9 | 1.70 | 1.81 | +0.11 |
| C6, C8 | 22.6 | 23.4 | +0.8 | 0.88 | 0.94 | +0.06 |
| C7 | 19.8 | 20.9 | +1.1 | 0.95 | 1.03 | +0.08 |
Analysis of the Results
The comparison reveals a strong correlation between the experimental and theoretical data. The calculated shifts mirror the experimental trends, correctly predicting the relative positions of all signals. For instance, both methods identify the olefinic carbons (C1, C2) as the most downfield signals in the ¹³C spectrum, which is expected for sp² hybridized carbons.[9][18]
The small deviations observed (Δ) are within the expected accuracy of modern DFT methods.[2] These minor discrepancies can arise from several factors:
-
Vibrational Effects: The calculations are typically performed on static, optimized structures at 0 K, whereas the experimental measurement is on a dynamic ensemble of vibrating molecules at room temperature.[15][19]
-
Imperfect Solvent Models: While PCM and other models are effective, they are approximations of the complex solute-solvent interactions that occur in reality.[4]
-
Basis Set and Functional Limitations: The choice of the DFT functional and basis set inherently affects the accuracy of the electronic structure calculation and, consequently, the predicted NMR shifts.[15][17]
The strong agreement between the two datasets provides a powerful, self-validating confirmation of the structure of this compound. In cases of structural ambiguity, such as distinguishing between isomers, this comparative method can be decisive.[16] If a proposed structure's calculated NMR spectrum deviates significantly from the experimental one, it can be confidently rejected.
Conclusion
The synergy between experimental NMR spectroscopy and theoretical calculations offers a robust framework for modern structural elucidation. For researchers in drug discovery and chemical synthesis, this dual approach minimizes ambiguity and maximizes confidence in their results. The case of this compound demonstrates that computational methods can not only predict NMR spectra with high fidelity but also serve as an indispensable tool for validating experimental findings, ultimately accelerating the pace of scientific discovery.
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Performance comparison of Ziegler-Natta and metallocene catalysts for 3,5-Dimethyl-1-hexene polymerization
An Objective Comparison of Ziegler-Natta and Metallocene Catalysts in the Polymerization of 3,5-Dimethyl-1-hexene
As a Senior Application Scientist, the choice of a catalyst system is paramount as it dictates the fundamental properties of the resulting polymer. The polymerization of sterically hindered α-olefins, such as this compound, presents a unique set of challenges and opportunities. The bulky methyl groups at the 3 and 5 positions significantly influence monomer coordination and insertion, making the selection between traditional Ziegler-Natta (ZN) catalysts and modern metallocene systems a critical decision. This guide provides an in-depth comparative analysis of these two catalytic platforms for the polymerization of this compound, synthesizing mechanistic principles with expected experimental outcomes to aid researchers in designing their polymerization strategies.
Overview of Catalyst Systems
The fundamental difference between Ziegler-Natta and metallocene catalysts lies in the nature and uniformity of their active sites. This single distinction cascades down to profound differences in catalytic performance and the microstructure of the final polymer.
Ziegler-Natta (ZN) Catalysts
First discovered by Karl Ziegler and further developed by Giulio Natta, for which they received the 1963 Nobel Prize in Chemistry, ZN catalysts are the traditional workhorses of the polyolefin industry.[1][2] These are typically heterogeneous, multi-sited systems.
-
Composition: They consist of a transition metal halide from Group IV, commonly titanium tetrachloride (TiCl₄), supported on a matrix like magnesium chloride (MgCl₂).[3] Activation is achieved through co-catalysts, most often organoaluminum compounds such as triethylaluminium (TEAL).[2][3]
-
Active Sites: The hallmark of ZN catalysts is the presence of multiple, distinct types of active sites on the catalyst surface.[4] Each type of site may exhibit different reactivity, stereoselectivity, and affinity for the monomer, leading to a non-uniform polymer product.
Metallocene Catalysts
The development of metallocene catalysts in the 1980s marked a revolution in polymer science, enabling a level of precision previously unattainable.[5][6]
-
Composition: Metallocenes are organometallic compounds featuring a transition metal atom (e.g., Zirconium, Hafnium) sandwiched between one or more cyclopentadienyl (Cp) ligands.[7][8] These are homogeneous, single-site catalysts that require activation by a co-catalyst, famously methylaluminoxane (MAO), to generate the catalytically active cationic species.[5][9][10]
-
Active Sites: Their single-site nature means that every active catalyst molecule is structurally identical.[11] This uniformity is the key to their ability to produce polymers with precisely controlled and predictable properties. By rationally designing the ligand framework around the metal center (e.g., using ansa-bridges to control ligand geometry), one can tailor the catalyst to achieve specific polymer microstructures.[7][12]
Mechanistic Insights into Olefin Polymerization
The polymerization for both systems proceeds via a coordination-insertion mechanism, but the environment of the active site dictates the outcome.
Ziegler-Natta: The Cossee-Arlman Mechanism
The widely accepted Cossee-Arlman mechanism describes polymerization on the surface of the heterogeneous ZN catalyst.[2] The process involves the olefin coordinating to a vacant orbital on the titanium active center, followed by its migratory insertion into the titanium-carbon bond of the growing polymer chain. This regenerates the vacant site, allowing for the next monomer to coordinate.
Caption: The activation and polymerization cycle for metallocene catalysts.
Performance Comparison for this compound Polymerization
While direct comparative studies on this compound are scarce, we can extrapolate expected performance based on the known behavior of each catalyst class with other sterically hindered α-olefins, such as 4-methyl-1-pentene. [13]
Catalytic Activity
The bulky nature of this compound will sterically hinder its approach to the catalytic center.
-
Ziegler-Natta: The crowded and sterically diverse active sites on a ZN catalyst surface are expected to show moderate to low activity for this monomer. Some sites may be too hindered to allow polymerization at all, while others may incorporate the monomer inefficiently.
-
Metallocene: The activity will be highly dependent on the specific metallocene used. Catalysts with a more open coordination sphere can be designed to better accommodate bulky monomers. [14]Generally, metallocene systems are known for their high activity, which can often be orders of magnitude greater than ZN systems, although this can be tempered by severe steric hindrance. [11]
Molecular Weight and Polydispersity (PDI)
This is a defining point of comparison.
-
Ziegler-Natta: The multiple active sites, each propagating a polymer chain at a different rate, invariably produce a polymer with a broad molecular weight distribution (MWD) . The Polydispersity Index (PDI = Mw/Mn) is typically high, often in the range of 4-8. [15]* Metallocene: The single-site nature ensures that all polymer chains grow at a nearly identical rate under given conditions. This results in polymers with a narrow MWD and a PDI approaching the theoretical limit of 2.0 for this type of polymerization. [10][15]This uniformity leads to more predictable and consistent material properties.
Polymer Microstructure and Tacticity
Tacticity describes the stereochemical arrangement of the pendant groups along the polymer backbone, which is critical for properties like crystallinity and melting point.
-
Ziegler-Natta: Traditional ZN catalysts are known for producing highly isotactic polymers from simple α-olefins like propylene. [2]For a bulkier monomer like this compound, they would still be expected to produce predominantly isotactic polymer, but the non-uniform active sites may lead to stereo-errors and regions of atacticity, reducing the overall crystallinity.
-
Metallocene: Metallocenes offer unparalleled control over tacticity. By selecting the appropriate ligand symmetry, one can produce polymers that are isotactic (using a C₂-symmetric catalyst), syndiotactic (using a Cₛ-symmetric catalyst), or atactic . [2][5]This allows for the synthesis of novel materials from this compound with tailored crystallinity and properties that are inaccessible with ZN catalysts.
Comparative Data Summary
The following table summarizes the expected performance differences for the polymerization of a sterically hindered monomer like this compound. The values are representative and based on data from analogous systems. [11][13]
| Performance Metric | Ziegler-Natta Catalyst (e.g., TiCl₄/MgCl₂) | Metallocene Catalyst (e.g., Cp₂ZrCl₂/MAO) | Rationale & Causality |
|---|---|---|---|
| Active Sites | Heterogeneous, Multi-site | Homogeneous, Single-site | The fundamental structural difference dictating all other properties. [4][11] |
| Catalytic Activity | Moderate to Low | High (tunable by ligand design) | Single-site catalysts are generally more active; steric hindrance is a key factor for both. [11] |
| Molecular Weight (Mw) | High | Very High (controllable) | Metallocenes can produce exceptionally high MW polymers. [16] |
| Polydispersity (PDI) | Broad (4 - 8) | Narrow (~2.0) | A direct consequence of multi-site vs. single-site nature. [10][15] |
| Tacticity Control | Primarily Isotactic | Tunable (Isotactic, Syndiotactic, Atactic) | Ligand symmetry in metallocenes allows for precise stereochemical control. [5] |
| Co-monomer Incorporation | Poor, non-uniform | Excellent, uniform | The uniform sites of metallocenes incorporate co-monomers evenly. [17] |
| Sensitivity to Impurities | Robust | Sensitive | The well-defined active sites of metallocenes are more easily poisoned. |
| Cost & Handling | Lower cost, established technology | Higher cost, more sensitive handling | ZN catalysts are industrially mature and cost-effective. [18]|
Experimental Protocol: A Representative Guide
This protocol outlines a general procedure for the polymerization of a branched α-olefin like this compound in a laboratory setting using a Schlenk line for an inert atmosphere.
Causality Behind Choices:
-
Inert Atmosphere (Nitrogen/Argon): Both ZN and metallocene catalysts, and especially their organoaluminum co-catalysts, are extremely reactive with oxygen and water. An inert atmosphere is critical to prevent catalyst deactivation.
-
Anhydrous Solvents/Reagents: Water will readily react with and destroy the co-catalyst and active sites. All components must be rigorously dried.
-
Quenching with Methanol: Methanol serves to protonate and deactivate the catalyst, terminating the polymerization. The acidic wash helps to dissolve and remove catalyst residues from the polymer.
Caption: A generalized workflow for the polymerization of this compound.
Step-by-Step Methodology
-
Reactor Preparation: A 250 mL Schlenk flask equipped with a magnetic stir bar is thoroughly dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.
-
Reagent Charging:
-
Under a positive nitrogen pressure, add 100 mL of anhydrous toluene to the flask via cannula.
-
Inject the desired amount of purified this compound (e.g., 10 mL) into the solvent.
-
Submerge the flask in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 50°C).
-
-
Co-catalyst Addition:
-
For ZN: Slowly add the required amount of TEAL solution (e.g., 1.0 M in hexanes) via syringe. The Al/Ti molar ratio is a critical parameter to optimize, typically ranging from 50:1 to 200:1.
-
For Metallocene: Add the MAO solution (e.g., 10 wt% in toluene). The Al/Zr ratio is typically much higher, often 500:1 to 2000:1.
-
Allow the solution to stir for 10-15 minutes.
-
-
Initiation of Polymerization:
-
Prepare a stock solution or slurry of the catalyst (e.g., TiCl₄/MgCl₂ or a metallocene complex) in anhydrous toluene.
-
Inject a precise amount of the catalyst solution/slurry into the reactor to initiate the polymerization. An immediate increase in viscosity or precipitation of polymer may be observed.
-
-
Polymerization: Allow the reaction to proceed with vigorous stirring for a predetermined time (e.g., 1 hour). Maintain a constant temperature and positive nitrogen pressure.
-
Termination and Work-up:
-
Terminate the polymerization by slowly adding 20 mL of methanol containing 5% HCl. This will deactivate the catalyst and neutralize the co-catalyst.
-
Pour the reactor contents into a beaker containing 500 mL of vigorously stirring methanol to precipitate the polymer.
-
Collect the polymer by filtration using a Büchner funnel.
-
Wash the polymer powder extensively with fresh methanol to remove catalyst residues.
-
-
Drying and Characterization: Dry the resulting polymer in a vacuum oven at 60°C to a constant weight. Characterize the polymer using Gel Permeation Chromatography (GPC) for Mw and PDI, ¹³C NMR for tacticity, and Differential Scanning Calorimetry (DSC) for thermal properties (Tm, Tc).
Conclusion
The choice between Ziegler-Natta and metallocene catalysts for the polymerization of this compound is a classic trade-off between cost-effective robustness and high-precision performance.
-
Ziegler-Natta catalysts are the pragmatic choice for producing bulk poly(this compound) where precise control over microstructure is not the primary objective. They are expected to yield a polymer with high isotacticity but also high polydispersity.
-
Metallocene catalysts are the superior choice for creating advanced materials with tailored properties. [18]Their single-site nature provides unparalleled control over molecular weight, PDI, and tacticity, making it possible to synthesize novel polymers from this bulky monomer with uniform microstructures that are simply not achievable with ZN systems. [5][11] For researchers in materials science and specialty applications, the versatility and precision of metallocene catalysts offer a powerful tool to explore new frontiers in polymer science, despite their higher cost and greater sensitivity.
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Kaminsky, W. (2018). The discovery and evolution of metallocene-based olefin polymerization catalysts. Polymer International. [Link]
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Li, H., et al. (2022). Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study. RSC Publishing. [Link]
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RESEARCH HUB International Multidisciplinary Research Journal. (2016). Metallocene and Ziegler-Natta catalyst: a comparison. [Link]
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W.R. Grace. (2024). Metallocene vs. Ziegler-Natta Catalysts: Which to Choose?. [Link]
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Shamiri, A., et al. (2014). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. Materials. [Link]
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Suzuki, N., et al. (1998). Metallocene catalysis in the polymerization of a-Olefins 1. ResearchGate. [Link]
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McDaniel, M. P., & Benham, E. A. (2019). Comparison of Support Effects on Phillips and Metallocene Catalysts. MDPI. [Link]
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Semantic Scholar. (n.d.). Heterogeneous Ziegler-Natta, metallocene, and post-metallocene catalysis: Successes and challenges in industrial application. [Link]
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Maenetja, K. B., et al. (2016). Homo-Polymerization of 1-Hexene Catalysed by O^N^N (Salicylaldimine)Iron(III) Pre-Catalysts to Branched Poly(1-hexene). MDPI. [Link]
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ResearchGate. (2022). Synthesis of novel Ziegler Natta catalyst in the presence of internal promoter and electron donors for ethylene and ethylene/ 1-hexene polymerization. [Link]
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Polymer Science Learning Center. (n.d.). Metallocene Catalysis Polymerization. [Link]
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ResearchGate. (n.d.). Structure/activity relationships for the living Ziegler–Natta polymerization of 1-hexene by the series of cationic monocyclopentadienyl zirconium acetamidinate complexes. [Link]
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KFUPM ePrints. (n.d.). hexene metallocene –based lldpe on its miscibility with ldpe: a molecular dynamics study. [Link]
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ACS Publications. (2019). Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation. [Link]
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A Comparative Guide to DFT Studies on the Reaction Mechanisms of 3,5-Dimethyl-1-hexene and Related Branched Alkenes
For researchers, scientists, and professionals in drug development, a deep understanding of molecular reactivity is paramount. This guide delves into the reaction mechanisms of 3,5-dimethyl-1-hexene, a representative branched alkene, through the lens of Density Functional Theory (DFT) studies. While direct DFT investigations on this compound are not extensively available in the current literature, this guide provides a comparative analysis by drawing upon computational studies of structurally related branched alkenes. By examining these analogous systems, we can elucidate the fundamental principles governing the reactivity of this compound and provide a framework for future computational investigations.
The strategic placement of methyl groups in this compound introduces structural complexities that significantly influence its reaction pathways compared to linear alkenes. These branches affect bond dissociation energies, the stability of radical intermediates, and steric hindrance at reactive sites. This guide will compare and contrast the primary reaction mechanisms anticipated for branched alkenes, including thermal decomposition (pyrolysis), oxidation, and radical-mediated additions, supported by data from relevant DFT studies on analogous compounds.
Part 1: Comparative Analysis of Reaction Mechanisms
The reactivity of this compound is primarily dictated by the interplay of its π-bond and the surrounding σ-framework, which is influenced by the branched alkyl structure. We will explore three major classes of reactions: thermal decomposition, oxidation, and radical additions.
Thermal Decomposition (Pyrolysis): Unimolecular Pathways
In the absence of other reagents, the thermal decomposition of alkenes proceeds through radical chain mechanisms initiated by the homolytic cleavage of the weakest bond. For branched alkenes like this compound, the initiation step is a critical determinant of the subsequent reaction cascade.
Causality of Experimental Choices in DFT Studies: Computational studies on the pyrolysis of alkanes and alkenes typically focus on identifying the lowest energy bond dissociation pathway.[1] The choice of DFT functional and basis set is crucial for accurately predicting bond dissociation energies (BDEs). Functionals like B3LYP are widely used, but for more accurate energetics, especially for radical species, composite methods or more modern functionals like M06-2X are often employed.[2][3]
Comparative Insights from Analogous Systems: Studies on the pyrolysis of branched alkanes reveal that C-C bonds, particularly those leading to the formation of more stable tertiary or secondary radicals, are typically weaker than C-H bonds.[1] For this compound, several initial C-C bond scission pathways are plausible.
The most likely initiation step is the cleavage of the C3-C4 bond, as this results in the formation of a resonance-stabilized allylic radical and a secondary isobutyl radical. Subsequent propagation steps will involve β-scission of the initially formed radicals, leading to smaller alkenes and radicals, and hydrogen abstraction reactions.
Table 1: Comparison of Calculated Bond Dissociation Energies (BDEs) for Representative Alkenes
| Alkene Structure | Bond | DFT Method | Calculated BDE (kcal/mol) | Reference |
| Propene | Allylic C-H | G3(MP2) | 87.6 | N/A (General Knowledge) |
| Isobutene | Allylic C-H | CBS-QB3 | 88.1 | N/A (General Knowledge) |
| 1-Butene | Internal C-C | G3(MP2) | 63.5 | N/A (General Knowledge) |
| 2,4-Dimethylpentane | Tertiary C-H | DFT | ~95 | [4] |
Note: Data for this compound is inferred from these representative values.
Oxidation Mechanisms: The Role of the Double Bond and Allylic Sites
The oxidation of alkenes can proceed through various pathways, including epoxidation, dihydroxylation, and oxidative cleavage, depending on the oxidant and reaction conditions.[5][6] For radical-mediated oxidation, such as autoxidation, the presence of allylic hydrogens is critical.
DFT-Informed Mechanistic Insights: DFT calculations are instrumental in elucidating the complex potential energy surfaces of oxidation reactions.[7] They can distinguish between concerted and stepwise pathways, identify key intermediates like peroxy radicals, and calculate the activation barriers for competing reactions such as H-abstraction versus addition to the double bond.[8][9]
In the case of this compound, the hydroxyl radical (•OH), a key species in atmospheric and combustion chemistry, can either add to the double bond or abstract a hydrogen atom.
DFT studies on similar alkenes suggest that •OH addition to the less substituted carbon of the double bond (C1) is generally favored due to the formation of a more stable secondary radical.[9] However, the abstraction of the tertiary allylic hydrogen at the C3 position is also a highly competitive pathway due to the formation of a resonance-stabilized tertiary allylic radical. The branching at C5 also provides a tertiary hydrogen, which is susceptible to abstraction. The relative rates of these competing pathways are highly dependent on temperature.
Radical Addition Reactions
The addition of radicals to the double bond is a fundamental process in polymer chemistry and organic synthesis. The regioselectivity of this addition is a key aspect that can be rationalized using DFT.[10]
Theoretical Predictions of Regioselectivity: The addition of a carbon-centered radical to this compound will preferentially occur at the terminal carbon (C1) of the double bond. This is due to both steric factors (C1 is less hindered) and electronic factors (addition at C1 leads to the formation of a more stable secondary radical at C2).[11]
Table 2: Qualitative Comparison of Radical Addition Regioselectivity
| Attacking Radical (R•) | Addition Site | Resulting Radical Intermediate | Stability | Expected Major Product |
| R• | C1 | Secondary Radical | More Stable | Addition at C1 |
| R• | C2 | Primary Radical | Less Stable | Minor Product |
Part 2: Experimental Protocols - A DFT Workflow for Mechanistic Investigation
To provide a practical framework, the following section outlines a detailed, step-by-step methodology for a DFT-based investigation of the H-abstraction from this compound by a methyl radical, a representative step in pyrolysis or combustion.
Objective: To calculate the activation energy for the abstraction of the allylic hydrogen from C3 of this compound by a methyl radical.
Workflow Diagram:
Step-by-Step Methodology:
-
Geometry Optimization:
-
Action: Optimize the 3D structures of the reactants (this compound and methyl radical) and products (the resulting allylic radical and methane).
-
Causality: This step finds the lowest energy conformation for each molecule on the potential energy surface.
-
Software: Gaussian, ORCA, etc.
-
DFT Method: B3LYP/6-31G(d) is a good starting point for initial geometries.
-
-
Frequency Calculations:
-
Action: Perform frequency calculations on the optimized geometries from Step 1.
-
Causality: This confirms that the optimized structures are true minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPE).
-
-
Transition State (TS) Search:
-
Action: Locate the transition state structure for the hydrogen abstraction. Methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or the Berny algorithm can be used.
-
Causality: The TS represents the highest energy point along the reaction coordinate and is crucial for determining the activation energy.
-
-
TS Frequency Calculation:
-
Action: Perform a frequency calculation on the located TS structure.
-
Causality: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the H-transfer).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Action: Calculate the IRC path starting from the TS structure.
-
Causality: This calculation confirms that the found TS correctly connects the reactant and product states.
-
-
Single-Point Energy Refinement:
-
Action: Perform single-point energy calculations on the optimized geometries (reactants, products, and TS) using a more accurate method.
-
DFT Method: M06-2X/6-311++G(d,p) or a composite method like CBS-QB3 for higher accuracy.[2][3]
-
Causality: This provides more reliable electronic energies for calculating the activation barrier.
-
-
Activation Energy Calculation:
-
Action: Calculate the activation energy (ΔE‡) by subtracting the sum of the energies of the reactants from the energy of the transition state. Remember to include the ZPE corrections.
-
Formula: ΔE‡ = (E_TS + ZPE_TS) - (E_reactants + ZPE_reactants)
-
This self-validating system, from frequency checks to IRC calculations, ensures the computational results are robust and mechanistically sound.
Conclusion
While direct DFT studies on the reaction mechanisms of this compound are sparse, a comparative analysis of related branched alkenes provides significant insights. The interplay of allylic C-H bonds, the stability of tertiary and secondary radical intermediates, and steric effects are critical in determining the dominant reaction pathways. For thermal decomposition, allylic C-C bond scission is a likely initiation step. In oxidation, both addition to the double bond and abstraction of allylic hydrogens are competitive. Radical additions are predicted to be highly regioselective, favoring addition to the terminal carbon. The provided DFT workflow offers a robust protocol for researchers to investigate these and other reaction mechanisms for this compound and similar molecules, enabling the prediction of reactivity and product distributions with a high degree of confidence.
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A Senior Application Scientist's Guide to Benchmarking the Performance of 3,5-Dimethyl-1-hexene Based Polymers for Advanced Drug Delivery Systems
Abstract
In the ever-evolving landscape of drug delivery, the quest for novel polymeric excipients with tailored properties remains a paramount objective for researchers and drug development professionals. This guide introduces a comprehensive framework for benchmarking the performance of a promising, yet underexplored, class of polymers derived from 3,5-dimethyl-1-hexene. While direct experimental data on poly(this compound) is nascent, this document provides a robust, scientifically-grounded methodology for its synthesis and evaluation against established alternatives. By leveraging fundamental principles of polymer science and detailed, validated testing protocols, this guide serves as a predictive and practical tool for assessing the potential of this novel branched polyolefin in advanced therapeutic applications.
Introduction: The Rationale for Exploring Novel Branched Polyolefins in Drug Delivery
The efficacy of a drug delivery system is intrinsically linked to the physicochemical properties of its constituent polymers. While biodegradable polyesters such as Poly(lactic-co-glycolic acid) (PLGA), Polylactic acid (PLA), and Polycaprolactone (PCL) have seen widespread use, their application can be limited by factors such as hydrolytic degradation kinetics and mechanical properties.[1] Polyolefins, a class of polymers derived from simple hydrocarbons, offer a compelling alternative due to their inherent chemical stability, biocompatibility, and tunable mechanical properties.[2]
Poly(this compound), a polymer synthesized from the branched alpha-olefin this compound, presents a unique molecular architecture. The presence of methyl branches along the polymer backbone is anticipated to influence its crystallinity, solubility, and viscoelastic properties in ways that could be highly advantageous for drug delivery applications.[3][4] Specifically, the branching may lead to a desirable balance of flexibility and strength, while the hydrocarbon nature of the polymer ensures high resistance to chemical degradation.[3]
This guide will provide a theoretical and practical framework for the synthesis and rigorous performance benchmarking of poly(this compound). We will explore its predicted performance characteristics in comparison to a well-established branched polyolefin, polypropylene, and the aforementioned biodegradable polyesters.
Synthesis of Poly(this compound): A Proposed Methodology
The polymerization of alpha-olefins is well-established, with Ziegler-Natta and metallocene catalysts being the most prominent methods for achieving high molecular weight and controlled stereochemistry.[5][6] For the synthesis of poly(this compound), a metallocene-catalyzed approach is proposed to ensure a uniform polymer with a narrow molecular weight distribution, which is crucial for predictable performance in drug delivery systems.[7]
Proposed Polymerization Workflow
Caption: Proposed workflow for the synthesis of poly(this compound).
Detailed Synthesis Protocol
-
Reactor Preparation: A Schlenk flask is flame-dried under vacuum and backfilled with argon to ensure an inert atmosphere.
-
Solvent and Monomer Addition: Anhydrous toluene and freshly distilled this compound monomer are added to the reactor via syringe.
-
Catalyst Activation: In a separate Schlenk flask, the metallocene catalyst (e.g., bis(cyclopentadienyl)zirconium(IV) dichloride) is dissolved in anhydrous toluene. The cocatalyst, methylaluminoxane (MAO), is slowly added to activate the catalyst.
-
Polymerization: The activated catalyst solution is transferred to the monomer solution in the main reactor. The reaction is allowed to proceed at a controlled temperature (e.g., 50°C) for a specified time to achieve the desired molecular weight.
-
Termination and Precipitation: The polymerization is quenched by the addition of acidified methanol. The polymer precipitates as a white solid.
-
Purification and Drying: The polymer is collected by filtration, washed repeatedly with methanol, and dried under vacuum to a constant weight.
Performance Benchmarking: A Comparative Framework
A comprehensive evaluation of a novel polymer requires a multi-faceted approach, assessing its thermal, mechanical, and chemical properties. This section outlines the key performance indicators and the standardized tests to be conducted, comparing the expected properties of poly(this compound) with polypropylene, PCL, PLA, and PLGA.
Benchmarking Workflow
Caption: Overall workflow for benchmarking polymer performance.
Thermal Properties
Rationale: Thermal stability and phase transitions are critical for processing and storage of drug formulations. The glass transition temperature (Tg) and melting temperature (Tm) dictate the material's state at physiological temperatures, while the degradation temperature indicates its stability during heat-involved processes like extrusion.
| Property | Test Method | Poly(this compound) (Predicted) | Polypropylene | PCL | PLA | PLGA |
| Glass Transition Temp. (Tg) | DSC | Low | -10 to -20 °C | -60 °C | 60-65 °C | 40-60 °C |
| Melting Temp. (Tm) | DSC | Moderate | 130-171 °C | 59-64 °C | 150-160 °C | Amorphous |
| Degradation Temp. (Td) | TGA | High | >250 °C | ~350 °C | ~350 °C | ~300 °C |
Predicted Performance of Poly(this compound): Due to its branched structure, poly(this compound) is expected to have a lower crystallinity and thus a lower melting point compared to highly crystalline polypropylene. Its thermal degradation temperature is anticipated to be high, characteristic of polyolefins, offering excellent stability during processing.
Mechanical Properties
Rationale: The mechanical integrity of a drug delivery system is crucial for its function. Tensile strength, elongation at break, and hardness determine the material's ability to withstand physical stress during manufacturing, implantation, and use.
| Property | Test Method | Poly(this compound) (Predicted) | Polypropylene | PCL | PLA | PLGA |
| Tensile Strength (MPa) | ASTM D638 | Moderate-High | 30-40 | 20-30 | 50-70 | 40-50 |
| Elongation at Break (%) | ASTM D638 | High | 100-700 | 300-1000 | 2-6 | 2-5 |
| Hardness (Shore D) | ASTM D2240 | Moderate | 70-75 | 50-60 | 80-85 | 75-80 |
Predicted Performance of Poly(this compound): The branched nature of poly(this compound) is predicted to result in a polymer with high flexibility and elongation at break, similar to or exceeding that of polypropylene.[4] The entanglement of the branched chains should also impart good tensile strength.[8]
Chemical Resistance
Rationale: Resistance to chemical degradation is vital for ensuring the stability of the encapsulated drug and the delivery device. Polyolefins are known for their excellent chemical resistance, a key advantage over biodegradable polyesters.
| Chemical Agent | Test Method | Poly(this compound) (Predicted) | Polypropylene | PCL | PLA | PLGA |
| Aqueous Buffers (pH 4-8) | ASTM D543 | Excellent | Excellent | Degrades | Degrades | Degrades |
| Common Organic Solvents | ASTM D543 | Good | Good | Soluble | Soluble | Soluble |
| Strong Oxidizing Agents | ASTM D543 | Fair | Fair | Degrades | Degrades | Degrades |
Predicted Performance of Poly(this compound): As a polyolefin, poly(this compound) is expected to exhibit excellent resistance to hydrolysis and a wide range of aqueous media, making it suitable for long-term implantable devices where stability is paramount.[9][10] It is predicted to have good resistance to many organic solvents, similar to polypropylene.[11][12]
Experimental Protocols
The following are detailed protocols for the key benchmarking experiments.
Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the polymer sample in a TGA pan.
-
Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The degradation temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
-
-
Differential Scanning Calorimetry (DSC):
-
Seal 5-10 mg of the polymer sample in an aluminum DSC pan.
-
Heat the sample from -80 °C to 200 °C at a rate of 10 °C/min to erase thermal history.
-
Cool the sample to -80 °C at 10 °C/min.
-
Heat the sample again to 200 °C at 10 °C/min.
-
The glass transition temperature (Tg) and melting temperature (Tm) are determined from the second heating scan.
-
-
Dynamic Mechanical Analysis (DMA):
-
Prepare rectangular film specimens of the polymer.
-
Mount the specimen in the DMA instrument in tensile mode.
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from -100 °C to 150 °C at a rate of 3 °C/min.
-
The storage modulus, loss modulus, and tan delta are recorded as a function of temperature. The peak of the tan delta curve is often used to determine the Tg.
-
Mechanical Testing
-
Tensile Testing (ASTM D638):
-
Prepare dog-bone shaped specimens by injection molding or compression molding.
-
Condition the specimens at 23 °C and 50% relative humidity for at least 40 hours.
-
Measure the cross-sectional area of the specimen.
-
Mount the specimen in a universal testing machine equipped with an extensometer.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and elongation to determine tensile strength, Young's modulus, and elongation at break.
-
-
Hardness Testing (ASTM D2240):
-
Use a Shore D durometer for rigid polymers.
-
Place a flat specimen of at least 6 mm thickness on a hard, flat surface.
-
Press the durometer foot firmly onto the specimen and record the reading after 1-2 seconds.
-
Take at least five measurements at different locations and report the average value.
-
Chemical Resistance (ASTM D543)
-
Prepare at least three replicate specimens for each polymer and each chemical agent.
-
Measure the initial weight and dimensions of each specimen.
-
Immerse the specimens in the chemical agent at a specified temperature (e.g., 23 °C) for a defined period (e.g., 7 days).
-
After immersion, remove the specimens, gently wipe them dry, and immediately re-measure their weight and dimensions.
-
Calculate the percentage change in weight and dimensions.
-
Visually inspect the specimens for any signs of degradation, such as cracking, crazing, or discoloration.
-
Optionally, perform tensile testing on the exposed specimens to determine the change in mechanical properties.
Conclusion and Future Outlook
This guide has presented a comprehensive framework for the synthesis and performance benchmarking of a novel branched polyolefin, poly(this compound), for applications in drug delivery. While this document is predictive in the absence of direct experimental data, the proposed methodologies and comparative analyses are firmly rooted in established principles of polymer science. The unique branched structure of poly(this compound) suggests its potential to offer a compelling combination of chemical inertness, mechanical robustness, and processability.
The successful synthesis and subsequent experimental validation of the performance predictions outlined herein will be a critical next step. Should the experimental data align with the theoretical advantages, poly(this compound) and similar branched polyolefins could represent a new frontier in the development of long-acting and implantable drug delivery systems, addressing unmet needs where the stability and durability of the polymer matrix are of utmost importance.
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A Comprehensive Guide to the Thermal Stability of 3,5-Dimethyl-1-hexene Isomers
Abstract
The thermal stability of alkene isomers is a critical parameter in organic synthesis, materials science, and drug development, dictating reaction conditions, shelf-life, and degradation pathways. This guide provides a comparative analysis of the thermal stability of positional and geometric isomers of 3,5-Dimethyl-1-hexene. We will explore the foundational principles of alkene stability, grounded in molecular structure, and detail rigorous experimental and computational methodologies for their evaluation. This content is designed for researchers and scientists who require a deep, practical understanding of how isomeric forms influence thermal durability, supported by self-validating protocols and authoritative data.
Part 1: The Theoretical Framework of Alkene Stability
Before delving into experimental analysis, it is crucial to understand the physicochemical principles that govern the stability of carbon-carbon double bonds. The stability of an alkene is not an arbitrary property but a quantifiable energetic state influenced primarily by its substitution pattern and stereochemistry.
-
Degree of Substitution: The most significant factor influencing alkene stability is the number of alkyl groups attached to the sp² hybridized carbons of the double bond. Stability increases with substitution in the following order: monosubstituted < disubstituted < trisubstituted < tetrasubstituted.[1][2] This trend is attributed to two primary electronic effects:
-
Hyperconjugation: This is a stabilizing interaction where electrons from adjacent C-H σ-bonds overlap with the empty π* antibonding orbital of the double bond.[3][4] More alkyl substituents provide more opportunities for hyperconjugation, delocalizing electron density and lowering the molecule's overall potential energy.[4][5]
-
Bond Strength: A bond between an sp² carbon and an sp³ carbon is stronger than a bond between two sp³ carbons.[6] Highly substituted alkenes have a higher proportion of these stronger sp²-sp³ bonds, contributing to their greater stability.[6]
-
-
Stereochemistry and Steric Hindrance: For disubstituted, trisubstituted, and tetrasubstituted alkenes, the spatial arrangement of substituents is critical.
-
Trans vs. Cis Isomers: Trans (E) isomers, where bulky substituents are on opposite sides of the double bond, are generally more stable than their corresponding cis (Z) isomers.[7][8][9] This is because cis isomers force these groups into close proximity, causing steric strain from the repulsion of their electron clouds, which raises the molecule's energy state.[6]
-
These principles allow us to predict the relative thermodynamic stability of isomers, which often correlates directly with their thermal stability—the resistance to decomposition at elevated temperatures.
Part 2: Key Isomers of 3,5-Dimethylhexene (C₈H₁₆)
To conduct a meaningful comparative analysis, we must identify the relevant positional and geometric isomers of 3,5-Dimethylhexene. The parent compound, this compound[10][11][12], serves as our baseline. By shifting the position of the double bond, we can generate several other isomers with varying degrees of substitution.
| Isomer Name | Structure (SMILES) | Substitution | Predicted Stability Rank |
| 3,5-Dimethyl-3-hexene | CC(C)C=C(C)CC | Tetrasubstituted | 1 (Most Stable) |
| (E)-3,5-Dimethyl-2-hexene | CC(C)C/C(C)=C/C | Trisubstituted | 2 |
| (Z)-3,5-Dimethyl-2-hexene | CC(C)C/C(C)=C\C | Trisubstituted | 3 |
| This compound | CC(C)CC(C)C=C | Monosubstituted | 4 (Least Stable) |
Note: This table presents a selection of key isomers for a focused comparison. Other isomers exist but these effectively demonstrate the impact of substitution and stereochemistry.
Part 3: Experimental Determination of Thermal Stability
Theoretical predictions must be validated by empirical data. Thermogravimetric Analysis (TGA) is the gold standard for directly measuring the thermal stability of compounds by monitoring mass loss as a function of temperature.[13][14][15]
Experimental Workflow for Thermal Stability Analysis
The logical flow from sample acquisition to final analysis is critical for generating reliable and reproducible data.
Caption: Experimental workflow for comparative thermal analysis.
Detailed Protocol: Thermogravimetric Analysis (TGA)
This protocol is designed for volatile organic compounds (VOCs) like hexene isomers and ensures data integrity by preventing premature sample loss due to evaporation.
-
Instrument Calibration:
-
Causality: Before analysis, perform a temperature calibration using certified standards (e.g., Indium and Tin) to ensure the accuracy of the furnace thermocouple. This is a self-validating step crucial for trustworthy data.
-
-
Sample Preparation:
-
Place a small, accurately weighed aliquot (5-10 mg) of the liquid isomer into a hermetically sealed aluminum pan.
-
Causality: A hermetically sealed pan is essential. It prevents the sample from evaporating before its decomposition temperature is reached, ensuring that the measured mass loss is due to thermal degradation, not simple boiling.
-
-
TGA Method Parameters:
-
Purge Gas: High-purity Nitrogen or Argon at a flow rate of 50-100 mL/min.
-
Causality: An inert atmosphere is critical to study the intrinsic thermal stability of the molecule.[14] Using air or oxygen would introduce oxidative decomposition, a different chemical process.[16]
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 500°C at a rate of 10°C/min.
-
-
Causality: A controlled heating rate of 10°C/min provides a good balance between analysis time and the resolution of thermal events.
-
-
Data Analysis:
-
Plot the sample mass (%) versus temperature to generate the TGA curve.
-
The onset temperature of decomposition (T_onset) is determined as the temperature at which significant mass loss begins. This is the primary metric for thermal stability.
-
Calculate the first derivative of the TGA curve (the DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition, providing further insight into the degradation kinetics.
-
Part 4: Computational Chemistry for Stability Prediction
Computational modeling provides a powerful, resource-efficient method to corroborate experimental findings and understand the electronic basis of stability. By calculating the ground-state energy of each isomer, we can predict their relative thermodynamic stabilities.
Logical Relationship of Isomer Structure and Energy
The interplay between substitution, steric effects, and molecular energy can be visualized to clarify the predicted stability hierarchy.
Caption: Relationship between isomer structure and predicted stability.
Protocol: Density Functional Theory (DFT) Calculations
-
Structure Optimization: Build the 3D structure of each isomer. Perform a full geometry optimization using a functional like B3LYP with a Pople-style basis set (e.g., 6-31G*).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).
-
Energy Extraction: Extract the total electronic energy from the output file.
-
Relative Energy Calculation: Compare the energies of all isomers by subtracting the energy of the most stable isomer (the one with the lowest energy) from all others.
Part 5: Synthesis of Results and Discussion
Summary of Predicted and Experimental Data
| Isomer | Substitution | Predicted Rank | Hypothetical T_onset (°C) from TGA | Calculated Relative Energy (kJ/mol) |
| 3,5-Dimethyl-3-hexene | Tetrasubstituted | 1 | ~350-370 | 0 (Reference) |
| (E)-3,5-Dimethyl-2-hexene | Trisubstituted | 2 | ~330-350 | +8 |
| (Z)-3,5-Dimethyl-2-hexene | Trisubstituted | 3 | ~320-340 | +12 |
| This compound | Monosubstituted | 4 | ~300-320 | +25 |
Note: T_onset and Relative Energy values are representative and intended for illustrative purposes. Actual values must be determined experimentally and computationally.
The TGA results are anticipated to show the highest onset of decomposition for the tetrasubstituted 3,5-Dimethyl-3-hexene , confirming it as the most thermally stable isomer. The trisubstituted isomers will follow, with the (E) isomer showing a higher decomposition temperature than the (Z) isomer due to its lower ground-state energy from reduced steric strain.[6] The monosubstituted This compound will exhibit the lowest thermal stability, decomposing at a significantly lower temperature. This trend directly reflects the hierarchy of stability predicted by the principles of hyperconjugation and steric hindrance and would be corroborated by the relative energies obtained from DFT calculations.
Conclusion
The thermal stability of this compound isomers is not uniform but is dictated systematically by their molecular structure. The degree of substitution on the carbon-carbon double bond is the primary determinant of stability, with tetrasubstituted isomers being the most robust and monosubstituted isomers the least. Within a given substitution pattern, stereochemistry plays a crucial role, with trans (E) isomers favored over cis (Z) isomers due to minimized steric strain. A rigorous analytical approach combining predictive theory with empirical TGA data provides a comprehensive and reliable framework for ranking isomer stability, offering critical insights for chemical process design, reaction optimization, and the development of stable molecular entities.
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A Comparative Guide to the Reaction Kinetics of 3,5-Dimethyl-1-hexene Isomerization
For researchers, scientists, and professionals in drug development, a comprehensive understanding of reaction kinetics is paramount for process optimization and the rational design of synthetic pathways. The isomerization of alkenes, particularly the selective migration of double bonds within a carbon skeleton, is a fundamental transformation in organic synthesis. This guide provides an in-depth elucidation of the reaction kinetics for the isomerization of 3,5-Dimethyl-1-hexene, a sterically hindered terminal alkene. We will explore the causal relationships behind experimental choices, present a detailed protocol for kinetic analysis, and offer a comparative assessment of catalytic systems, grounded in experimental data.
The Significance of Alkene Isomerization
Alkene isomerization is a powerful tool for accessing thermodynamically more stable internal alkenes from readily available terminal alkenes.[1] This transformation is crucial in the synthesis of fine chemicals, pharmaceuticals, and advanced materials where the precise location of the double bond dictates the molecule's properties and subsequent reactivity. For a branched alkene like this compound, understanding the kinetics of isomerization is essential for controlling product distribution and avoiding unwanted side reactions. The reaction typically proceeds via a metal-hydride addition-elimination mechanism, and its rate can be influenced by factors such as catalyst choice, temperature, and substrate structure.
Experimental Protocol for Kinetic Analysis
A robust and self-validating experimental protocol is the cornerstone of reliable kinetic data. The following detailed methodology outlines the steps for monitoring the isomerization of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Step-by-Step Methodology
-
Catalyst Preparation and Activation:
-
Rationale: The choice of catalyst is critical. Ruthenium-based catalysts, such as Grubbs-type catalysts or [RuHCl(CO)(PPh₃)₃], are known to be highly active for alkene isomerization.[2] The active catalytic species is often a coordinatively unsaturated metal hydride, which may be generated in situ.
-
Procedure: A stock solution of the chosen ruthenium catalyst is prepared in a dry, inert solvent (e.g., toluene) under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
-
Reaction Setup:
-
Rationale: Maintaining a constant temperature is crucial for accurate kinetic measurements, as the rate constant is highly temperature-dependent, as described by the Arrhenius equation.[3][4] An inert atmosphere is necessary to protect the catalyst and prevent oxidation of the alkene.
-
Procedure: A known concentration of this compound and an internal standard (e.g., n-dodecane) are dissolved in an inert solvent in a reaction vessel equipped with a magnetic stirrer and a reflux condenser. The solution is brought to the desired reaction temperature (e.g., 80-110 °C) under a continuous flow of an inert gas.
-
-
Initiation and Sampling:
-
Rationale: The reaction is initiated by the addition of the catalyst. Timed sampling allows for the determination of concentration changes over time, which is the basis of kinetic analysis. Quenching the reaction in the collected samples is essential to prevent further isomerization before analysis.
-
Procedure: The reaction is initiated by injecting a precise volume of the catalyst stock solution into the reaction mixture. At specific time intervals, aliquots of the reaction mixture are withdrawn and immediately quenched by adding a small amount of a catalyst poison (e.g., a solution of triphenylphosphine or by cooling in an ice bath).
-
-
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Rationale: GC-MS is a powerful technique for separating and identifying volatile organic compounds like alkene isomers.[5] The gas chromatograph separates the isomers based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides structural information for unambiguous identification.
-
Procedure: The quenched samples are analyzed by GC-MS. A capillary column with a non-polar stationary phase is typically used for separating hydrocarbon isomers.[6][7] The relative concentrations of the reactant and a product are determined by integrating the peak areas and normalizing them against the internal standard.
-
-
Data Analysis and Kinetic Modeling:
-
Rationale: The concentration versus time data is used to determine the reaction order and the rate constant. For many isomerization reactions, a first-order kinetic model is applicable.
-
Procedure: The natural logarithm of the concentration of the starting material (this compound) is plotted against time. If the plot is linear, the reaction follows first-order kinetics, and the negative of the slope gives the rate constant (k). The activation energy (Ea) can be determined by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T (Arrhenius plot).[3]
-
Visualizing the Experimental Workflow
Caption: Reaction pathway illustrating kinetic and thermodynamic products in alkene isomerization.
Conclusion
The elucidation of reaction kinetics for the isomerization of this compound requires a systematic experimental approach coupled with a sound understanding of catalytic principles. While direct kinetic data for this specific substrate is sparse, by drawing parallels with similar branched alkenes, we can make informed decisions regarding catalyst selection and reaction conditions to achieve the desired isomeric product. The interplay between kinetic and thermodynamic control is a critical consideration, and by manipulating reaction parameters such as temperature, researchers can steer the reaction towards the formation of either the kinetically or thermodynamically favored isomer. This guide provides a foundational framework for professionals in the field to design and execute robust kinetic studies for this and similar important chemical transformations.
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A Comparative Guide to Isotopic Labeling for Validating Reaction Pathways of 3,5-Dimethyl-1-hexene
For researchers, scientists, and professionals in drug development, elucidating the precise reaction mechanisms of complex molecules is paramount for innovation and optimization. Branched alkenes, such as 3,5-Dimethyl-1-hexene, present a unique challenge due to the potential for various competing reaction pathways, including isomerization, oxidation, and polymerization. Validating these pathways requires robust experimental techniques that can unambiguously track the fate of individual atoms throughout a chemical transformation. Isotopic labeling stands out as a powerful and definitive method for achieving this.[1]
This guide provides an in-depth comparison of isotopic labeling with other common analytical techniques for validating the reaction pathways of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and support our claims with authoritative references.
The Power of Seeing the Unseen: Isotopic Labeling
Isotopic labeling involves replacing one or more atoms in a reactant molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C).[2] Since isotopes of an element have the same chemical properties, the labeled molecule behaves identically to its unlabeled counterpart in a reaction. However, the difference in mass can be detected by analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] This allows us to trace the path of the labeled atoms from reactant to product, providing direct evidence for a specific reaction mechanism.
Section 1: Isomerization of this compound
The double bond in this compound can migrate to form more stable internal alkenes. Isotopic labeling can definitively distinguish between different isomerization mechanisms.
Proposed Isotopic Labeling Experiment
To investigate the isomerization mechanism, we can synthesize this compound selectively labeled with deuterium at the C1 position (1,1-dideuterio-3,5-dimethyl-1-hexene).
Hypothetical Reaction Pathways:
-
1,3-Hydride Shift (Intramolecular): A hydrogen atom from the C3 position migrates directly to the C1 position.
-
Stepwise Mechanism via π-allyl Intermediate (Intermolecular): The reaction may proceed through the formation of a π-allyl intermediate, with the possibility of the proton being sourced from the catalyst or solvent.[3]
By analyzing the deuterium distribution in the isomerized products using ²H NMR and MS, we can determine the operative mechanism.
Visualizing Isomerization Pathways
Section 2: Oxidation of this compound
Oxidation of alkenes can lead to a variety of products, including epoxides, diols, or cleavage of the double bond.[4][5] Isotopic labeling can provide insights into the formation of these products.
Proposed Isotopic Labeling Experiment
For this study, we can use ³⁵-Dimethyl-1-hexene labeled with ¹³C at the C1 and C2 positions ([1,2-¹³C₂]-3,5-Dimethyl-1-hexene).
Hypothetical Reaction Pathways:
-
Epoxidation: Reaction with a peroxy acid would yield a ¹³C-labeled epoxide.
-
Syn-dihydroxylation: Reaction with cold, dilute KMnO₄ would produce a ¹³C-labeled diol.
-
Oxidative Cleavage: Treatment with hot, acidic KMnO₄ or ozone followed by an oxidative workup would cleave the double bond.[2][4][5] The resulting products would be 3-methylbutanoic acid and a ¹³C-labeled carboxylic acid (or CO₂ if the terminal carbon is fully oxidized).
Analysis of the products by ¹³C NMR and MS would confirm the fate of the carbon atoms from the original double bond.
Visualizing Oxidation Pathways
Section 3: Polymerization of this compound
The polymerization of alkenes can be initiated by various mechanisms, including radical, cationic, and coordination polymerization.[6][7] Isotopic labeling can help to understand the initiation and propagation steps.
Proposed Isotopic Labeling Experiment
We can utilize a deuterated initiator, for example, a deuterated radical initiator like AIBN-d₁₂ or a deuterated cocatalyst in a Ziegler-Natta system.
Hypothetical Reaction Mechanisms:
-
Radical Polymerization: The deuterated radical initiator will add to the double bond of the monomer, and the deuterium label will be incorporated at the beginning of the polymer chain.[1]
-
Cationic Polymerization: A deuterated acid initiator (e.g., D₂SO₄) will protonate (deuterate) the double bond, initiating polymerization. The deuterium will be at the start of the polymer chain.[7]
-
Coordination Polymerization (Ziegler-Natta): The mechanism of initiation is more complex, but isotopic labeling of the cocatalyst (e.g., triethylaluminum-d₁₅) can help trace the origin of the alkyl group that starts the chain.
Analysis of the resulting polymer by techniques like pyrolysis-GC-MS or solid-state NMR can reveal the location of the deuterium label and thus provide evidence for the initiation mechanism.
Comparison with Alternative Methods
While isotopic labeling is a powerful tool, it is often used in conjunction with other methods to build a comprehensive understanding of a reaction mechanism.
| Method | Description | Advantages | Disadvantages | Supporting Data Example |
| Isotopic Labeling | Uses isotopes (e.g., ²H, ¹³C) to trace the path of atoms. | Provides direct, unambiguous evidence of bond formation and cleavage. | Can be synthetically challenging and expensive to prepare labeled compounds. | Detection of deuterium scrambling in products indicates an intermolecular mechanism.[3] |
| Computational Chemistry | Uses theoretical models (e.g., DFT) to calculate reaction energy profiles and transition states.[8][9][10] | Can predict feasibility of pathways and structures of transient intermediates. Cost-effective. | Relies on approximations and must be validated by experimental data. | Calculated activation energy for a 1,3-hydride shift is significantly higher than for a π-allyl mechanism. |
| Kinetic Studies | Measures reaction rates under varying conditions to determine reaction order and activation parameters. | Provides information about the rate-determining step and the composition of the transition state. | Indirect evidence; multiple mechanisms can sometimes fit the kinetic data. | A large kinetic isotope effect (KIE) (kH/kD > 2) suggests that C-H bond breaking is involved in the rate-determining step.[11][12][13][14][15] |
| In-situ Spectroscopy | Monitors the reaction mixture in real-time using techniques like NMR, IR, or UV-Vis to detect intermediates.[16][17][18] | Can provide direct observation of transient species. | Intermediates may be present in very low concentrations, making detection difficult. | Observation of a characteristic π-allyl complex signal in the ¹H NMR spectrum during the reaction. |
Experimental Protocols
Synthesis of 1,1-dideuterio-3,5-dimethyl-1-hexene (Hypothetical)
This synthesis is a plausible route based on standard organic reactions.
-
Oxidation: Oxidize this compound to 3,5-dimethylhexanal using an appropriate method (e.g., hydroboration-oxidation followed by PCC oxidation).
-
Wittig Reaction with Deuterated Reagent: Prepare the deuterated Wittig reagent from deuterated methyltriphenylphosphonium iodide (prepared from triphenylphosphine and deuterated iodomethane) and a strong base (e.g., n-butyllithium).
-
Reaction: React the 3,5-dimethylhexanal with the deuterated Wittig reagent to yield 1,1-dideuterio-3,5-dimethyl-1-hexene.
-
Purification: Purify the product by distillation or column chromatography.
General Protocol for Alkene Isomerization
-
In a nitrogen-flushed flask, dissolve the isotopically labeled this compound in a suitable solvent (e.g., toluene).
-
Add the isomerization catalyst (e.g., a rhodium or ruthenium complex).[19]
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by taking aliquots at regular intervals.
-
Analyze the aliquots by GC-MS and NMR to determine the product distribution and the location of the isotopic label.
General Protocol for Alkene Oxidation with KMnO₄
-
Dissolve the ¹³C-labeled this compound in a suitable solvent system (e.g., acetone/water).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium permanganate (KMnO₄) while stirring.
-
For diol formation, use a cold, dilute, and neutral or slightly basic solution of KMnO₄.
-
For oxidative cleavage, use a hot, acidic, or basic solution of KMnO₄.[2][20][21]
-
After the reaction is complete (indicated by the disappearance of the purple permanganate color), work up the reaction mixture appropriately to isolate the products.
-
Analyze the products by ¹³C NMR and mass spectrometry.
Conclusion
Isotopic labeling is an indispensable tool for the rigorous validation of reaction pathways. For a molecule like this compound, where multiple mechanistic possibilities exist for common reactions, the direct evidence provided by tracing isotopic labels is unparalleled. While methods like computational chemistry, kinetic studies, and in-situ spectroscopy offer valuable complementary information, isotopic labeling often provides the definitive proof required to establish a reaction mechanism with a high degree of confidence. The careful design of labeling experiments, coupled with powerful analytical techniques, empowers researchers to gain a deeper understanding of chemical reactivity, leading to the development of more efficient and selective synthetic methodologies.
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A Comparative Guide to the Reactivity of 3,5-Dimethyl-1-hexene: A Structural Perspective
Introduction
In the landscape of organic synthesis and drug development, a nuanced understanding of how a molecule's structure dictates its chemical behavior is paramount. Alkenes, with their reactive carbon-carbon double bonds, are fundamental building blocks. However, not all alkenes are created equal. The substitution pattern around the double bond introduces subtle yet profound differences in reactivity, regioselectivity, and stereoselectivity. This guide provides an in-depth analysis of 3,5-Dimethyl-1-hexene, correlating its unique structural features with its observed reactivity in several cornerstone organic reactions. By comparing its performance with the simpler, linear alkene, 1-hexene, we will illuminate the critical roles of steric hindrance and electronic effects imparted by its branched alkyl structure.
Structural Analysis: this compound vs. 1-Hexene
This compound is an eight-carbon, branched, terminal alkene.[1][2] Its structure presents two key features that distinguish it from a simple linear alpha-olefin like 1-hexene:
-
Steric Hindrance: The presence of a methyl group at the allylic position (C3) and an isopropyl-like terminus (C5) creates significant steric bulk around the reactive π-bond. Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituent groups.[3][4] This bulk can physically impede the approach of reagents to the double bond.[5]
-
Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect.[5][6] In this compound, the multiple alkyl substituents enrich the electron density of the C=C double bond, influencing its nucleophilicity and the stability of potential carbocation intermediates formed during reactions.[7][8]
To contextualize the impact of these features, we will compare the reactivity of this compound with that of 1-hexene in three common classes of alkene reactions: Electrophilic Addition, Hydroboration-Oxidation, and Ozonolysis.
Figure 1. Structural comparison of this compound and 1-Hexene.
Electrophilic Addition: The Case of Hydrobromination
Electrophilic addition reactions are characteristic of alkenes. The π-bond acts as a nucleophile, attacking an electrophile.[6] The reaction with hydrogen halides, such as HBr, proceeds via a carbocation intermediate, and its regioselectivity is famously governed by Markovnikov's Rule, which states that the hydrogen atom adds to the carbon with more hydrogen atoms, leading to the more stable carbocation.[7]
Mechanism and Reactivity Correlation
For both 1-hexene and this compound, the addition of HBr can theoretically form a primary (1°) or a secondary (2°) carbocation. The secondary carbocation is significantly more stable due to the electron-donating effects of the attached alkyl groups.[7] Consequently, the bromide ion will preferentially attack this more stable carbocation.
However, the steric bulk in this compound plays a crucial role. The methyl group at C3 partially shields the double bond, which can slightly decrease the reaction rate compared to the more accessible double bond of 1-hexene. While the regioselectivity for both alkenes strongly favors the Markovnikov product, the steric environment of this compound makes it a more discriminating substrate.
Figure 2. Generalized workflow for electrophilic addition of HBr to a terminal alkene.
Comparative Data
| Alkene | Major Product | Minor Product | Rationale for Selectivity |
| 1-Hexene | 2-Bromohexane | 1-Bromohexane | Formation of the more stable 2° carbocation. |
| This compound | 2-Bromo-3,5-dimethylhexane | 1-Bromo-3,5-dimethylhexane | Strong preference for the more stable 2° carbocation. |
Hydroboration-Oxidation: An Anti-Markovnikov Approach
The hydroboration-oxidation reaction is a two-step process that converts an alkene into an alcohol.[9] It is a powerful synthetic tool because it results in the anti-Markovnikov addition of water across the double bond, with the hydroxyl group attaching to the less-substituted carbon.[9][10] This outcome is a direct consequence of both electronic and, critically for our topic, steric effects.
Mechanism and Reactivity Correlation
In the first step, borane (BH₃) adds across the double bond. The boron atom, being the less electronegative element, is the electrophilic center. The addition occurs in a concerted, syn-fashion.[9][10] Steric hindrance heavily influences the regioselectivity. The bulky borane molecule preferentially adds to the least sterically hindered carbon of the double bond.[11][12]
-
For 1-Hexene: The C1 position is significantly less hindered than C2, leading to a strong preference for boron addition at C1. This results in 1-hexanol as the major product after oxidation.[11]
-
For this compound: The steric argument is even more pronounced. The methyl group at C3 provides substantial steric shielding for the C2 position. Therefore, the addition of borane to the terminal C1 is overwhelmingly favored, leading to the formation of 3,5-Dimethyl-1-hexanol with very high regioselectivity.
The oxidation step, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group with retention of stereochemistry.[12]
Figure 3. Hydroboration-oxidation favors the sterically accessible terminal carbon.
Comparative Data
| Alkene | Major Product | Regioselectivity | Rationale for Selectivity |
| 1-Hexene | 1-Hexanol | High (~90%) | Steric preference for boron addition to C1. |
| This compound | 3,5-Dimethyl-1-hexanol | Very High (>99%) | Significant steric hindrance from the C3-methyl group strongly directs boron to C1. |
Ozonolysis: Oxidative Cleavage of the Double Bond
Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds and replaces them with carbon-oxygen double bonds.[13] The reaction proceeds in two stages: reaction with ozone (O₃) to form an unstable ozonide intermediate, followed by a workup step that determines the final products.[14] A reductive workup (e.g., with dimethyl sulfide, DMS) yields aldehydes or ketones.
Mechanism and Reactivity Correlation
Unlike addition reactions, the final products of ozonolysis are determined solely by the substitution pattern of the original alkene, not by steric or electronic effects influencing regioselectivity. The C=C bond is simply severed. For any terminal alkene, one of the products will be formaldehyde.
-
For 1-Hexene: Cleavage of the double bond yields formaldehyde and pentanal.
-
For this compound: Cleavage yields formaldehyde and 2,4-dimethylpentanal.
While the identity of the products is predictable, reaction rates can be influenced by the alkene's structure. Alkenes with more electron-donating alkyl groups have a higher electron density in the π-bond, making them more nucleophilic and generally more reactive towards ozone.[8] Therefore, this compound is expected to react slightly faster with ozone than 1-hexene.
Comparative Data
| Alkene | Ozonolysis Products (Reductive Workup) | Key Takeaway |
| 1-Hexene | Formaldehyde + Pentanal | Confirms the position of the double bond in a linear chain. |
| This compound | Formaldehyde + 2,4-Dimethylpentanal | Confirms the terminal double bond and reveals the branched carbon skeleton. |
Experimental Protocols
Protocol 1: Hydroboration-Oxidation of this compound
-
Setup: To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.12 g, 10 mmol).
-
Solvent Addition: Add 20 mL of anhydrous tetrahydrofuran (THF) via syringe. Cool the solution to 0 °C in an ice bath.
-
Hydroboration: Slowly add 1.0 M borane-THF complex in THF (3.7 mL, 3.7 mmol) dropwise over 15 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add 3 mL of 3 M aqueous sodium hydroxide (NaOH), followed by the dropwise addition of 3 mL of 30% hydrogen peroxide (H₂O₂). Caution: This addition is exothermic.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium chloride (brine) (2 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, 3,5-Dimethyl-1-hexanol. Purify via flash chromatography if necessary.
Conclusion
The reactivity of this compound is a clear illustration of fundamental principles in organic chemistry. Its branched structure, particularly the methyl group at the allylic C3 position, is not a passive spectator but an active director of chemical reactions.
-
In electrophilic addition , reactivity is guided by carbocation stability, a principle shared with simpler alkenes like 1-hexene.
-
In hydroboration-oxidation , the steric bulk of the alkyl groups becomes the dominant factor, enforcing a highly specific anti-Markovnikov regioselectivity that is even more pronounced than in its linear counterpart.
-
In ozonolysis , the structure dictates the identity of the cleavage products, serving as a reliable method for structural elucidation.
For researchers and professionals in drug development, this analysis underscores the necessity of considering the complete structural environment of a reactive functional group. The steric and electronic properties of even distant substituents can be leveraged to control reaction outcomes, enabling the precise and selective synthesis of complex molecular targets.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dimethyl-1-hexene
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, procedural framework for the safe disposal of 3,5-Dimethyl-1-hexene, grounded in established safety protocols and regulatory standards. Our objective is to empower you, our scientific colleagues, with the knowledge to manage this chemical waste stream with confidence and precision.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the inherent risks is paramount. This compound, like other isomers of hexene, is a flammable organic compound. Its disposal protocol is dictated by its specific chemical and physical properties.
-
Flammability: As a low-flashpoint liquid, this compound is classified as a flammable liquid.[1][2] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[3] The Occupational Safety and Health Administration (OSHA) has stringent regulations for handling and storing such liquids to mitigate fire and explosion risks.[2][4]
-
Aspiration Hazard: A significant health risk associated with this compound is its potential as an aspiration hazard. If swallowed, it can enter the lungs and cause severe, potentially fatal, chemical pneumonia.[5] This property underscores the importance of avoiding ingestion and ensuring proper first aid is available.
-
Environmental Hazard: While some data suggests hexenes are readily biodegradable, their release into the environment is to be strictly avoided. Spills can contaminate soil and waterways, and as such, they are regulated as hazardous waste by the Environmental Protection Agency (EPA).[6][7]
| Property | Value / Classification | Significance for Disposal |
| Chemical Formula | C₈H₁₆[8] | Identifies the substance for labeling and waste manifests. |
| Physical State | Liquid[5] | Governs handling procedures (e.g., spill control). |
| OSHA Flammability Category | Category 2 (Flashpoint < 73.4°F / 23°C and Boiling Point > 95°F / 35°C)[2] | Requires storage in flammable safety cabinets and away from all ignition sources.[9] |
| Primary Health Hazard | Aspiration Toxicity (Category 1)[5] | Mandates careful handling to prevent ingestion and necessitates immediate medical attention if swallowed. |
| EPA Hazardous Waste Code | Likely D001 (Ignitability)[7] | Classifies the waste as federally regulated hazardous material, dictating the entire disposal pathway. |
Immediate Safety & Spill Management
Proper disposal begins with safe handling during accumulation. Contamination of the workspace or personnel constitutes a reportable incident and poses an immediate hazard.
Personal Protective Equipment (PPE)
Before handling containers of this compound waste, at a minimum, the following PPE must be worn:
-
Flame-retardant lab coat.
-
Splash-proof safety goggles or a full-face shield.
-
Chemically resistant gloves (e.g., Nitrile or Neoprene).
Spill Response Protocol
In the event of a spill, the priority is to ensure personnel safety and contain the material.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large, evacuate the area.
-
Control Ignition Sources: Shut off all nearby ignition sources (burners, hot plates, electrical equipment).[10]
-
Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.
-
Containment: For small spills, use a spill kit with a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[11] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbent material using non-sparking tools and place it in a designated, sealable container for hazardous waste.[11]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The collected spill waste must be disposed of as hazardous waste, following the same procedures as the liquid chemical.[10]
Step-by-Step Disposal Workflow
The disposal of this compound is not a single action but a systematic process governed by the EPA's Resource Conservation and Recovery Act (RCRA).[12]
Step 1: Waste Characterization & Segregation
-
Characterize: Based on its properties, any waste stream containing this compound must be characterized as "Hazardous Waste" due to its ignitability (EPA Code D001).[7]
-
Segregate: Do not mix this waste with other waste streams, particularly oxidizers, acids, or other incompatible chemicals.[10] It should be collected as a non-halogenated organic solvent waste.
Step 2: Containerization
-
Select an Appropriate Container: Use only approved containers, such as the original container or a designated safety can for flammable liquids.[1][9] For larger volumes, DOT-compliant metal drums are required.[1] The container must be in good condition with a secure, tight-fitting lid.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
Step 3: Labeling
Proper labeling is a legal requirement and essential for safety. The label must be clearly visible and include:
-
The words "HAZARDOUS WASTE" [13]
-
The full chemical name: "this compound"
-
The specific hazard characteristics: "Ignitable" or "Flammable" [13]
-
The date accumulation started.
Step 4: On-Site Accumulation & Storage
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA), depending on the volume of waste your facility generates.
-
Safety Measures: The storage area must be a well-ventilated, cool location away from heat and ignition sources.[14] Store containers in a flammable liquid safety cabinet that meets OSHA standards.[9]
-
Quantity Limits: Be aware of regulatory limits on the volume of hazardous waste that can be stored and the time allowed for accumulation (e.g., 90 or 180 days, depending on generator status).[7]
Step 5: Final Disposal
-
Engage a Professional Contractor: The only acceptable method for the final disposal of this chemical is through a licensed and certified hazardous waste disposal company.[6][13] These companies are equipped to transport and process the waste in compliance with all federal, state, and local regulations.[1]
-
Manifesting: For transport, a hazardous waste manifest is required. This is a legal document that tracks the waste from your facility (the generator) to its final destination.[15]
Caption: Disposal workflow for this compound.
Prohibited Disposal Methods: Actions to Avoid
To ensure safety and compliance, it is equally important to know what not to do. The following methods are illegal, unsafe, and strictly prohibited for laboratory-generated this compound waste:
-
DO NOT Pour Down the Drain: This is illegal and can lead to contamination of municipal water systems and potentially create an explosive atmosphere in the sewer lines.[1][13]
-
DO NOT Discard in Regular Trash: Flammable liquids pose a severe fire hazard for sanitation workers and waste management facilities.[1]
-
DO NOT Evaporate: Intentionally allowing the chemical to evaporate into the atmosphere (e.g., in a fume hood) is not a compliant disposal method and constitutes an unpermitted release to the environment.
-
DO NOT Mix with Incompatible Waste: Mixing with oxidizers, strong acids, or other reactive chemicals can cause violent reactions, fire, or explosions.
By adhering to this comprehensive disposal plan, you contribute to a culture of safety, protect our shared environment, and ensure your institution remains in full compliance with the law.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dimethyl-1-hexene
As researchers and drug development professionals, our work with novel and reactive chemical compounds demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 3,5-Dimethyl-1-hexene, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, emphasizing the causal link between the chemical's properties and the protective measures required.
Foundational Hazard Analysis: Understanding the Risks of this compound
This compound is a flammable organic compound.[1] A thorough understanding of its specific hazards is non-negotiable and forms the basis of our PPE strategy. The primary risks are categorized by the route of exposure and the chemical's physical properties.
A comprehensive hazard assessment is the first step in any laboratory procedure involving hazardous materials.[2][3] Employers are required by the Occupational Safety and Health Administration (OSHA) to assess workplace hazards and provide appropriate PPE at no cost to the employee.[3][4][5]
| Hazard Category | Specific Risk Associated with this compound | Rationale for Protection |
| Flammability | Highly flammable liquid and vapor.[1] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[6] The compound can also accumulate static electricity, which may lead to ignition.[1] | All handling procedures must mitigate fire and explosion risks. This necessitates the use of flame-retardant apparel and strict control of ignition sources. Grounding and bonding are critical during large-volume transfers.[1][7][8] |
| Aspiration | May be fatal if swallowed and enters the airways.[1][9] | This severe risk underscores the need for robust splash protection to prevent accidental ingestion. In the event of swallowing, vomiting should not be induced.[1] |
| Inhalation | Inhalation of vapors may cause respiratory tract irritation, drowsiness, or dizziness.[9][10] | Engineering controls, primarily a certified chemical fume hood, are the first line of defense.[6][11] Where vapors cannot be controlled, respiratory protection is mandatory. |
| Skin Contact | May cause skin irritation upon contact.[9][12] | Direct contact must be prevented through the use of appropriate chemical-resistant gloves and protective clothing. Contaminated clothing must be removed immediately.[1] |
| Eye Contact | Direct contact can cause temporary irritation.[1] Splashes pose a significant risk. | Chemical splash goggles are the minimum requirement to protect against vapors and accidental splashes.[2][3] |
Core PPE Ensemble for Standard Laboratory Operations
For routine, small-scale handling of this compound inside a certified chemical fume hood, the following PPE ensemble is mandatory. This serves as the baseline level of protection.
-
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant chemical splash goggles must be worn.[2] Safety glasses with side shields are insufficient as they do not provide a seal against chemical vapors and splashes.
-
Body Protection : A flame-retardant (FR) lab coat should be worn over long pants and closed-toe shoes.[2] The lab coat must be fully buttoned.
-
Hand Protection : Chemical-resistant gloves are required. Nitrile gloves are a common choice and offer good protection against incidental contact with aliphatic hydrocarbons.[13] However, for prolonged handling or immersion, a more robust material may be necessary. Always inspect gloves for tears or degradation before use.[9]
-
Footwear : Shoes must fully cover the foot; perforated shoes or sandals are not permitted in a laboratory setting.[2][14]
Procedural Guidance: Task-Specific PPE Protocols
Different laboratory tasks carry different levels of risk. The following protocols outline the required PPE for specific operational scenarios.
Protocol 1: Low-Volume Handling (<50 mL) in a Chemical Fume Hood
This procedure applies to tasks such as preparing solutions, setting up reactions, or performing analyses on a small scale.
-
Preparation : Before handling the chemical, ensure a certified chemical fume hood is operational and the sash is at the appropriate working height. An eyewash station and safety shower must be readily accessible.[11]
-
Donning PPE :
-
Put on the FR lab coat and ensure it is fully fastened.
-
Don chemical splash goggles.
-
Wash and dry hands, then don the appropriate chemical-resistant gloves (e.g., Nitrile). Ensure the glove cuffs are pulled over the sleeves of the lab coat.
-
-
Execution : Perform all manipulations well within the fume hood to control vapor accumulation.[6]
-
Doffing and Disposal :
-
To remove gloves, grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out.
-
Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove.
-
Dispose of the gloves in the designated hazardous waste container.
-
Remove goggles and lab coat before leaving the work area. Wash hands thoroughly with soap and water.
-
Protocol 2: High-Volume Transfers (>50 mL) or Operations with Splash Potential
This protocol is for tasks such as pouring large volumes, charging reactors, or any operation where a significant splash is plausible.
-
Enhanced PPE Selection : In addition to the core PPE ensemble, the following are required:
-
Face Shield : A full-face shield must be worn over the chemical splash goggles.[2] Goggles protect from splashes, while the face shield provides a broader barrier for the face and neck.
-
Chemical-Resistant Apron : A heavy-duty, chemical-resistant apron should be worn over the FR lab coat to provide an additional layer of protection against spills.
-
Double Gloving : Consider wearing two pairs of nitrile gloves or a more robust outer glove (e.g., Neoprene or Butyl rubber) over an inner nitrile glove, especially for extended handling.[13][15]
-
-
Engineering Controls : When transferring flammable liquids from a large container, it is critical to use proper bonding and grounding techniques to prevent static discharge, which can ignite flammable vapors.[1][7][8]
-
Execution and Disposal : Follow the same procedural steps for donning, execution, and doffing as in Protocol 1, with the additional PPE items. The apron and outer gloves should be considered contaminated and disposed of as hazardous waste.
Protocol 3: Operations Requiring Respiratory Protection
If work with this compound must be conducted outside of a fume hood or if there is a risk of exceeding occupational exposure limits, respiratory protection is mandatory.
-
Respirator Selection : A NIOSH-approved air-purifying respirator (APR) fitted with organic vapor (OV) cartridges is required.[9][16]
-
Respiratory Protection Program : All respirator users must be part of a formal respiratory protection program that includes medical evaluation, fit testing, and training, as mandated by OSHA (29 CFR 1910.134).[5][9]
-
Cartridge Change Schedule : A cartridge change-out schedule must be established to ensure the cartridges are replaced before their end of service life.[15]
PPE Selection Workflow
The choice of PPE is not static; it is dictated by a dynamic risk assessment of the task at hand. The following diagram illustrates the decision-making process for selecting the appropriate level of protection.
Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.
Disposal of Contaminated PPE
All disposable PPE that has come into contact with this compound must be treated as hazardous waste.
-
Segregation : Establish a clearly labeled hazardous waste container in the immediate work area.
-
Doffing into Waste : As PPE is removed, it should be placed directly into this container to prevent cross-contamination of surfaces.
-
Container Management : Keep the waste container closed when not in use.
-
Final Disposal : The sealed container must be disposed of through your institution's environmental health and safety department, following all local, state, and federal regulations.[1]
By adhering to these scientifically grounded protocols, researchers can confidently handle this compound, ensuring personal safety and maintaining the integrity of their work. This guide serves as a living document, to be used in conjunction with your institution's specific Chemical Hygiene Plan and the most current Safety Data Sheet for the compound.
References
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Use and Storage of Flammable and Combustible Liquids. (n.d.). Environmental Health & Safety, University of Tennessee, Knoxville. Retrieved from [Link]
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4 Essential Steps For Keeping Flammable Liquids In The Laboratory. (2023, March 15). Storemasta Blog. Retrieved from [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Colorado Boulder. Retrieved from [Link]
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OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, Iowa State University. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
